molecular formula C11H15NO2 B1604605 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one CAS No. 35076-36-9

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Cat. No.: B1604605
CAS No.: 35076-36-9
M. Wt: 193.24 g/mol
InChI Key: PWLQUVMOVTVBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)8-7-11(14)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLQUVMOVTVBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276786
Record name 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35076-36-9
Record name 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a member of the aminopropiophenone class of compounds, represents a key chemical scaffold with significant potential in medicinal chemistry and drug discovery. As a Mannich base derived from 4-hydroxyacetophenone, this molecule combines the structural features of a phenolic ring, a ketone, and a tertiary amine, bestowing upon it a unique combination of physicochemical properties and a versatile platform for further chemical modification. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications based on the broader pharmacological activities of related compounds.

Chemical Identity and Properties

CAS Number: 35076-36-9[1][2]

Molecular Formula: C₁₁H₁₅NO₂[1][2]

Molecular Weight: 193.24 g/mol [1]

While specific experimental data for this compound is not extensively available in peer-reviewed literature, the following table summarizes its known and predicted properties.

PropertyValue/InformationSource
IUPAC Name This compound
Synonyms N/A[1]
Appearance Inferred to be a solid at room temperature
Melting Point Data not available. A related compound, 3-hydroxy-1-(4-hydroxyphenyl)-1-propanone, has a melting point of 142-143 °C.[3]
Boiling Point Data not available
Solubility Expected to be soluble in polar organic solvents and aqueous acidic solutions due to the presence of the amine group. Mannich bases are known to have improved water solubility upon protonation.[4]
Storage Store in a dry, sealed container at 2-8°C.[1]

Computed Physicochemical Properties:

ParameterValueSource
Topological Polar Surface Area (TPSA) 40.54 Ų[1]
LogP 1.5266[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 4[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

This compound is synthesized via the Mannich reaction, a three-component condensation involving an active hydrogen compound (4-hydroxyacetophenone), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).[5][6] The reaction proceeds through the formation of an iminium ion from dimethylamine and formaldehyde, which then undergoes electrophilic addition to the enol form of 4-hydroxyacetophenone.[6]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 4-Hydroxyacetophenone 4-Hydroxyacetophenone Mannich Reaction Mannich Reaction 4-Hydroxyacetophenone->Mannich Reaction Dimethylamine Dimethylamine Dimethylamine->Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction This compound This compound Mannich Reaction->this compound

Caption: Synthesis of this compound via the Mannich Reaction.

Experimental Protocol (Representative):

This protocol is based on the general procedure for the Mannich reaction of acetophenones.[5]

Materials:

  • 4-Hydroxyacetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Acetone

  • Ice bath

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxyacetophenone (1 equivalent), dimethylamine hydrochloride (1.1 equivalents), and paraformaldehyde (1.2 equivalents) in ethanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the hydrochloride salt of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold acetone to remove unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain this compound hydrochloride.

  • Free Base (Optional): To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate) until the solution is slightly alkaline. The free base can then be extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the final product.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • A singlet for the N(CH₃)₂ protons.

    • Two triplets for the -CH₂-CH₂- protons of the propane chain.

    • Aromatic protons in the ortho and meta positions to the hydroxyl group on the phenyl ring, likely appearing as doublets.

    • A singlet for the phenolic -OH proton, which may be broad and its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR:

    • A signal for the carbonyl carbon.

    • Signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most deshielded.

    • Signals for the aliphatic carbons of the propane chain and the N-methyl groups.

  • IR Spectroscopy:

    • A broad O-H stretching band for the phenolic hydroxyl group.

    • A C=O stretching band for the ketone.

    • C-H stretching bands for the aromatic and aliphatic protons.

    • C-N stretching band.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) corresponding to the molecular weight.

    • Characteristic fragmentation patterns, including the loss of the dimethylamino group and cleavage of the propane chain.

Potential Applications and Research Directions

Mannich bases are a well-established class of compounds with a wide range of pharmacological activities.[4][7][8][9] The presence of the aminopropiophenone scaffold in this compound suggests several potential areas of research and application in drug development.

Pharmacological Potential:

  • Antimicrobial and Antifungal Activity: Many Mannich bases exhibit significant antibacterial and antifungal properties.[7][8] The structural motifs within this compound could be explored for the development of new antimicrobial agents.

  • Anticancer Activity: The aminopropiophenone core is found in several compounds with cytotoxic and anticancer properties.[7][9] This molecule could serve as a lead compound for the design of novel anticancer drugs.

  • Anti-inflammatory and Analgesic Effects: Certain Mannich bases have demonstrated anti-inflammatory and analgesic activities.[7]

  • Central Nervous System (CNS) Activity: The dimethylamino group can facilitate crossing the blood-brain barrier, making this class of compounds interesting for neurological drug discovery.[10] For instance, related aminopropiophenones have been investigated for their effects on neurotransmitter systems.

Workflow for Investigating Biological Activity:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Studies A Synthesis of this compound B Purification & Structural Verification (NMR, MS, IR) A->B C Antimicrobial Assays (MIC determination) B->C D Anticancer Cell Line Screening (e.g., NCI-60) B->D E Enzyme Inhibition Assays B->E F Structure-Activity Relationship (SAR) Studies D->F G Analogue Synthesis F->G H Animal Models of Disease F->H G->D

Caption: A potential workflow for the investigation of the biological activity of this compound.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for the hydrochloride salt (CAS No. 2125-51-1), the following hazards are identified:

  • GHS Pictogram: Warning[11]

  • Hazard Statements:

    • H302: Harmful if swallowed.[11]

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

It is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile chemical entity with a foundation in the well-established Mannich reaction. While specific experimental data and dedicated research on this particular molecule are limited, its structural relationship to a broad class of pharmacologically active compounds makes it a promising candidate for further investigation. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this compound in various fields of drug discovery and development. The diverse biological activities associated with aminopropiophenones and phenolic Mannich bases underscore the potential for this molecule to serve as a valuable building block for novel therapeutics.

References

  • Eason, C., Miller, A., MacMorran, D., & Murphy, E. (n.d.). Review PAPP toxicology and ecotoxicology. Envirolink. Retrieved from [Link]

  • Dimmock, J. R., & Kumar, P. (1997). Mannich bases: an important pharmacophore in present scenario. Journal of Pharmaceutical Sciences, 86(7), 729-743.
  • The Organic Chemistry Tutor. (2020, March 26). The Mannich Reaction [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). 4'-Aminopropiophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14, 27657-27696.
  • Bentham Science Publishers. (2023). Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. Current Organic Chemistry, 27(1), 1-2.
  • PubChem. (n.d.). 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. Retrieved from [Link]

  • ResearchGate. (2021). Using para-aminopropiophenone (PAPP) as a tool to control feral cats in Hawke's Bay, New Zealand. New Zealand Journal of Ecology.
  • Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Retrieved from [Link]

  • Raoof, S. S., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5086-5105.
  • Importance of Mannich Bases in Chemistry and Drug Discovery. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary Evaluation of the New Active 4-aminopropiophenone. Retrieved from [Link]

  • SciSpace. (n.d.). Para-aminopropiophenone (PAPP) Research, Development, Registration, and Application for Humane Predator Control in New Zealand. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity.
  • Andersen, J., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(15), 6144-6155.
  • PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. Retrieved from [Link]

Sources

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one: Structure, Synthesis, and Pharmacological Potential

Executive Summary

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers in medicinal chemistry and pharmacology. While specific literature on this compound is sparse, its structural architecture, particularly its identity as a β-keto analogue of the well-known biogenic amine Hordenine, provides a strong basis for predicting its synthetic pathways and potential biological activity. This document details the compound's chemical identity, proposes a robust and well-established synthetic protocol via the Mannich reaction, outlines a full spectroscopic characterization profile for structural verification, and explores its pharmacological potential rooted in its relationship to Hordenine. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and evaluation of novel psychoactive or sympathomimetic agents.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound is to establish its precise chemical identity and key physical properties. These data are critical for experimental design, interpretation of results, and regulatory compliance.

IUPAC Name: this compound[1][2]

Chemical Structure:

The molecule consists of a propiophenone core, featuring a phenyl ring substituted with a hydroxyl group at the para (4) position. A dimethylamino group is located at the terminal position of the three-carbon propane chain.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Hydroxyacetophenone 4-Hydroxyacetophenone reflux Reflux in Ethanol (Catalytic HCl) 4-Hydroxyacetophenone->reflux Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->reflux Paraformaldehyde Paraformaldehyde Paraformaldehyde->reflux cool Cooling & Precipitation reflux->cool filter Vacuum Filtration cool->filter recrystallize Recrystallization filter->recrystallize product Product (Hydrochloride Salt) recrystallize->product G compound Target Compound maob MAO-B Enzyme compound->maob Inhibition dat Dopamine Transporter (DAT) compound->dat Potential Inhibition? dopamine Dopamine maob->dopamine Degrades synaptic_cleft Synaptic Cleft dopamine->synaptic_cleft Presence in post_synaptic Post-synaptic Receptors synaptic_cleft->post_synaptic Activates effect Increased Dopaminergic Signaling post_synaptic->effect dat->dopamine Reuptake

Sources

Physical and chemical properties of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. This phenolic Mannich base is a valuable molecular scaffold with potential applications in medicinal chemistry and drug development. This document is intended to serve as a technical resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds.

Molecular and Physicochemical Profile

This compound, a Mannich base derived from 4-hydroxyacetophenone, possesses a unique combination of functional groups that dictate its chemical behavior and potential biological activity. The presence of a phenolic hydroxyl group, a tertiary amine, and a propiophenone backbone makes it a versatile building block in organic synthesis and a compound of interest for pharmacological screening.

Core Structural and Chemical Data

A summary of the key identification and computed physicochemical properties of this compound is presented in the table below. It is important to note that the compound is often synthesized and handled as its more stable hydrochloride salt.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 35076-36-9[1][2]
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.24 g/mol [1]
Topological Polar Surface Area (TPSA) 40.54 Ų[1][2]
n-Octanol/Water Partition Coefficient (LogP) 1.5266[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 4[1]
Hydrochloride Salt

For practical applications, particularly in biological assays and formulation development, the hydrochloride salt of the compound is often preferred due to its increased stability and water solubility.

PropertyValueSource
CAS Number 2125-51-1[3]
Molecular Formula C₁₁H₁₆ClNO₂[3]
Molecular Weight 229.70 g/mol [3]

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction is a cornerstone of organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group.

The Mannich Reaction: A Strategic Overview

The reaction involves the condensation of a compound containing an active hydrogen (in this case, 4-hydroxyacetophenone), an aldehyde (typically formaldehyde), and a secondary amine (dimethylamine). The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired Mannich base. The hydrochloride salt of the amine is often used to prevent side reactions and to facilitate the formation of the reactive Eschenmoser's salt-like intermediate.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 4-Hydroxyacetophenone 4-Hydroxyacetophenone Enol_Form Enol of 4-Hydroxy- acetophenone 4-Hydroxyacetophenone->Enol_Form Tautomerization Dimethylamine Dimethylamine Iminium_Ion Dimethylaminomethyl Iminium Ion Dimethylamine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Mannich_Base This compound Iminium_Ion->Mannich_Base Enol_Form->Mannich_Base + Iminium Ion (Nucleophilic Attack)

Caption: Generalized workflow of the Mannich reaction for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established procedures for the synthesis of similar propiophenone-derived Mannich bases. The causality behind the experimental choices is to ensure the efficient formation of the iminium ion and its subsequent reaction with the enol form of the ketone, while minimizing side reactions.

Materials:

  • 4-Hydroxyacetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Isopropyl alcohol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxyacetophenone, dimethylamine hydrochloride, and paraformaldehyde in ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture. The acidic environment is crucial for the formation of the reactive iminium ion from dimethylamine and formaldehyde.

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reflux temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, being a hydrochloride salt, may precipitate from the ethanolic solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the crude product by filtration and wash with cold ethanol or another suitable solvent to remove unreacted starting materials and byproducts. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/isopropyl alcohol. The choice of recrystallization solvent is determined by the solubility profile of the product, aiming for high solubility at elevated temperatures and low solubility at room temperature.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-hydroxyphenyl group, typically in the range of δ 6.8-7.9 ppm. The methylene protons adjacent to the carbonyl group and the nitrogen atom will appear as triplets in the δ 3.0-3.5 ppm region. The methyl protons of the dimethylamino group will be a singlet around δ 2.2-2.8 ppm. The phenolic proton will exhibit a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon around δ 195-200 ppm. The aromatic carbons will resonate in the δ 115-160 ppm region. The methylene carbons and the methyl carbons of the dimethylamino group will appear in the aliphatic region of the spectrum.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the phenolic O-H stretch in the region of 3200-3600 cm⁻¹. A strong absorption peak for the C=O stretch of the ketone will be present around 1670-1690 cm⁻¹. C-N stretching and C-H bending and stretching vibrations will also be observable.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the free base (193.24 g/mol ). Common fragmentation patterns for Mannich bases include the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion.[4]

cluster_workflow Analytical Workflow cluster_techniques Analytical Techniques Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR 1H and 13C NMR Structure_Confirmation->NMR FTIR FTIR Spectroscopy Structure_Confirmation->FTIR MS Mass Spectrometry Structure_Confirmation->MS TLC_HPLC TLC/HPLC Purity_Assessment->TLC_HPLC

Caption: A typical workflow for the synthesis and analytical confirmation of the target compound.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of its constituent functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The tertiary amine is basic and can be protonated to form a quaternary ammonium salt. The ketone carbonyl group can participate in reactions such as reduction to the corresponding alcohol and condensation reactions.

The stability of the compound is generally good, particularly when stored as the hydrochloride salt in a dry environment. As a free base, it may be more susceptible to oxidation and degradation, especially in the presence of light and air.

Relevance in Drug Development

Phenolic Mannich bases are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[5][6] The structural motif of a substituted propiophenone with a basic side chain is present in a number of pharmacologically active molecules.[7]

While specific pharmacological studies on this compound are not extensively reported in the public domain, its structural features suggest it could serve as a valuable starting point or intermediate for the synthesis of novel drug candidates. The combination of a phenolic moiety, which can participate in hydrogen bonding and act as an antioxidant, with an amino group that provides basicity and potential for salt formation, makes it an attractive scaffold for medicinal chemists.

Safety and Handling

Based on available data for the compound and its hydrochloride salt, appropriate safety precautions should be taken when handling this chemical.[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile phenolic Mannich base with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its known physical and chemical properties, a detailed protocol for its synthesis, and an outline of the necessary analytical techniques for its characterization. Further research into the pharmacological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • PubChem. (n.d.). 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Acmec Synthesis. (n.d.). CAS 1639-35-6 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one hydrochloride. Retrieved from [Link]

  • Gogoi, P., et al. (2016). Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity.
  • S. P. Global. (2023). Recent advances in biological applications of mannich bases — An overview. Bentham Science Publishers. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is a Mannich base derivative of 4-hydroxypropiophenone. Its chemical structure, featuring a phenolic hydroxyl group, a tertiary amine, and a ketone, dictates its physicochemical properties, including solubility, which is a critical parameter in drug development.[1] Poor aqueous solubility can impede oral bioavailability and complicate formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its characterization.

Chemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to any solubility study.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol
CAS Number 35076-36-9[1]
Topological Polar Surface Area 40.5 Ų[1]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 4[1]

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound suggests a nuanced solubility profile.

The presence of the polar phenolic hydroxyl and ketone groups, capable of hydrogen bonding, indicates potential for solubility in polar solvents. Conversely, the aromatic ring and the ethyl chain contribute to its nonpolar character, suggesting solubility in organic solvents.

The Critical Role of pH

As an ionizable compound with both a weakly acidic phenol (pKa ~10) and a weakly basic tertiary amine (pKa ~9), its aqueous solubility is expected to be highly pH-dependent.

  • In acidic solutions (low pH): The tertiary amine will be protonated, forming a cationic species. This salt form is anticipated to have significantly higher aqueous solubility.

  • In alkaline solutions (high pH): The phenolic hydroxyl group will be deprotonated, forming an anionic phenoxide. This should also enhance aqueous solubility.

  • At isoelectric point: The compound will exist predominantly as a neutral species, likely exhibiting its lowest aqueous solubility.

This pH-dependent behavior is a critical consideration for formulation, as the pH of the gastrointestinal tract varies, impacting drug dissolution and absorption.

Experimental Determination of Solubility

While theoretical predictions offer valuable insights, experimental determination remains the gold standard. Two primary methodologies are employed: thermodynamic and kinetic solubility assays.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. The shake-flask method is the most reliable technique for this measurement.

This protocol is designed to be a self-validating system, ensuring the attainment of a true equilibrium state.

1. Materials and Reagents:

  • This compound (high purity)
  • Selected solvents (e.g., purified water, phosphate-buffered saline at various pHs, ethanol, methanol, acetonitrile, dimethyl sulfoxide)
  • Vials with screw caps
  • Orbital shaker with temperature control
  • Centrifuge
  • Syringe filters (0.22 µm)
  • Calibrated analytical balance
  • Validated analytical method for quantification (e.g., HPLC-UV)

2. Experimental Workflow Diagram:

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add precise volume of solvent prep_vial Combine in sealed vial shake Agitate at constant T° (e.g., 24-72h) prep_vial->shake sample_time Sample at multiple time points (e.g., 24h, 48h, 72h) shake->sample_time centrifuge Centrifuge to pellet solid sample_time->centrifuge filtrate Filter supernatant (0.22 µm) centrifuge->filtrate dilute Dilute filtrate filtrate->dilute quantify Quantify by HPLC-UV dilute->quantify calculate Calculate solubility (mg/mL or µM) quantify->calculate G cluster_prep Preparation cluster_addition Compound Addition cluster_detection Detection stock Prepare high-concentration DMSO stock add_stock Add DMSO stock to buffer stock->add_stock plate Dispense buffer to microplate plate->add_stock incubate Incubate for a short period (e.g., 1-2h) add_stock->incubate measure Measure turbidity or light scattering incubate->measure determine Determine precipitation point measure->determine

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activity of the novel compound, 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. Due to the limited existing data on this specific molecule, this document outlines a structured, hypothesis-driven approach for its evaluation. By analyzing its structural motifs—a 4-hydroxyphenyl group, a propiophenone core, and a dimethylamino tail—we can predict potential biological targets and design a rigorous experimental workflow. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for in vitro and cell-based assays, data interpretation strategies, and a rationale for subsequent investigation.

Introduction and Chemical Profile

This compound (CAS No. 35076-36-9) is a small molecule with the chemical formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol .[1] Its structure is characterized by three key functional groups:

  • 4-Hydroxyphenyl Group: This phenolic moiety is a common feature in many biologically active compounds, including those with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The hydroxyl group can participate in hydrogen bonding and other interactions with biological targets.[2]

  • Propiophenone Core: Propiophenone and its derivatives are known to exhibit a range of pharmacological activities, including antihyperglycemic and local anesthetic effects.[3][] This scaffold serves as a rigid backbone for the molecule.

  • Dimethylamino Group: This tertiary amine can be protonated at physiological pH, potentially influencing the molecule's solubility, cell permeability, and interaction with biological targets.

The combination of these structural features suggests that this compound is a promising candidate for biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35076-36-9ChemScene[1]
Molecular Formula C₁₁H₁₅NO₂ChemScene[1]
Molecular Weight 193.24 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 40.54 ŲChemScene[1]
LogP 1.5266ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 4ChemScene[1]

Predicted Biological Activities and Mechanistic Hypotheses

Based on its structural components, we can hypothesize several potential biological activities for this compound.

Antimicrobial Activity

The presence of a phenolic group is often associated with antimicrobial properties.[2] Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against multidrug-resistant bacteria and fungi.[2][5] It is plausible that this compound could exert antimicrobial effects by disrupting microbial cell membranes or inhibiting essential enzymes.

Anticancer Activity

Many compounds containing a 4-hydroxyphenyl moiety are known for their anticancer properties.[2] The propiophenone scaffold is also found in some compounds with cytotoxic effects. The mechanism could involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.

Kinase Inhibition

The overall structure of the molecule bears some resemblance to known kinase inhibitors, which often feature a heterocyclic or aromatic core with side chains that can interact with the ATP-binding pocket of kinases. Flavonoids, which contain a phenyl ring attached to a chromone core, are known to inhibit various kinases.[6] While not a flavonoid, the aromatic and ketone moieties of the target compound could potentially interact with kinase active sites.

G cluster_0 Hypothesized Kinase Inhibition Compound This compound Kinase Kinase Active Site (ATP-binding pocket) Compound->Kinase Binds to Inhibition Inhibition of ATP Binding Kinase->Inhibition Downstream Inhibition of Downstream Signaling Inhibition->Downstream CellularResponse Altered Cellular Response (e.g., Apoptosis, Reduced Proliferation) Downstream->CellularResponse

Caption: Hypothesized mechanism of kinase inhibition.

Proposed Experimental Workflows for Biological Evaluation

A tiered screening approach is recommended to systematically evaluate the biological activity of this compound. Biological assays are crucial in early drug discovery to determine a compound's effect on a biological target and its potential toxicity.[7]

G cluster_workflow Experimental Workflow start Compound Synthesis & Characterization tier1 Tier 1: In Vitro Screening start->tier1 cytotoxicity Cytotoxicity Assays tier1->cytotoxicity receptor_binding Receptor Binding Assays tier1->receptor_binding enzyme_inhibition Enzyme Inhibition Assays tier1->enzyme_inhibition tier2 Tier 2: Cell-Based Assays signaling_pathway Signaling Pathway Analysis tier2->signaling_pathway functional_assays Functional Assays (e.g., Apoptosis, Proliferation) tier2->functional_assays tier3 Tier 3: In Vivo Studies (Conceptual) animal_models Disease-Specific Animal Models tier3->animal_models cytotoxicity->tier2 receptor_binding->tier2 enzyme_inhibition->tier2 signaling_pathway->tier3 functional_assays->tier3

Caption: Tiered experimental workflow for biological evaluation.

Tier 1: In Vitro Screening

The initial phase of screening should involve a range of in vitro assays to assess primary activities, selectivity, and cellular toxicity.[8]

  • Rationale: To determine the general toxicity of the compound and establish a concentration range for subsequent assays.

  • Protocol: MTT Assay

    • Cell Seeding: Plate cells (e.g., HeLa, A549, or a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

  • Rationale: To identify if the compound interacts with specific receptors. Receptor binding assays are crucial for identifying and optimizing test compounds by measuring binding affinity and kinetics.[9]

  • Protocol: Competitive Radioligand Binding Assay

    • Receptor Preparation: Prepare cell membranes or purified receptors known to be targets of similar compounds (e.g., GPCRs, tyrosine kinase receptors).

    • Assay Setup: In a 96-well filter plate, add the receptor preparation, a known radiolabeled ligand, and varying concentrations of this compound.

    • Incubation: Incubate to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of the wells and wash to separate bound from unbound radioligand.

    • Scintillation Counting: Measure the radioactivity of the filter-bound complex using a scintillation counter.

    • Data Analysis: Determine the ability of the test compound to displace the radiolabeled ligand and calculate its binding affinity (Kᵢ).

  • Rationale: To assess the compound's ability to inhibit the activity of specific enzymes.[10]

  • Protocol: Kinase Inhibition Assay (e.g., using a generic kinase assay kit)

    • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and varying concentrations of this compound.

    • ATP Addition: Initiate the reaction by adding ATP.

    • Incubation: Incubate at the optimal temperature for the kinase.

    • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent).

    • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Tier 2: Cell-Based Assays

If promising activity is observed in Tier 1, the next step is to investigate the compound's effects in a cellular context.

  • Rationale: To elucidate the mechanism of action by identifying the signaling pathways modulated by the compound.

  • Protocol: Western Blotting for Phosphorylated Proteins

    • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for various time points.

    • Protein Extraction: Lyse the cells and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key phosphorylated signaling proteins (e.g., p-Akt, p-ERK, p-p38) and total proteins as loading controls.

    • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

    • Analysis: Quantify the changes in protein phosphorylation relative to the control.

G cluster_western_blot Western Blot Workflow start Cell Treatment with Compound lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Workflow for Western Blot analysis.

Tier 3: In Vivo Studies (Conceptual)

Should the in vitro and cell-based assays yield compelling data, preliminary in vivo studies could be considered. For example, if the compound shows potent antimicrobial activity with low cytotoxicity, it could be evaluated in a murine model of bacterial infection.[11]

Data Interpretation and Lead Optimization

The data from the proposed experiments should be carefully analyzed to build a structure-activity relationship (SAR).

Table 2: Hypothetical Data Summary

AssayEndpointResult
Cytotoxicity (A549 cells) IC₅₀25 µM
Kinase Inhibition (ERK2) IC₅₀5 µM
Receptor Binding (EGFR) Kᵢ> 100 µM
Antimicrobial (E. coli) MIC50 µg/mL

Based on these hypothetical results, this compound shows moderate cytotoxicity and antimicrobial activity, but more potent kinase inhibition. This would suggest that medicinal chemistry efforts could focus on modifying the structure to improve kinase inhibitory activity and selectivity while reducing off-target cytotoxicity. A combined approach of synthesizing new derivatives and isolating natural compounds can be effective in discovering new therapeutic agents.[12]

Conclusion

While there is currently a lack of direct evidence for the biological activity of this compound, its chemical structure provides a strong rationale for its investigation as a potential therapeutic agent. The systematic, tiered approach outlined in this guide, progressing from broad in vitro screening to more focused cell-based mechanistic studies, provides a robust framework for elucidating its biological potential. The insights gained from these studies will be invaluable for guiding future lead optimization and drug development efforts.

References

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Zarghi, A., & Arfaei, S. (2022).
  • ChemScene. (n.d.). This compound. ChemScene.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Matulis, D. (2021).
  • Singh, A. B., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Loza-Mejía, M. A., & Salazar, J. R. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
  • BOC Sciences. (n.d.). Propiophenone and Impurities. BOC Sciences.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience.
  • Biobide. (n.d.).
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
  • Yin, Z., et al. (2026). Development of Membrane-Targeting Cannabigerol Derivatives as Potent Broad-Spectrum Antibacterial Agents. Dove Medical Press.
  • Georges, G., et al. (2028). Flavones and Related Compounds: Synthesis and Biological Activity. MDPI.

Sources

A Senior Application Scientist's Technical Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the selection between a free base and a salt form of an active pharmaceutical ingredient (API) is a foundational decision with far-reaching implications. This guide provides an in-depth technical analysis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one in its hydrochloride salt and free base forms, offering field-proven insights into their respective properties, synthesis, analysis, and practical applications.

Core Concepts: The Fundamental Distinction

At its core, the difference lies in the state of the tertiary amine group. The free base is the neutral form of the amine (a Lewis base)[1]. In contrast, the hydrochloride salt is formed by the reaction of this basic amine with hydrochloric acid[1][2]. This acid-base reaction results in the protonation of the dimethylamino group, creating a positively charged ammonium cation, which is then ionically bonded to the negatively charged chloride anion[2]. This seemingly simple chemical modification profoundly alters the molecule's physicochemical properties and, consequently, its handling, formulation, and biological performance.

Physicochemical Properties: A Comparative Analysis

The choice between the salt and free base form is often dictated by key physical and chemical characteristics. The following table summarizes the critical differences, which are pivotal for experimental design and formulation development.

PropertyThis compound Free BaseThis compound Hydrochloride SaltRationale & Scientific Insight
Chemical Structure The salt form carries a positive charge on the nitrogen and a chloride counter-ion.
CAS Number 35076-36-9[3][4]2125-51-1[4][5]Unique identifiers crucial for sourcing and regulatory documentation.
Molecular Formula C₁₁H₁₅NO₂[3][4]C₁₁H₁₆ClNO₂[5][6]The addition of HCl increases the molecular weight.
Molecular Weight 193.24 g/mol [3]229.70 g/mol [5][6]This difference is critical for accurate molar calculations and dose formulation. Failure to account for the salt's weight can lead to significant under-dosing[7].
Appearance Typically an oil or low-melting solidCrystalline solidThe ionic nature of the salt promotes the formation of a stable crystal lattice, resulting in a higher melting point and crystalline form.
Solubility Generally soluble in organic solvents, poorly soluble in water.Significantly higher aqueous solubility.The ionic character of the salt allows for favorable interactions with polar water molecules, drastically improving water solubility. This is the primary reason salt forms are preferred for oral and parenteral formulations[1][2][8].
Stability More susceptible to degradation (e.g., oxidation). May be hygroscopic.Generally more stable, less hygroscopic, and has a longer shelf-life.The salt form's crystalline structure and lower reactivity of the protonated amine contribute to enhanced chemical and physical stability[8][9].
Melting Point LowerHigherStronger ionic forces in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces of the free base.

Synthesis and Interconversion: A Practical Workflow

Understanding the synthetic relationship between the free base and its salt is crucial for both chemical synthesis and purification strategies. The compound is commonly synthesized via a Mannich reaction involving 4-hydroxyacetophenone, formaldehyde, and dimethylamine hydrochloride[10].

The interconversion between the two forms is a straightforward acid-base extraction process.

Workflow: Salt-Base Interconversion

G cluster_0 Conversion to Free Base cluster_1 Conversion to HCl Salt HCl_Salt HCl Salt in Water Add_Base Add Weak Base (e.g., NaHCO₃ aq.) to pH > pKa HCl_Salt->Add_Base Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Add_Base->Extract Dry_Evap Dry & Evaporate Organic Layer Extract->Dry_Evap Free_Base Isolated Free Base Dry_Evap->Free_Base Free_Base_Org Free Base in Organic Solvent (e.g., Ether) Add_Acid Add HCl in Solvent (e.g., HCl in Dioxane/Ether) Free_Base_Org->Add_Acid Precipitate Precipitation of Salt Add_Acid->Precipitate Filter_Dry Filter & Dry Solid Precipitate->Filter_Dry HCl_Salt_Solid Isolated HCl Salt Filter_Dry->HCl_Salt_Solid

Caption: Reversible conversion workflow between the hydrochloride salt and free base forms.

This process is not just for synthesis; it's a powerful purification technique. By switching between aqueous and organic phases, the compound can be effectively isolated from non-basic or non-soluble impurities[8].

Analytical Characterization: Identifying the Form

Confirming the form of the material is a critical quality control step. Several analytical techniques can be employed to differentiate between the salt and the free base.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : This is often the most direct method. The HCl salt will exhibit a broad absorbance band typically in the 2400-2700 cm⁻¹ range, which corresponds to the N-H⁺ stretch of the tertiary ammonium salt. This feature is absent in the free base spectrum[2].

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The protons on the carbons adjacent to the nitrogen (the α-protons) will be deshielded in the salt form due to the positive charge on the nitrogen. This results in a downfield shift (higher ppm) of these proton signals compared to the free base.

  • Elemental Analysis : The presence of chlorine in the elemental composition confirms the hydrochloride salt. The measured weight percentages of C, H, N, and Cl should align with the calculated values for the respective molecular formula.

  • Titration : A simple acid-base titration can quantify the compound and confirm its form. The HCl salt can be titrated with a standardized base, while the free base can be titrated with a standardized acid.

Implications for Research and Drug Development

As a Senior Application Scientist, my experience underscores that the choice of form is a strategic decision that impacts the entire development pipeline.

Expertise in Action: Why Choose the Salt Form?
  • Enhanced Bioavailability : For oral drug delivery, the rate-limiting step for absorption is often dissolution. The significantly higher aqueous solubility of the hydrochloride salt leads to faster dissolution in the gastrointestinal tract, which generally translates to improved and more consistent bioavailability[2][9].

  • Stability and Shelf-Life : In a manufacturing or laboratory setting, stability is paramount. The crystalline, non-hygroscopic nature of the HCl salt makes it easier to handle, weigh accurately, and store for long periods without significant degradation[8][9]. This is a critical factor for ensuring product quality and reproducibility of experiments.

  • Ease of Formulation : Developing aqueous-based formulations, such as those for intravenous administration or high-throughput screening assays, is far more straightforward with a water-soluble salt[2].

When is the Free Base the Right Choice?
  • Organic-Phase Reactions : If the compound is a reactant in a subsequent synthetic step that requires non-aqueous, aprotic conditions, using the free base is necessary to ensure solubility in organic solvents and to avoid unwanted side reactions from the acidic proton of the salt.

  • Transdermal Delivery : For formulations designed for absorption through the skin, the more lipophilic (less polar) free base may exhibit better partitioning into and permeation through the lipid bilayers of the stratum corneum.

  • Specific Polymorph Screening : During solid-state characterization, isolating the free base is necessary to study its unique crystalline forms (polymorphs), which may have different properties than the salt.

Key Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and expected outcomes for common laboratory procedures.

Protocol 1: Conversion of Hydrochloride Salt to Free Base

Objective: To isolate the neutral, free base form from its hydrochloride salt for use in organic synthesis or characterization.

  • Dissolution : Dissolve 1.0 g of the hydrochloride salt in 20 mL of deionized water in a separatory funnel.

  • Neutralization : Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while gently swirling. Monitor the pH of the aqueous layer with pH paper. Continue adding the base until the pH is ~8-9. Causality: At this pH, which is above the pKa of the dimethylammonium group, the proton is removed, neutralizing the amine.

  • Extraction : Add 30 mL of dichloromethane (DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 1 minute, periodically venting to release pressure. Allow the layers to separate completely. The organic (DCM) layer will be on the bottom.

  • Separation : Drain the bottom DCM layer into a clean Erlenmeyer flask. Repeat the extraction of the aqueous layer with two additional 15 mL portions of DCM, combining all organic extracts. Trustworthiness: Repeating the extraction ensures quantitative recovery of the product from the aqueous phase.

  • Drying : Add anhydrous magnesium sulfate (MgSO₄) to the combined organic extracts, swirling until the drying agent no longer clumps. This removes residual water.

  • Isolation : Filter the solution to remove the MgSO₄. Evaporate the solvent from the filtrate using a rotary evaporator to yield the free base, likely as an oil or a low-melting solid.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of a sample of this compound (either form).

  • Instrumentation : HPLC with UV detector.

  • Column : C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile. Rationale: The acidic TFA ensures that the amine is protonated throughout the analysis, leading to sharp, symmetrical peaks by preventing interaction with residual silanols on the column.

  • Gradient :

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 275 nm.

  • Sample Preparation : Dissolve ~1 mg of the sample in 1 mL of a 50:50 Water:Acetonitrile mixture.

  • Validation : A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Conclusion

The decision to use this compound as a hydrochloride salt or a free base is not arbitrary but a calculated choice based on a deep understanding of their distinct chemical and physical properties. For applications requiring aqueous solubility, stability, and ease of handling, particularly in pharmaceutical formulation, the hydrochloride salt is unequivocally the superior choice. The free base, however, remains essential for specific synthetic applications and certain delivery systems that benefit from its lipophilic character. This guide equips the discerning scientist with the foundational knowledge to make informed decisions, ensuring experimental robustness and accelerating the path of research and development.

References

  • Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link][2]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link][8]

  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. Retrieved from [Link][7]

  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Free base. Retrieved from [Link][1]

  • Google Patents. (n.d.). EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity. Retrieved from [10]

Sources

A Comprehensive Technical Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a Mannich base with significant potential in medicinal chemistry. While research on this specific molecule is emerging, this document synthesizes the available information on its synthesis, chemical properties, and the broader biological activities of its structural analogs. This guide explores the therapeutic promise of this chemical scaffold, particularly in the development of novel antimicrobial and anticancer agents. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and development in this area. The structure-activity relationships of related compounds are discussed to offer insights into the rational design of more potent and selective derivatives.

Introduction: The Significance of the β-Aminoketone Scaffold

The β-aminoketone moiety is a key pharmacophore found in a variety of biologically active compounds and approved drugs.[1][2] This structural motif is a versatile building block in medicinal chemistry, contributing to a wide range of pharmacological activities. This compound belongs to this important class of compounds known as Mannich bases. These molecules are synthesized through the Mannich reaction, a three-component condensation that efficiently forms a C-C bond and introduces an aminoalkyl group.[3] The presence of the phenolic hydroxyl group and the tertiary amine in this compound suggests the potential for diverse biological interactions and a favorable pharmacokinetic profile. This guide will delve into the chemistry of this compound and explore the therapeutic landscape of its analogs.

Chemical Synthesis and Characterization

The primary route for the synthesis of this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, 4-hydroxyacetophenone serves as the ketone, formaldehyde as the aldehyde, and dimethylamine as the secondary amine.[3]

The Mannich Reaction: A Powerful Tool for Synthesis

The Mannich reaction is a classic example of a one-pot, three-component reaction, valued for its atom economy and efficiency in generating molecular complexity.[4] The reaction proceeds under mild, typically acidic, conditions.[3]

Reaction Scheme:

Mannich_Reaction 4-Hydroxyacetophenone 4-Hydroxyacetophenone plus1 + arrow Mannich Reaction (Acid Catalyst) Formaldehyde Formaldehyde plus2 + Dimethylamine Dimethylamine Product This compound arrow->Product

Figure 1: General scheme of the Mannich reaction for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of β-dimethylaminopropiophenone hydrochloride and may require optimization for 4-hydroxyacetophenone.

Materials:

  • 4-Hydroxyacetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Ethanol (95%)

  • Acetone

  • Hydrochloric acid (for pH adjustment if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxyacetophenone (1 equivalent), dimethylamine hydrochloride (1.2 equivalents), and paraformaldehyde (1.2 equivalents).

  • Add a minimal amount of 95% ethanol to create a stirrable slurry.

  • Heat the mixture to reflux with constant stirring for 2-4 hours. The reaction mixture should become a homogeneous solution as the reactants dissolve.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product does not precipitate, slowly add acetone to the cooled solution to induce crystallization.[5]

  • Collect the crystalline product by vacuum filtration and wash with cold acetone to remove unreacted starting materials.[5]

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/acetone).

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂ChemScene[6]
Molecular Weight 193.24 g/mol ChemScene[6]
CAS Number 35076-36-9ChemScene[6]
Appearance Solid (predicted)-
LogP 1.5266ChemScene[6]
Topological Polar Surface Area 40.54 ŲChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Hydrogen Bond Acceptors 3ChemScene[6]
Rotatable Bonds 4ChemScene[6]

Biological Activities and Therapeutic Potential of Analogs

While specific biological data for this compound is limited in publicly available literature, the broader class of β-aminoketones and Mannich bases exhibits significant therapeutic potential. The following sections review the reported activities of structurally similar compounds.

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. These compounds exhibited structure-dependent activity against ESKAPE group bacteria and drug-resistant Candida species.[7] Notably, certain hydrazone derivatives containing heterocyclic substituents displayed potent and broad-spectrum antimicrobial effects.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[8]

Anticancer Activity

The β-aminoketone scaffold is a recurring motif in compounds with cytotoxic and anticancer properties. Studies on 8-hydroxyquinoline-derived Mannich bases have demonstrated their potential to target multidrug-resistant cancer cells.[9] The cytotoxic effects of these compounds are often attributed to their ability to act as alkylating agents or to chelate metal ions essential for cancer cell proliferation.[7] Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as having promising anticancer activities.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include untreated control wells.

  • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]

Structure-Activity Relationships (SAR)

The biological activity of Mannich bases is highly dependent on their chemical structure. Key structural features that can be modified to optimize activity include:

  • The Aromatic Ring: The substitution pattern on the phenyl ring significantly influences activity. Electron-withdrawing or electron-donating groups can alter the electronic properties and lipophilicity of the molecule, affecting its interaction with biological targets.

  • The Amino Group: The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom can impact the compound's basicity, steric hindrance, and ability to form hydrogen bonds. For instance, in a study of 8-hydroxyquinoline-derived Mannich bases, the type of tertiary amine was found to be a critical determinant of their anticancer activity.[7][9]

  • The Propanone Linker: Modifications to the three-carbon chain can affect the flexibility and conformation of the molecule, which can be crucial for binding to a target protein.

SAR Core This compound Aromatic_Ring Aromatic Ring (Substitution Pattern) Core->Aromatic_Ring Influences Electronic Properties & Lipophilicity Amino_Group Amino Group (Nature and Substituents) Core->Amino_Group Impacts Basicity, Sterics, & H-bonding Propanone_Linker Propanone Linker (Modifications) Core->Propanone_Linker Affects Flexibility & Conformation

Figure 2: Key structural features of this compound influencing its biological activity.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this compound via the Mannich reaction allows for the facile generation of a diverse library of analogs for biological screening. While direct biological data on the parent compound is currently limited, the significant antimicrobial and anticancer activities observed in its structural analogs strongly suggest its potential as a valuable chemical scaffold.

Future research should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of the antimicrobial and anticancer activities of this compound is warranted.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound and its active analogs is crucial for rational drug design.

  • Lead Optimization: Systematic modification of the aromatic ring, amino group, and propanone linker will be essential to improve potency, selectivity, and pharmacokinetic properties.

References

Sources

A Spectroscopic Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a compound of interest in pharmaceutical research and organic synthesis. The structural elucidation of this molecule is presented through a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characterization of this compound.

Introduction

This compound, with the chemical formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol , is a substituted propiophenone.[1][2] Its structure comprises a 4-hydroxyphenyl group attached to a propan-1-one chain, which is further substituted with a dimethylamino group at the 3-position. The accurate characterization of this molecule is paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques provide a non-destructive and highly informative approach to confirm its molecular structure and purity.

This guide will delve into the predicted and analogous spectroscopic data to offer a comprehensive understanding of the molecule's features. While direct experimental spectra for this specific compound are not widely published, the analysis presented herein is based on established principles of spectroscopy and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the functional groups.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9Doublet2HAromatic protons (ortho to C=O)
~6.8 - 6.9Doublet2HAromatic protons (meta to C=O)
~5.0 - 6.0Singlet (broad)1HPhenolic -OH
~3.2 - 3.3Triplet2H-CH₂- (adjacent to C=O)
~2.8 - 2.9Triplet2H-CH₂- (adjacent to N(CH₃)₂)
~2.3 - 2.4Singlet6H-N(CH₃)₂

Interpretation:

  • Aromatic Protons: The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear at a higher chemical shift (downfield) compared to the protons meta to the carbonyl group, which are ortho to the electron-donating hydroxyl group and will thus be more shielded (upfield).

  • Phenolic Proton: The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

  • Propyl Chain Protons: The two methylene groups of the propyl chain will appear as triplets due to coupling with each other. The methylene group adjacent to the carbonyl group will be more deshielded than the methylene group adjacent to the dimethylamino group.

  • Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen will be equivalent and appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~198 - 200C=O (Ketone)
~160 - 162Aromatic C-OH
~130 - 132Aromatic C (ortho to C=O)
~128 - 130Aromatic C (ipso to C=O)
~115 - 117Aromatic C (meta to C=O)
~55 - 57-CH₂-N
~45 - 47-N(CH₃)₂
~38 - 40-CH₂-C=O

Interpretation:

  • Carbonyl Carbon: The ketone carbonyl carbon is significantly deshielded and will appear at the lowest field.

  • Aromatic Carbons: The aromatic carbons will show distinct signals based on their substitution. The carbon attached to the hydroxyl group will be the most deshielded among the ring carbons. The other aromatic carbons will have chemical shifts influenced by the electronic effects of the carbonyl and hydroxyl groups.

  • Aliphatic Carbons: The carbons of the propyl chain and the dimethylamino group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3500BroadO-H stretch (phenolic)
~2950 - 3050MediumC-H stretch (aromatic)
~2800 - 2950MediumC-H stretch (aliphatic)
~1670 - 1690StrongC=O stretch (aryl ketone)
~1580 - 1600Medium-StrongC=C stretch (aromatic)
~1200 - 1300StrongC-O stretch (phenol)
~1000 - 1200MediumC-N stretch (amine)
~820 - 850StrongC-H bend (para-disubstituted aromatic)

Interpretation:

  • A broad absorption band in the region of 3300-3500 cm⁻¹ is a clear indication of the phenolic hydroxyl group.

  • The strong, sharp peak around 1670-1690 cm⁻¹ is characteristic of the carbonyl stretch of an aryl ketone.

  • The presence of both aromatic and aliphatic C-H stretching vibrations will be observed.

  • The C-N stretching of the tertiary amine will also be present.

  • A strong band in the out-of-plane bending region around 820-850 cm⁻¹ is indicative of the 1,4-disubstitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 193

  • Major Fragments:

    • m/z = 178: Loss of a methyl group (-CH₃)

    • m/z = 135: Cleavage of the bond between the carbonyl group and the propyl chain, resulting in the [HO-C₆H₄-CO]⁺ fragment.

    • m/z = 58: Cleavage of the bond between the two methylene groups of the propyl chain, leading to the [CH₂=N(CH₃)₂]⁺ fragment (McLafferty rearrangement product).

Fragmentation Pathway:

The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways. The molecular ion peak will be observed at m/z 193. A common fragmentation for amines is the loss of an alkyl group, which would result in a fragment at m/z 178. Alpha-cleavage next to the carbonyl group is also a favorable fragmentation pathway, leading to the acylium ion at m/z 135. Furthermore, a McLafferty rearrangement is possible, involving the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by cleavage to produce a neutral enol and a charged fragment at m/z 58.

G M [M]⁺˙ m/z = 193 F1 [M-CH₃]⁺ m/z = 178 M->F1 - •CH₃ F2 [HO-C₆H₄-CO]⁺ m/z = 135 M->F2 - •CH₂CH₂N(CH₃)₂ F3 [CH₂=N(CH₃)₂]⁺ m/z = 58 M->F3 McLafferty Rearrangement

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and MS data for a compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_prep Sample Preparation (Dissolve in Deuterated Solvent) nmr_acq Data Acquisition (¹H and ¹³C Spectra) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Calibration) nmr_acq->nmr_proc end Structural Elucidation nmr_proc->end ir_prep Sample Preparation (ATR or KBr Pellet) ir_acq Data Acquisition (FTIR Spectrum) ir_prep->ir_acq ir_proc Data Processing (Background Subtraction) ir_acq->ir_proc ir_proc->end ms_prep Sample Preparation (Dissolve in Solvent) ms_ion Ionization (ESI or EI) ms_prep->ms_ion ms_anal Mass Analysis ms_ion->ms_anal ms_proc Data Analysis (Fragmentation Pattern) ms_anal->ms_proc ms_proc->end start Compound This compound cluster_nmr cluster_nmr cluster_ir cluster_ir cluster_ms cluster_ms

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating spectroscopic profile of this compound. By correlating the predicted spectral features with the known principles of spectroscopic interpretation and data from analogous structures, the molecular structure can be confidently confirmed. This guide serves as a valuable resource for scientists and researchers, enabling them to effectively characterize this compound and ensure its identity and purity for further applications.

References

  • PubChem. 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. [Link]

  • PubChem. 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. [Link]

Sources

A Technical Guide to the Potential Research Applications of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the potential research applications for the synthetic compound 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. Drawing upon established knowledge of structurally related molecules, this document outlines hypothesized biological activities and provides detailed experimental protocols to investigate these potentials. As a derivative of the propiophenone backbone with a phenolic hydroxyl group, this compound stands as a candidate for investigation in several key areas of pharmacology and therapeutic development.

Introduction and Chemical Profile

This compound is a synthetic organic compound characterized by a propiophenone core, a dimethylamino group at the beta position, and a hydroxyl group on the phenyl ring.[1][2][3] Its structure suggests a potential for a range of biological activities, drawing parallels to naturally occurring and synthetic compounds with similar functional groups.

Table 1: Chemical and Physical Properties [1][2]

PropertyValue
CAS Number 35076-36-9
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Structure
Synonyms This compound hydrochloride

The presence of the phenolic hydroxyl group and the aminoketone structure are key determinants of its potential bioactivity, suggesting possible interactions with various biological targets.

Synthesis via the Mannich Reaction

The most probable and efficient synthetic route for this compound is the Mannich reaction. This classic organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the α-carbon of the propiophenone. The reaction typically utilizes a secondary amine (dimethylamine) and formaldehyde with a ketone.[4][5]

Reaction Mechanism

The Mannich reaction proceeds through the formation of an electrophilic iminium ion from the reaction of dimethylamine and formaldehyde. The ketone then tautomerizes to its enol form, which subsequently attacks the iminium ion. A final deprotonation step yields the β-aminoketone, or Mannich base.[5][6]

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Enolization cluster_3 Nucleophilic Attack & Deprotonation Dimethylamine Dimethylamine Iminium_ion Iminium Ion Dimethylamine->Iminium_ion + Formaldehyde Formaldehyde Formaldehyde->Iminium_ion + Intermediate Adduct Intermediate Iminium_ion->Intermediate Attack Propiophenone 4-Hydroxypropiophenone Enol Enol Intermediate Propiophenone->Enol Tautomerization Enol->Intermediate Product This compound Intermediate->Product Deprotonation

Caption: The Mannich reaction mechanism for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound hydrochloride[7][8]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxypropiophenone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as ethanol.

  • Initiation: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours with continuous stirring.

  • Isolation: Cool the mixture to room temperature. The product, as the hydrochloride salt, may precipitate. If not, add a non-polar solvent like acetone to induce precipitation.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Potential Pharmacological Applications

The structural motifs within this compound suggest several avenues for pharmacological investigation.

Neuromodulatory Activity

Structurally similar compounds to our target molecule have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.[7][8] Inhibition of MAOs can increase the levels of monoamines in the brain, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs. The aminopropiophenone scaffold presents a promising starting point for the development of novel MAO inhibitors.

Experimental Protocol: In Vitro MAO Inhibition Assay [7][9]

  • Enzyme Preparation: Utilize commercially available recombinant human MAO-A and MAO-B enzymes.

  • Assay Principle: The assay measures the production of hydrogen peroxide, a byproduct of MAO activity, using a fluorometric or colorimetric probe.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the enzyme, a suitable substrate (e.g., tyramine), and the test compound.

    • Include positive controls (known MAO inhibitors like clorgyline for MAO-A and selegiline for MAO-B) and negative controls (vehicle).

    • Incubate at 37°C for a specified time.

    • Add the detection reagent and measure the fluorescence or absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

MAO_Inhibition_Workflow Start Prepare Reagents (MAO Enzyme, Substrate, Test Compound) Incubation Incubate at 37°C Start->Incubation Detection Add Detection Reagent Incubation->Detection Measurement Measure Fluorescence/Absorbance Detection->Measurement Analysis Calculate % Inhibition and IC₅₀ Measurement->Analysis

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

The phenethylamine backbone embedded within the structure of this compound is a common feature of many dopamine receptor ligands. Investigating its potential as a dopamine D2 receptor agonist is a logical step.[10][11][12]

Experimental Protocol: Dopamine D2 Receptor Functional Assay [11][13][14]

  • Cell Line: Use a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Principle: This assay measures the downstream signaling of D2 receptor activation, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.

  • Procedure:

    • Culture the cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye or use a cAMP assay kit.

    • Add varying concentrations of the test compound.

    • Include a known D2 agonist (e.g., dopamine or quinpirole) as a positive control.

    • Measure the change in fluorescence (for calcium) or the level of cAMP.

  • Data Analysis: Plot the response against the compound concentration to determine the EC₅₀ value.

Antimicrobial Activity

The presence of a phenolic group and an amino moiety in the same molecule has been associated with antimicrobial properties in various compounds.[15][16] Therefore, it is plausible that this compound could exhibit antibacterial or antifungal activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [17][18][19][20][21]

  • Microorganisms: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Procedure:

    • In a 96-well plate, prepare serial dilutions of the test compound in a suitable broth medium.

    • Add the standardized inoculum to each well.

    • Include positive controls (known antibiotics/antifungals) and negative controls (no compound).

    • Incubate the plates under appropriate conditions.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Antimicrobial_Workflow Start Prepare Serial Dilutions of Test Compound Inoculation Inoculate with Standardized Microbial Suspension Start->Inoculation Incubation Incubate under Optimal Growth Conditions Inoculation->Incubation Analysis Determine Minimum Inhibitory Concentration (MIC) Incubation->Analysis

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Potential Antioxidant Applications

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to scavenge free radicals.[22][23][24] The 4-hydroxyphenyl moiety in the target compound strongly suggests potential antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay [25][26][27][28]

  • Principle: This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be quantified spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound.

    • In a 96-well plate, mix the DPPH solution with the test compound solutions.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

    • Incubate in the dark at room temperature.

    • Measure the absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. The percentage of antioxidant activity can be calculated using the formula: % of antioxidant activity = [(

    
    
    
    
    ) /
    
    
    ] × 100, where
    
    
    is the absorbance of the control and
    
    
    is the absorbance of the sample.[26]

Future Directions and Conclusion

The synthetic compound this compound presents a compelling case for further investigation across multiple research domains. Based on its structural characteristics and the known activities of related molecules, it holds potential as a neuromodulatory agent, an antimicrobial compound, and an antioxidant. The experimental protocols detailed in this guide provide a robust framework for elucidating the bioactivity of this molecule. Future research should focus on a systematic evaluation of these potential applications, followed by lead optimization and in vivo studies to validate any promising in vitro findings. This compound represents a valuable scaffold for the development of novel therapeutic agents.

References

  • 4'-Aminopropiophenone - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 23, 2026, from [Link]

  • Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. (2016). Microbiology and Biotechnology, 8(4), e814.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). International Journal of Molecular Sciences, 24(6), 5493.
  • The Pharmacology of p-Aminopropiophenone in the Detoxification of Cyanide. (1992). Cardiovascular Drug Reviews, 10(3), 358-375.
  • Antimicrobial Susceptibility Testing. (2023). In StatPearls.
  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). International Journal of Molecular Sciences, 23(21), 13329.
  • In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. (2006). European Journal of Pharmacology, 548(1-3), 29-37.
  • A study of the mannich reaction with. (n.d.). Brunel University Research Archive. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 23, 2026, from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022).
  • The Pharmacology of p‐Aminopropiophenone in the Detoxification of Cyanide. (2008). Cardiovascular Drug Reviews, 10(3), 358-375.
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2018). Polymers, 10(11), 1219.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). RSC Medicinal Chemistry, 11(4), 481-492.
  • Kinetic of total phenolic content and profile of antioxidant activity during the roasting of peanut kernel. (2015). Food Chemistry, 182, 12-18.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 23, 2026, from [Link]

  • Molecular docking and antibacterial and antibiotic-modifying activities of synthetic chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one in a MepA efflux pump-expressing Staphylococcus aureus strain. (2024). Archives of Microbiology, 206(6), 268.
  • 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity. (n.d.). Google Patents.
  • Synthesis of 3-(Dimethylamino)-4'-methyl propiophenone hydrochloride. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. (n.d.). GenScript. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2023). International Journal of Molecular Sciences, 24(13), 10777.
  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (2018). Acta Pharmaceutica Sinica B, 8(5), 727-740.
  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Antibiotics, 10(4), 429.
  • p-Aminopropiophenone. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols. (1951). Journal of the American Chemical Society, 73(10), 4975-4976.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). International Journal of Molecular Sciences, 24(6), 5493.
  • Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. (2018). Frontiers in Pharmacology, 9, 843.
  • A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof. (n.d.). Google Patents.
  • Potentials of Raspberry Ketone as a Natural Antioxidant. (2022). Molecules, 27(19), 6549.
  • Antimicrobial potential, GCMS analysis and molecular docking studies of Coelogyne suaveolens extracts: Identification of bioactive compounds with mechanism of action. (2023). Heliyon, 9(6), e16723.
  • Antioxidant Assay: The DPPH Method. (n.d.). Retrieved January 23, 2026, from [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry. Retrieved January 23, 2026, from [Link]

  • Review PAPP toxicology and ecotoxicology. (n.d.). Envirolink. Retrieved January 23, 2026, from [Link]

  • Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. (2018). Journal of Medicinal Chemistry, 61(17), 7891-7905.
  • Reaction of a phenol, aldehyde and amine to produce hardening agent for epoxy resins. (n.d.). Google Patents.
  • ANTIMICROBIAL SENSITIVITY TESTING:. (n.d.). Virginia Institute of Marine Science. Retrieved January 23, 2026, from [Link]

  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. Retrieved January 23, 2026, from [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2012). Journal of Medicinal Chemistry, 55(21), 9325-9339.
  • Synthesis method for 3-methoxypropiophenone. (n.d.). Google Patents.

Sources

An In-Depth Technical Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a pivotal Mannich base in synthetic and medicinal chemistry. Delving into its historical context, the guide elucidates its discovery through the lens of the broader development of aminomethylation reactions. A detailed exploration of its synthesis via the classical Mannich reaction is presented, including a step-by-step experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, this document explores the compound's significance as a versatile synthetic intermediate, highlighting its role in the preparation of pharmacologically active molecules. The guide culminates with a forward-looking perspective on its potential applications in contemporary drug discovery and development.

Introduction: Unveiling a Key Synthetic Building Block

This compound, a β-aminoketone, belongs to a class of compounds known as Mannich bases. The discovery and development of this compound are intrinsically linked to the advent and exploration of the Mannich reaction, a cornerstone of organic synthesis. This reaction, named after Carl Mannich, is a three-component condensation that forms a crucial carbon-carbon bond through the aminoalkylation of an acidic proton located alpha to a carbonyl group[1][2]. The resulting Mannich bases have proven to be of immense value in the pharmaceutical industry due to their utility as synthetic intermediates for a wide array of more complex, biologically active molecules[3][4][5]. The presence of both a keto and an amino group provides two reactive centers, allowing for diverse subsequent chemical modifications.

While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available literature, its conceptual origins lie in the early 20th-century investigations into aminomethylation reactions. The structural similarity of this compound to naturally occurring alkaloids, such as hordenine (N,N-dimethyl-4-hydroxy-phenethylamine), likely spurred interest in its synthesis and potential biological activities. Hordenine itself has been a subject of study for its pharmacological effects, including its action as a stimulant and its potential role in melanogenesis inhibition[6]. The exploration of synthetic analogues, such as the topic compound, was a logical progression in the quest for novel therapeutic agents.

The core value of this compound lies in its role as a versatile precursor. Its chemical architecture, featuring a phenolic hydroxyl group, a ketone, and a tertiary amine, makes it an attractive starting material for the synthesis of compounds with potential analgesic, antidepressant, and other pharmacological properties[7][8][9].

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis.

PropertyValueSource
CAS Number 35076-36-9[10]
Molecular Formula C₁₁H₁₅NO₂[10]
Molecular Weight 193.24 g/mol [10]
Appearance Solid (form may vary)
Storage Sealed in dry, 2-8°C[10]

Synthesis and Mechanism

The primary route for the synthesis of this compound is the Mannich reaction. This reaction involves the condensation of a compound containing an active hydrogen atom (in this case, 4-hydroxyacetophenone) with formaldehyde and a secondary amine (dimethylamine)[1][2].

The Mannich Reaction: A Mechanistic Overview

The Mannich reaction proceeds through a series of well-established steps:

  • Formation of the Eschenmoser-like salt precursor: Formaldehyde and dimethylamine react to form a highly electrophilic dimethylaminomethyl cation, often referred to as an iminium ion[1].

  • Enolization of the ketone: The acidic conditions of the reaction facilitate the tautomerization of 4-hydroxyacetophenone to its enol form.

  • Nucleophilic attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the β-aminoketone product[1].

The reaction is typically carried out in a protic solvent, such as ethanol, and may be acid-catalyzed.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Enolization cluster_2 C-C Bond Formation Dimethylamine Dimethylamine (CH₃)₂NH Iminium_Ion Dimethylaminomethyl cation [(CH₃)₂N=CH₂]⁺ Dimethylamine->Iminium_Ion + H⁺ Formaldehyde Formaldehyde CH₂O Formaldehyde->Iminium_Ion Product This compound Iminium_Ion->Product Nucleophilic Attack Hydroxyacetophenone 4-Hydroxyacetophenone Enol Enol form Hydroxyacetophenone->Enol Tautomerization (Acid-catalyzed) Enol->Product

Caption: Mechanism of the Mannich Reaction for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol provides a representative method for the synthesis of this compound.

Materials:

  • 4-Hydroxyacetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxyacetophenone, dimethylamine hydrochloride, and paraformaldehyde in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and basify with a sodium hydroxide solution to precipitate the free base.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Note: Modern variations of this synthesis may employ microwave irradiation to accelerate the reaction time and improve yields[11][12].

Role as a Synthetic Intermediate

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The presence of the phenolic hydroxyl group, the ketone, and the tertiary amine allows for a variety of chemical transformations.

Precursor to Pharmacologically Active Compounds

While direct evidence of its use in the synthesis of major commercial drugs is not widespread in the public domain, its structural motifs are present in numerous pharmacologically active compounds. For instance, the related compound 3-dimethylaminopropiophenone is a known precursor in some syntheses of fluoxetine, a widely used antidepressant[13][14]. The 1-phenyl-3-dimethylamino-propane scaffold is a core structure in a class of compounds investigated for their analgesic properties[7]. Furthermore, substituted 3-amino-1,1-diaryl-2-propanols, which can be conceptually derived from Mannich bases, have been explored as potential antidepressant agents[8].

The general synthetic utility of ketonic Mannich bases is well-established. The dimethylamino group can act as a leaving group, allowing for the introduction of other nucleophiles at the β-position to the carbonyl group. This reactivity enables the construction of a diverse library of compounds for biological screening.

Synthetic_Utility cluster_derivatives Potential Derivatives Mannich_Base This compound Analgesics Analgesics (e.g., Tramadol analogues) Mannich_Base->Analgesics Further Synthesis Antidepressants Antidepressants (e.g., Fluoxetine precursors) Mannich_Base->Antidepressants Further Synthesis Other_Bioactive Other Bioactive Molecules Mannich_Base->Other_Bioactive Further Synthesis

Caption: Synthetic utility of this compound as a precursor to various classes of pharmacologically active compounds.

Future Perspectives and Conclusion

This compound continues to be a relevant molecule in the field of organic and medicinal chemistry. Its straightforward synthesis via the robust Mannich reaction and its chemical versatility make it an attractive starting material for the generation of compound libraries for high-throughput screening.

Future research may focus on:

  • Development of novel catalytic and asymmetric Mannich reactions: This would allow for the stereoselective synthesis of chiral β-aminoketones, which is of great importance in drug development as different enantiomers often exhibit distinct pharmacological activities and toxicities.

  • Exploration of new synthetic transformations: Utilizing the unique reactivity of this Mannich base to construct novel molecular scaffolds for drug discovery.

  • Investigation of its own biological activity: While primarily viewed as an intermediate, a thorough investigation of the pharmacological profile of this compound itself may reveal unforeseen therapeutic potential.

References

  • Mannich reaction. In: Wikipedia. [Link]

  • 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity. EP0693475A1.
  • Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. PubMed. [Link]

  • Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. MDPI. [Link]

  • Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. PubMed. [Link]

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. ScienceDirect. [Link]

  • Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. ResearchGate. [Link]

  • (PDF) Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. ResearchGate. [Link]

  • Mannich bases in medicinal chemistry and drug design. PMC. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. ScienceDirect. [Link]

  • ChemInform Abstract: MANNICH REACTION ON O- OR P-HYDROXYACETOPHENONE. II. Wiley Online Library. [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. US20040102651A1.
  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process.
  • Mannich base reaction: Significance and symbolism. WisdomLib. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC. [Link]

  • Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)
  • Production of fluoxetine and new intermedi
  • Recent advances in the synthesis of α-amino ketones. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a Mannich base derived from 4'-hydroxyacetophenone, is a valuable synthetic intermediate in pharmaceutical and chemical research. Its amphiphilic nature, possessing both a weakly acidic phenolic hydroxyl group and a basic tertiary amine, presents unique challenges and opportunities for its purification. This guide provides a comprehensive overview of robust purification strategies, grounded in the physicochemical properties of the molecule, to empower researchers in obtaining this compound with high purity. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving optimal results.

Physicochemical Properties and Strategic Implications for Purification

A thorough understanding of the molecule's characteristics is paramount in designing an effective purification strategy.

PropertyValueImplication for Purification
Molecular Formula C₁₁H₁₅NO₂[1][2]-
Molecular Weight 193.24 g/mol [1]Important for calculating molar equivalents and yields.
pKa (Phenolic OH) ~8.05 (estimated from 4'-hydroxyacetophenone)[3]The phenolic hydroxyl group can be deprotonated under basic conditions (pH > 8), increasing aqueous solubility.
pKa (Tertiary Amine) ~9-10 (estimated)The tertiary amine can be protonated under acidic conditions (pH < 9), forming a water-soluble salt.
Polar Surface Area 40.54 Ų[1]Indicates a moderate polarity, suggesting solubility in polar organic solvents.
LogP 1.5266[1]Suggests a degree of lipophilicity, allowing for partitioning between aqueous and organic phases.
Stability Susceptible to oxidation, especially at elevated temperatures and alkaline pH.[4][5][6]Purification methods should be conducted under mild conditions, and the use of an inert atmosphere (e.g., nitrogen or argon) is recommended, particularly during heating.

The dual functionality of this molecule is the cornerstone of its purification. The ability to modulate its charge and, consequently, its solubility by adjusting the pH is a powerful tool that will be exploited in the following protocols.

Anticipated Impurities from Synthesis

The most common synthetic route to this compound is the Mannich reaction, involving 4'-hydroxyacetophenone, formaldehyde, and dimethylamine.[7][8][9][10] Understanding the potential byproducts of this reaction is crucial for selecting a purification method with the appropriate selectivity.

  • Unreacted Starting Materials: 4'-hydroxyacetophenone, dimethylamine (or its salt), and formaldehyde (or its polymer, paraformaldehyde).

  • Bis-alkylation Product: 3,5-bis((dimethylamino)methyl)-4-hydroxyacetophenone.

  • Polymeric Byproducts: Polymers of formaldehyde or condensation products.

The chosen purification strategy must effectively separate the target compound from these structurally diverse impurities.

Purification Strategies: A Multi-pronged Approach

We present three primary purification techniques, each with its own set of advantages and considerations. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Acid-Base Extraction: A Foundational Purification Step

This classical technique leverages the amphoteric nature of the target compound to achieve a preliminary but significant purification. The underlying principle is the differential partitioning of the compound and impurities between an organic solvent and an aqueous solution at varying pH levels.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash (Protonation of the Amine):

    • Transfer the organic solution to a separatory funnel.

    • Extract with 1 M hydrochloric acid (HCl). The target compound will be protonated and move into the aqueous phase, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

  • Removal of Acidic Impurities:

    • Combine the acidic aqueous extracts.

    • Wash the combined aqueous phase with an organic solvent (e.g., DCM or ethyl acetate) to remove any acidic or neutral impurities that may have carried over.

  • Basification and Isolation (Deprotonation of the Amine):

    • Cool the acidic aqueous solution in an ice bath.

    • Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is approximately 9-10. The target compound will precipitate out of the solution as the free base.

    • Extract the product back into an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic solvent under reduced pressure to yield the purified product.

Causality of Experimental Choices:

  • The initial acidic wash protonates the basic dimethylamino group, rendering the molecule water-soluble and separating it from non-basic organic impurities.

  • Washing the acidic aqueous phase with an organic solvent removes any trapped neutral or acidic organic impurities.

  • Basification deprotonates the ammonium salt, causing the neutral, less water-soluble free base to precipitate or be extractable into an organic solvent.

Diagram: Acid-Base Extraction Workflow

G cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification & Isolation Crude Crude Product in Organic Solvent Add_Acid Add 1M HCl Crude->Add_Acid Separate_1 Separate Layers Add_Acid->Separate_1 Aqueous_1 Aqueous Phase (Protonated Product) Separate_1->Aqueous_1 Product Organic_1 Organic Phase (Non-basic Impurities) Separate_1->Organic_1 Impurities Add_Base Add Base (e.g., NaOH) to pH 9-10 Aqueous_1->Add_Base Extract_2 Extract with Organic Solvent Add_Base->Extract_2 Separate_2 Separate Layers Extract_2->Separate_2 Aqueous_2 Aqueous Phase (Salts) Separate_2->Aqueous_2 Waste Organic_2 Organic Phase (Purified Product) Separate_2->Organic_2 Product

Caption: Workflow of the acid-base extraction purification.

Recrystallization: For High Purity Crystalline Product

Recrystallization is an effective technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.

Protocol: Recrystallization

  • Solvent Screening:

    • In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • Potential solvents include ethanol, isopropanol, ethyl acetate, acetone, and mixtures such as ethyl acetate/hexane or ethanol/water.[11][12][13] A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Causality of Experimental Choices:

  • The selection of an appropriate solvent is critical: the target compound should have high solubility at elevated temperatures and low solubility at room temperature or below, while impurities should either be highly soluble or insoluble at all temperatures.

  • Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

Column Chromatography: For Difficult Separations

Column chromatography is a powerful technique for separating compounds with similar polarities. Given the basic nature of the tertiary amine and the acidic nature of the phenolic hydroxyl group, special considerations are necessary when using silica gel as the stationary phase.

Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Develop a suitable mobile phase using thin-layer chromatography (TLC).[14][15][16] A good solvent system will give the target compound an Rf value of 0.2-0.4.

    • A common mobile phase for compounds of this nature is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • To mitigate the interaction of the basic amine with the acidic silica gel, add a small amount of a competing base, such as triethylamine (0.5-2%), to the mobile phase.[17][18]

  • Column Packing:

    • Pack a glass column with silica gel slurried in the non-polar component of the mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent and load the dry silica gel onto the top of the column.

  • Elution:

    • Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Causality of Experimental Choices:

  • The acidic nature of silica gel can lead to strong adsorption and peak tailing of basic compounds. The addition of triethylamine neutralizes the acidic silanol groups, improving the elution profile of the basic analyte.[17]

  • Dry loading the sample ensures a narrow band at the start of the chromatography, leading to better separation.

Diagram: Column Chromatography Workflow

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation TLC TLC Analysis for Mobile Phase Selection Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Concentrate Concentrate to Yield Pure Product Combine->Concentrate

Caption: General workflow for flash column chromatography.

Preparative High-Performance Liquid Chromatography (Prep HPLC): For Highest Purity

For achieving the highest possible purity, especially for small to medium scale purifications, preparative HPLC is the method of choice. It offers superior resolution compared to flash chromatography.

Protocol: Preparative HPLC

  • Analytical Method Development:

    • Develop a separation method on an analytical HPLC system first. A reversed-phase C18 column is a good starting point.[19]

    • The mobile phase will typically consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol).

    • Given the basic nature of the compound, adding a modifier to the mobile phase is crucial for good peak shape. Common choices include 0.1% trifluoroacetic acid (TFA) to protonate the amine or 0.1% ammonium hydroxide to work at a higher pH where the amine is neutral.

  • Scaling Up to Preparative Scale:

    • Once a good separation is achieved on the analytical scale, the method can be scaled up to a preparative column with the same stationary phase.

    • The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the target compound.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent under reduced pressure.

    • If a non-volatile buffer was used, further purification by solid-phase extraction (SPE) or lyophilization may be necessary.

Causality of Experimental Choices:

  • Reversed-phase HPLC separates compounds based on their hydrophobicity. The polar nature of the target compound requires careful optimization of the mobile phase to achieve adequate retention and separation.

  • The use of mobile phase modifiers (acid or base) controls the ionization state of the analyte, which significantly impacts its retention and peak shape.[17]

Comparison of Purification Techniques

TechniqueProsConsBest For
Acid-Base Extraction - Simple and inexpensive- Good for initial cleanup and removing major impurities- May not remove impurities with similar acid/base properties- Potential for emulsion formationLarge-scale initial purification from a crude reaction mixture.
Recrystallization - Can yield very high purity crystalline product- Scalable- Requires finding a suitable solvent system- May result in significant product loss in the mother liquorObtaining a highly pure, crystalline final product after initial cleanup.
Column Chromatography - Good for separating compounds with different polarities- Versatile- Can be time-consuming and uses large volumes of solvent- Requires careful optimization of the mobile phase for basic compoundsSeparating the target compound from impurities of similar polarity.
Preparative HPLC - Highest resolution and purity- Amenable to automation- Expensive equipment and solvents- Limited sample loading capacity compared to other techniquesFinal polishing step to achieve the highest purity, especially for small to medium scales.

Conclusion

The purification of this compound is readily achievable through a systematic approach that considers its unique physicochemical properties. A combination of techniques, such as an initial acid-base extraction followed by recrystallization or column chromatography, will often yield the best results. For applications demanding the highest purity, preparative HPLC is the ultimate tool. By understanding the principles behind each method and carefully selecting the appropriate conditions, researchers can confidently obtain this valuable compound in the desired purity for their scientific endeavors.

References

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminophenol. Available from: [Link]

  • Goel, A., & Rani, M. (2024). A novel method for the remediation of o‐ and p‐aminophenol from industrial wastewater by hexacyanoferrate (III) ions using Ir‐complex catalyst. Environmental Quality Management.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. (2022). Available from: [Link]

  • The Organic Chemistry Tutor. (2020, March 26). The Mannich Reaction [Video]. YouTube. Available from: [Link]

  • PubChem. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. Available from: [Link]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start? Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Crystallization Solvents.pdf. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • ResearchGate. Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino)ethyl]ether, 2‐[2‐(dimethyl‐amino) ethoxy] ethanol, 2‐(dibutylamino) ethanol, and N‐propylethanol‐amine and modeling with artificial neural network. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Available from: [Link]

  • FooDB. Showing Compound 4'-Hydroxyacetophenone (FDB010503). (2010). Available from: [Link]

  • Wikipedia. Mannich reaction. Available from: [Link]

  • King Group, University of Cambridge. Successful Flash Chromatography. Available from: [Link]

  • Brunel University Research Archive. A study of the mannich reaction with. Available from: [Link]

  • ResearchGate. Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Available from: [Link]

  • Google Patents. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • ResearchGate. General methods for flash chromatography using disposable columns. Available from: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Available from: [Link]

  • Chemcess. Aminophenol: Properties, Production, Reactions And Uses. (2025). Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Available from: [Link]

  • ResearchGate. Synthesis of 4-hydroxyacetophenone (Scheme-12),... Available from: [Link]

  • Cheméo. Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6). Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. Available from: [Link]

  • PubChem. 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Available from: [Link]

  • ResearchGate. The Mannich Reaction. Available from: [Link]

  • Universidad de Alicante. Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Available from: [Link]

  • Kromasil. Basic methodology for method development in preparative HPLC. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Available from: [Link]

  • Fengchen. 4'-hydroxyacetophenone CAS 99-93-4 Manufacturers and Suppliers - Price. Available from: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Available from: [Link]

  • Google Patents. EP0167286A2 - Process for producing 4-hydroxyacetophenone.
  • PubChem. N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. N-Terminal Modification of Proteins with o-Aminophenols. (2014). Available from: [Link]

  • PubChem. N,N-Dimethylcinnamamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. National Center for Biotechnology Information. Available from: [Link]

Sources

Topic: A Robust, Validated HPLC Method for the Quantification of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a comprehensive guide to the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. The methodology is designed for accuracy, precision, and specificity, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines. We elucidate the rationale behind the selection of chromatographic parameters, from mobile phase composition to stationary phase chemistry, providing a self-validating protocol suitable for routine quality control, stability testing, and research applications.

Principle of Separation and Method Rationale

The successful development of an HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. This compound (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol ) is a molecule possessing distinct functional groups that dictate its chromatographic behavior[1][2].

  • Aromatic Hydroxyl Group (Phenolic): This group is weakly acidic and acts as a chromophore, making the molecule suitable for UV detection.

  • Tertiary Amine (Dimethylamino): This group is basic and is readily protonated at acidic pH.

  • Hydrophobicity: The molecule has a calculated LogP of approximately 1.5, indicating moderate hydrophobicity and suitability for reversed-phase chromatography[1].

Our strategy is to employ RP-HPLC with a C18 stationary phase, where separation is primarily driven by hydrophobic interactions. The critical element for achieving sharp, symmetrical peaks for this compound is the control of the mobile phase pH. The tertiary amine, if not consistently protonated, can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. By maintaining an acidic mobile phase, we ensure the amine is in its cationic form, minimizing these undesirable secondary interactions and promoting a single, well-defined analyte species. This approach is standard for the analysis of basic compounds and phenolic amines[3][4][5].

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • This compound reference standard (≥98% purity)[1].

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (≥98%, LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

Instrumentation and Final Chromatographic Conditions

The method was developed and validated on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (30:70, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 276 nm
Injection Volume 10 µL
Run Time 10 minutes

The Method Development Pathway: A Logic-Driven Approach

The final method parameters were not arbitrarily chosen. They are the result of a systematic optimization process designed to achieve a robust and reliable separation.

MethodDevelopment cluster_0 Analyte Characterization cluster_1 Initial Parameter Selection cluster_2 Systematic Optimization cluster_3 Final Method A Physicochemical Properties (LogP, pKa, Structure) [6] B Column Selection (C18 chosen for moderate hydrophobicity) A->B C Wavelength Selection (Scan 200-400nm with PDA) B->C D Mobile Phase Screening (ACN vs. MeOH, pH modifiers) C->D E pH Adjustment (0.1% Formic Acid for peak shape) [3] D->E F Organic Ratio Tuning (Adjust %ACN for optimal retention time) E->F G Flow Rate & Temperature (1.0 mL/min & 30°C for efficiency) F->G H Final Isocratic Method Defined G->H

Caption: Logical workflow for HPLC method development.

Wavelength Selection

A solution of the reference standard was scanned from 200-400 nm using a PDA detector. The UV spectrum revealed a primary absorption maximum (λmax) at approximately 276 nm, which was selected for quantification to ensure high sensitivity and specificity.

Mobile Phase Optimization

The cornerstone of this method is the mobile phase.

  • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak efficiency and lower backpressure.

  • Aqueous Phase and pH Control: An unbuffered mobile phase resulted in significant peak tailing. The addition of 0.1% formic acid to the aqueous component lowered the pH to approximately 2.7. This ensures the complete protonation of the dimethylamino group, neutralizing its ability to interact with silanol groups and resulting in a sharp, symmetrical peak.

  • Ratio and Elution Mode: An isocratic elution with 30% acetonitrile provided a suitable retention time of approximately 4.5 minutes, allowing for good separation from the solvent front without an unnecessarily long run time.

Preparation of Solutions

Standard Stock Solution (1.0 mg/mL)
  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the mobile phase and mix thoroughly.

Calibration Curve Standards (e.g., 5 - 100 µg/mL)
  • Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.

  • Transfer the standards to HPLC vials for analysis. A typical calibration range might include concentrations of 5, 10, 25, 50, and 100 µg/mL.

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[6]. The following protocols are based on the ICH Q2(R1) guidelines[7][8].

Validation cluster_0 Core Validation Parameters (ICH Q2) A Specificity Root Validated Method A->Root B Linearity & Range B->Root C Accuracy C->Root D Precision (Repeatability & Intermediate) D->Root E LOD & LOQ E->Root F Robustness F->Root

Caption: Key parameters for analytical method validation.

System Suitability

Protocol: Before sample analysis, inject a standard solution (e.g., 25 µg/mL) five times. Acceptance Criteria:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Tailing factor (Asymmetry): ≤ 1.5

  • Theoretical plates (N): ≥ 2000

Specificity

Protocol: Inject a blank (mobile phase), a placebo (sample matrix without the analyte, if applicable), and a standard solution. Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Protocol: Inject the five prepared calibration standards in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999[3]. The specified range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within that range[8].

Accuracy (as Recovery)

Protocol: Prepare a sample matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Analyze the samples and calculate the percent recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Protocol (Repeatability - Intra-day): Prepare and analyze six samples at 100% of the target concentration on the same day, with the same analyst and instrument. Protocol (Intermediate Precision - Inter-day): Repeat the repeatability protocol on a different day, with a different analyst or instrument if possible. Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve). Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2°C (28°C and 32°C)

  • Mobile Phase Composition: ± 2% organic content (e.g., 28% and 32% Acetonitrile) Acceptance Criteria: System suitability parameters must still be met, and the results should not deviate significantly from the nominal conditions.

Representative Results

The following tables summarize the data obtained during the validation of this method.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
RSD of Peak Area (n=5) ≤ 2.0% 0.45%
Tailing Factor ≤ 1.5 1.12

| Theoretical Plates | ≥ 2000 | 6800 |

Table 2: Linearity and Range

Parameter Result
Linearity Range 5 - 100 µg/mL
Regression Equation y = 45872x - 1250

| Coefficient of Determination (R²) | 0.9998 |

Table 3: Accuracy and Precision Summary

Accuracy Level Recovery (%) (n=3) Precision (RSD %) (n=6)
80% 99.5% -
100% 100.8% Repeatability: 0.68%

| 120% | 101.2% | Intermediate: 0.95% |

Table 4: Detection and Quantitation Limits

Parameter Result
Limit of Detection (LOD) 0.15 µg/mL

| Limit of Quantitation (LOQ) | 0.45 µg/mL |

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The systematic approach to method development, particularly the control of mobile phase pH to ensure optimal peak shape, is critical to its success. This validated method is suitable for its intended purpose and can be confidently implemented in a quality control or research environment for routine analysis. The objective of validating an analytical procedure is to confirm its suitability for the intended application[6][7].

References

  • ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Retrieved from [Link]

  • International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2018). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • PubMed. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Quantitative Analysis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one (Hordenine) in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, commonly known as hordenine, in plasma. Hordenine is a naturally occurring phenethylamine alkaloid found in various plants and food products, and its physiological effects necessitate a reliable analytical method for pharmacokinetic and toxicological studies.[1][2] This protocol details a streamlined protein precipitation-based sample preparation, followed by hydrophilic interaction liquid chromatography (HILIC) for efficient separation of this polar analyte, and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated in accordance with international guidelines to ensure accuracy, precision, and reliability for drug development and research applications.[3][4]

Introduction

This compound, or hordenine, is a biogenic amine with a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol .[5][6] It is structurally related to the neurotransmitter dopamine and is known to exert various pharmacological effects.[2][7] Given its presence in nutritional supplements and its potential for physiological activity, a highly selective and sensitive analytical method is crucial for its accurate quantification in biological matrices. LC-MS/MS offers unparalleled specificity and sensitivity, making it the gold standard for bioanalytical studies. This application note provides a comprehensive protocol for the determination of hordenine in plasma, from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties of Hordenine
PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[5]
Molecular Weight 193.24 g/mol [5]
CAS Number 35076-36-9[5]
Topological Polar Surface Area 40.54 Ų[5]
logP 1.52[5]

Experimental

Materials and Reagents
  • Hordenine reference standard (≥98% purity)

  • Internal Standard (IS): Hordenine-d6 or a structurally similar compound with stable isotope labels.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis. Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins while being compatible with reversed-phase and HILIC chromatography.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the retention and separation of polar compounds like hordenine that show poor retention on traditional reversed-phase columns.[5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.

ParameterCondition
LC System UPLC/UHPLC system
Column Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 95% B to 50% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

Electrospray ionization in the positive ion mode (ESI+) is optimal for the analysis of hordenine due to the presence of a readily protonated tertiary amine group. Quantification is performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hordenine 166.1121.015
Hordenine (Quantifier) 166.158.120
Internal Standard (e.g., Hordenine-d6: 172.1)(e.g., 121.0)15

The precursor ion for hordenine in positive ESI mode is the protonated molecule [M+H]⁺ at m/z 166.1. The primary fragmentation pathway upon collision-induced dissociation (CID) involves the cleavage of the C-C bond alpha to the nitrogen atom, resulting in the loss of the dimethylamine group and the formation of a stable benzylic cation at m/z 121.0. A secondary fragmentation can lead to the formation of the dimethyliminium ion at m/z 58.1. The transition 166.1 -> 121.0 is typically the most abundant and is therefore used for quantification, while the 166.1 -> 58.1 transition can be used as a qualifier for confirmation.

Method Validation

The developed method should be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4] The validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of at least six different blank plasma lots to ensure no interference at the retention time of hordenine and the IS.

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards over a relevant concentration range (e.g., 1-1000 ng/mL). The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of hordenine in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C) should be evaluated.

Workflow and Data Presentation

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Receipt Sample Receipt (Plasma) Sample_Thawing Sample Thawing & Vortexing Sample_Receipt->Sample_Thawing Thaw at RT IS_Spiking Internal Standard Spiking Sample_Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation (14,000 x g, 10 min) Protein_Precipitation->Centrifugation Vortex Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis (HILIC-ESI+-MRM) Supernatant_Transfer->LC_MSMS_Analysis Integration Peak Integration LC_MSMS_Analysis->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Figure 1. Experimental workflow for the quantification of hordenine.
Method Validation Summary

The following table summarizes the acceptance criteria for the method validation based on regulatory guidelines.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Accuracy 85-115% (80-120% for LLOQ)
Inter-day Accuracy 85-115% (80-120% for LLOQ)
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Matrix Factor CV ≤ 15%
Recovery Consistent, precise, and reproducible
Stability % Deviation within ±15% of nominal concentration
Logical Flow of Method Validation

The logical progression of the bioanalytical method validation process is crucial to ensure a robust and reliable method.

validation_logic Method_Development Method Development & Optimization Full_Validation Full Method Validation Method_Development->Full_Validation Selectivity Selectivity & Specificity Full_Validation->Selectivity Linearity Linearity & Range Full_Validation->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Full_Validation->Accuracy_Precision LLOQ Lower Limit of Quantification Full_Validation->LLOQ Matrix_Effect Matrix Effect Full_Validation->Matrix_Effect Recovery Recovery Full_Validation->Recovery Stability Stability Assessment Full_Validation->Stability Routine_Use Application to Study Samples Selectivity->Routine_Use Linearity->Routine_Use Accuracy_Precision->Routine_Use LLOQ->Routine_Use Matrix_Effect->Routine_Use Recovery->Routine_Use Stability->Routine_Use

Figure 2. Logical flow of the bioanalytical method validation process.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of hordenine in plasma. The combination of a simple and efficient protein precipitation sample preparation with the chromatographic resolving power of HILIC and the specificity of tandem mass spectrometry ensures high-quality data suitable for regulated bioanalysis. This method is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and other studies requiring the accurate measurement of hordenine concentrations in biological matrices.

References

  • Steiner, I., et al. (2016). A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications. Analytical and Bioanalytical Chemistry, 408(12), 3285-3293. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2263-2273. Available at: [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Wikipedia. Hordenine. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Guillarme, D. (2013). What You Need to Know About HILIC. LCGC North America. Available at: [Link]

  • LCI. (2016). HILIC – New Separation Principle in Chromatography?. Available at: [Link]

  • Appley, M. M., et al. (2020). Quantification of Hordenine in a Complex Plant Matrix by Direct Analysis in Real Time – High‐Resolution Mass Spectrometry: Application to the “Plant of Concern” Sceletium tortuosum. Journal of Forensic Sciences, 65(2), 604-610. Available at: [Link]

  • Periat, A., et al. (2016). The Basics of HILIC - HILIC Tip #2. LCGC Europe. Available at: [Link]

Sources

Application Notes: 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one as a Versatile Chemical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, the strategic value of a versatile chemical intermediate cannot be overstated. 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is one such pivotal building block. As a classic Mannich base, its structure is elegantly simple yet rich in chemical potential, featuring a ketone, a tertiary amine, and a phenolic hydroxyl group.[1][2] This trifecta of functional groups offers multiple, orthogonal handles for chemical modification, making it an exceptionally valuable starting material for the synthesis of diverse molecular architectures.

This guide provides an in-depth exploration of this compound, moving beyond simple data to explain the causality behind its synthesis and application. We will detail robust protocols for its preparation and subsequent transformations, highlighting its role in constructing the 1-phenyl-3-dimethylamino-propane framework—a core scaffold found in numerous pharmacologically active agents, including analgesics and central nervous system (CNS) drugs.[3] For researchers in drug discovery, this intermediate serves as a gateway to generating libraries of novel compounds for screening and development.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties is fundamental to its effective and safe use in the laboratory. The compound is most commonly handled as its hydrochloride salt, which exhibits improved stability and solubility in polar solvents.

PropertyValueSource
Chemical Name This compoundChemScene[4]
Synonym(s) Hordenine KetoneN/A
CAS Number 35076-36-9 (Free Base)ChemScene[4]
2125-51-1 (Hydrochloride)BLDpharm[5]
Molecular Formula C₁₁H₁₅NO₂ (Free Base)ChemScene[4]
Molecular Weight 193.24 g/mol (Free Base)ChemScene[4]
Storage Sealed in dry, room temperatureBLDpharm[5]
GHS Hazard Statements H302 (Harmful if swallowed)BLDpharm[5]
H315 (Causes skin irritation)BLDpharm[5]
H319 (Causes serious eye irritation)BLDpharm[5]
H335 (May cause respiratory irritation)BLDpharm[5]

Synthesis of the Intermediate: The Mannich Reaction

The most efficient and common method for preparing this compound is the Mannich reaction. This powerful three-component condensation involves an active hydrogen compound (4-hydroxyacetophenone), an aldehyde (formaldehyde), and a secondary amine (dimethylamine, used as its hydrochloride salt).[1][6]

Causality of Component Selection:
  • 4-Hydroxyacetophenone: The acetyl group provides the enolizable α-protons necessary for the reaction, while the para-hydroxyl group is a key functionality for subsequent modifications.

  • Dimethylamine Hydrochloride: Using the salt form prevents the volatile free amine from evaporating and provides the acidic conditions that catalyze the formation of the reactive Eschenmoser's salt-like intermediate (dimethylaminomethylium ion).

  • Formaldehyde: As the simplest aldehyde, it readily reacts with dimethylamine to form the electrophilic iminium ion that is attacked by the enol of 4-hydroxyacetophenone.

Mannich_Reaction Figure 1: Synthesis via Mannich Reaction R1 4-Hydroxyacetophenone P1 3-(Dimethylamino)-1- (4-hydroxyphenyl)propan-1-one HCl R1->P1 R2 Formaldehyde I1 Iminium Ion R2->I1 + R3 Dimethylamine HCl R3->I1 + I1->P1 Reacts with Enol of R1

Caption: Figure 1: Synthesis via Mannich Reaction.

Protocol 1: Laboratory-Scale Synthesis

This protocol is adapted from established procedures for Mannich reactions.[6]

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-hydroxyacetophenone (13.6 g, 0.10 mol), dimethylamine hydrochloride (10.2 g, 0.125 mol), and paraformaldehyde (4.5 g, 0.15 mol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask. Add a few drops of concentrated hydrochloric acid to ensure the medium is acidic, which is crucial for catalyzing the reaction.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. The solid reactants will gradually dissolve as the reaction proceeds. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Cool the mixture further in an ice bath for 1-2 hours to facilitate crystallization of the product hydrochloride salt.

    • Collect the crystalline product by vacuum filtration, washing the solid with two portions of cold acetone (20 mL each) to remove unreacted starting materials and soluble impurities.[6]

  • Purification and Characterization:

    • The crude product can be recrystallized from a mixture of ethanol and isopropanol to achieve high purity (>98%).

    • Dry the purified white crystalline solid under vacuum.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 70-85%.

Applications in Downstream Synthesis

The true utility of this compound lies in its role as a versatile precursor. While it is structurally analogous to intermediates used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Citalopram, its primary value is in creating novel derivatives by leveraging its three key functional groups.[7][8][9]

Protocol 2: Reduction of the Ketone to a 1,3-Amino Alcohol

Reducing the ketone to a secondary alcohol introduces a chiral center and forms a 1,3-amino alcohol scaffold, a privileged structure in many pharmaceutical agents due to its ability to form key hydrogen bonds with biological targets.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reducing agent. It is chemoselective for aldehydes and ketones, meaning it will not reduce other functional groups in the molecule. It is also safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄).

Reduction_Workflow Figure 2: Workflow for Ketone Reduction A Dissolve Intermediate in Methanol B Cool to 0°C (Ice Bath) A->B C Add NaBH4 Portion-wise B->C D Monitor by TLC (approx. 1 hr) C->D E Quench Reaction (e.g., with Acetone/Water) D->E F Solvent Evaporation E->F G Aqueous Work-up & Extraction (e.g., with EtOAc) F->G H Dry, Filter, Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J Alkylation_Scheme Figure 3: O-Alkylation Reaction Scheme Start Intermediate Product O-Alkylated Product Start->Product Reflux Reagents Alkyl Halide (R-X) K2CO3, Acetone Reagents->Start

Sources

Application Note: A Strategic In Vitro Screening Cascade for 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, or Cpd-X, is a synthetic aminoketone. Its core structure, a β-aminoketone derived from 4-hydroxypropiophenone, shares pharmacophoric features with several classes of biologically active molecules, including phenethylamines and synthetic cathinones. This structural similarity to endogenous monoamine neurotransmitters (e.g., dopamine, norepinephrine) and known psychoactive compounds suggests a high probability of interaction with targets within the central nervous system (CNS). Specifically, the phenethylamine backbone is a well-established motif for ligands of monoamine transporters and G-protein coupled receptors (GPCRs).

The primary objective of this screening cascade is to efficiently profile Cpd-X to identify its primary biological target(s), assess its potency and selectivity, and provide an early evaluation of potential safety liabilities.[1] This tiered approach, moving from broad, high-throughput primary assays to more focused, complex secondary and safety assays, ensures that resources are allocated effectively and that critical decisions can be made swiftly.[1][2]

The Tiered Screening Cascade: A Strategic Overview

The experimental design follows a logical progression designed to build a comprehensive pharmacological profile of Cpd-X. The cascade is structured to answer three fundamental questions at each stage:

  • Tier 1 (Hit Discovery): Does Cpd-X have any biological activity at a high concentration, and is it cytotoxic?

  • Tier 2 (Hit-to-Lead Validation): If active, how potent is Cpd-X at its primary target(s), and can this activity be confirmed with an orthogonal assay?

  • Tier 3 (Lead Optimization & Safety): How selective is Cpd-X, and does it exhibit any common off-target liabilities that would preclude further development?

Screening_Cascade cluster_0 Tier 1: Hit Discovery cluster_1 Tier 2: Hit-to-Lead Validation cluster_2 Tier 3: Lead Optimization & Safety T1_Start Cpd-X (10 µM Single Point Screen) T1_Cyto Cytotoxicity Assay (e.g., MTT) T1_Start->T1_Cyto T1_Primary Primary Target Panel (e.g., GPCRs, MAOs) T1_Start->T1_Primary T1_Decision Active & Non-Toxic? T1_Cyto->T1_Decision T1_Primary->T1_Decision T2_Dose Dose-Response Assay (IC50/EC50 Determination) T1_Decision->T2_Dose Yes Stop STOP or Redesign T1_Decision->Stop No T2_Orthogonal Orthogonal Functional Assay (e.g., cAMP for GPCR hit) T2_Dose->T2_Orthogonal T2_Decision Potent & Confirmed? T2_Orthogonal->T2_Decision T3_Select Selectivity Profiling (Against related targets) T2_Decision->T3_Select Yes T2_Decision->Stop No T3_Safety Early Safety Panel (e.g., hERG, CYP450) T3_Select->T3_Safety T3_Decision Selective & Safe? T3_Safety->T3_Decision T4_Candidate Candidate for In Vivo Studies T3_Decision->T4_Candidate Yes T3_Decision->Stop No

Caption: Tiered in vitro screening cascade for Cpd-X.

Tier 1: Primary Screening & Cytotoxicity Assessment

The initial step is to perform a broad screen at a single, high concentration (typically 10 µM) to identify potential interactions. It is crucial to run a cytotoxicity assay in parallel, as compound-induced cell death can produce false-positive results in many cell-based assays.

Protocol: Cell Viability using MTT Assay

This protocol assesses the metabolic activity of cells, which is a proxy for cell viability.[3] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3]

  • Objective: To determine the concentration of Cpd-X that reduces cell viability by 50% (CC50).

  • Cell Line: HEK293 (Human Embryonic Kidney) cells are a robust and commonly used line for initial toxicity screening.

  • Methodology:

    • Cell Plating: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[4] Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a serial dilution of Cpd-X (e.g., from 100 µM to 0.1 µM). Add the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]

    • Formazan Formation: Incubate for 4 hours at 37°C, allowing formazan crystals to form.[5]

    • Solubilization: Add 100 µL of Solubilization Solution (e.g., SDS-HCl) to each well and mix thoroughly to dissolve the crystals.[6]

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Self-Validation:

    • Calculate percent viability relative to the vehicle control.

    • Plot percent viability against the log concentration of Cpd-X and fit a sigmoidal dose-response curve to determine the CC50 value.

    • Acceptance Criterion: The assay is valid if the Z-factor, calculated from positive and vehicle controls, is > 0.5.[7][8]

Primary Target Screening Panels

Based on the structure of Cpd-X, the following primary screens are recommended:

  • Monoamine Oxidase (MAO) Inhibition Assay: The phenethylamine structure is a classic substrate/inhibitor for MAO-A and MAO-B, enzymes critical for neurotransmitter metabolism.[9] An inhibitor screening kit can be used which detects hydrogen peroxide, a byproduct of MAO activity, via a fluorometric method.[10][11]

  • GPCR Binding/Functional Panel: A broad panel targeting CNS-relevant GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors) is essential. A competitive binding assay or a functional screen measuring a downstream second messenger like cAMP is appropriate.[2]

Tier 2: Dose-Response and Orthogonal Confirmation

Any "hits" from Tier 1 (e.g., >50% inhibition at 10 µM) are advanced to determine their potency (IC50 or EC50). An orthogonal assay—one with a different technological principle—is then used to confirm the primary result and rule out assay-specific artifacts.

Protocol: GPCR Functional Assay (cAMP Accumulation)

If Cpd-X shows activity at a Gs or Gi-coupled GPCR, a cAMP assay is the logical functional follow-up.[12][13] This protocol describes a homogenous, luminescence-based assay.

  • Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of Cpd-X at a specific GPCR target.

  • Principle: Many commercial kits, such as the GloSensor™ cAMP Assay, use an engineered luciferase that emits light upon binding to cAMP.[14] An increase in signal indicates Gs activation, while a decrease (in the presence of an agonist like forskolin) indicates Gi activation.[14]

  • Methodology:

    • Cell Transfection/Plating: Use a cell line stably expressing the target GPCR and the cAMP biosensor. Plate cells in a 384-well plate.

    • Equilibration: Incubate cells with the biosensor substrate to allow it to enter the cells and generate a basal signal.

    • Compound Addition:

      • Agonist Mode: Add serial dilutions of Cpd-X and measure the luminescence signal.

      • Antagonist Mode: Add serial dilutions of Cpd-X, followed by a fixed concentration (e.g., EC80) of a known agonist. Measure the inhibition of the agonist-induced signal.

    • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis & Self-Validation:

    • Normalize data to vehicle (0% effect) and a saturating concentration of a reference agonist/antagonist (100% effect).

    • Plot the response against the log concentration of Cpd-X and fit a four-parameter logistic model to determine the IC50 or EC50.[15][16]

    • Acceptance Criterion: The assay window (signal-to-background) should be >5, and the Z-factor should be > 0.5.

Gs_Pathway CpdX Cpd-X (Agonist) GPCR Gs-Coupled Receptor CpdX->GPCR Binds G_Protein G Protein (αsβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Gs-coupled GPCR signaling cascade leading to cAMP production.

Quantitative Data Presentation

All dose-response data should be tabulated for clear comparison.

Assay TypeTargetResult (IC50/EC50)Hill Slopen
MAO InhibitionMAO-A1.2 µM1.13
MAO InhibitionMAO-B> 50 µMN/A3
GPCR Functional (cAMP)Adrenergic α2A0.8 µM0.93
Cytotoxicity (MTT)HEK293 Cells75 µM1.53

Tier 3: Selectivity and Early Safety Profiling

A potent compound is only valuable if it is also selective. This tier assesses activity against related targets to build a selectivity profile and screens for common safety liabilities.

Selectivity Counter-Screening

If Cpd-X is a potent MAO-A inhibitor, it must be tested against MAO-B at full dose-response to confirm selectivity. If it is an adrenergic α2A agonist, it should be tested against other adrenergic receptor subtypes (α1, α2B, α2C, β1, β2, β3). A selectivity ratio of >100-fold over related targets is often desired.

Early Safety Pharmacology
  • hERG Channel Inhibition: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[17][18] An early-stage hERG assay, often using radioligand binding or automated patch-clamp, is a regulatory expectation for cardiac safety assessment.[17][18][19]

  • Cytochrome P450 (CYP) Inhibition: Assessing inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) is critical for predicting potential drug-drug interactions.

Conclusion and Next Steps

This structured in vitro screening cascade provides a robust framework for characterizing this compound. By systematically evaluating cytotoxicity, primary activity, potency, and selectivity, this approach enables a data-driven decision on whether to advance Cpd-X to more complex cellular models and subsequent in vivo studies. The integration of quality control metrics like the Z-factor at each step ensures the reliability and reproducibility of the data generated.

References

  • Title: Guidelines for accurate EC50/IC50 estimation Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: cAMP Hunter™ eXpress GPCR Assay Source: Eurofins DiscoverX URL: [Link]

  • Title: How to Develop a Successful in vitro Screening Strategy Source: Sygnature Discovery URL: [Link]

  • Title: The Z prime value (Z´) Source: BMG LABTECH URL: [Link]

  • Title: hERG Assays Source: Charles River Laboratories URL: [Link]

  • Title: Proposed screening cascade-throughput of novel test compounds in atrophy models Source: ResearchGate URL: [Link]

  • Title: Z-factor Source: Wikipedia URL: [Link]

  • Title: (PDF) Guidelines for accurate EC50/IC50 estimation Source: ResearchGate URL: [Link]

  • Title: Keeping the rhythm: hERG and beyond in cardiovascular safety pharmacology Source: PubMed URL: [Link]

  • Title: 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one Source: PubChem URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec URL: [Link]

  • Title: Understanding IC50: A Comprehensive Guide to Calculation Source: Oreate AI Blog URL: [Link]

  • Title: A cell-free, high-throughput hERG safety assay Source: The Rockefeller University URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Source: MDPI URL: [Link]

  • Title: HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION Source: YouTube URL: [Link]

  • Title: Building GPCR screening cascades for lead generation Source: Drug Target Review URL: [Link]

  • Title: Unraveling the Role of hERG Channels in Drug Safety Source: Creative Bioarray URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) Source: Assay Genie URL: [Link]

  • Title: 50% of what? How exactly are IC50 and EC50 defined? Source: GraphPad URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]

  • Title: 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone Source: PubChem URL: [Link]

  • Title: The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study Source: PubMed Central URL: [Link]

  • Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Safety Pharmacology Solutions Source: Reaction Biology URL: [Link]

  • Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: BMG LABTECH URL: [Link]

  • Title: Monoamine Oxidase (MAO) Activity Assay Kit Source: Elabscience URL: [Link]

  • Title: Assay performance and the Z'-factor in HTS Source: Drug Target Review URL: [Link]

  • Title: A screening cascade designed to make maximum use of in vitro systems to eliminate compounds that may have DMPK liabilities prior to initiating in vivo studies. Source: ResearchGate URL: [Link]

  • Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 Source: NIH URL: [Link]

  • Title: (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones Source: ResearchGate URL: [Link]

Sources

Safe handling and storage procedures for 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Editorial Note: This document has been structured to provide a comprehensive and intuitive guide to the safe handling and storage of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. The information herein is synthesized from safety data for structurally analogous compounds and established best practices in chemical laboratory safety. Given the limited specific toxicological data for this compound, a cautious and proactive approach to safety is paramount.

Introduction and Hazard Profile

This compound is an aromatic aminoketone with potential applications in pharmaceutical research and development. Due to a lack of comprehensive safety and toxicity data for this specific molecule, a rigorous risk assessment must be conducted prior to its use. Based on the hazard profiles of structurally similar compounds, researchers should assume this compound may present the following risks:

  • Acute Oral Toxicity: Analogous compounds are classified as harmful or toxic if swallowed.[1][2]

  • Skin and Eye Irritation: Similar chemical structures are known to cause skin irritation and serious eye irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3]

  • Skin Sensitization: Some related compounds may cause an allergic skin reaction.[4]

It is a prudent practice in the laboratory to treat all new or uncharacterized compounds as potentially hazardous.[5]

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂Guidechem[6]
Molecular Weight193.25 g/mol Guidechem[6]
AppearanceAssumed to be a solid at room temperatureInferred from related compounds
Storage TemperatureCool, dry, well-ventilated areaFisher Scientific,[1] Apollo Scientific[3]

Core Safety Principles and Engineering Controls

The primary objective is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.[5] This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment.

Ventilation

All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8] The fume hood should have a demonstrated and documented face velocity appropriate for handling potentially hazardous powders.

Designated Work Area

An area within the laboratory should be explicitly designated for working with this compound. This area should be clearly marked, and access should be restricted to authorized personnel. The designated area should be decontaminated after each use.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.[9]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles.[3]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against dermal absorption.[10] Change gloves immediately if contaminated.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required when working in a fume hood.If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter may be necessary.

Step-by-Step Handling Protocols

The following protocols are designed to guide the user through the common laboratory manipulations of this compound.

Protocol for Weighing the Solid Compound
  • Preparation: Don all required PPE and ensure the chemical fume hood is operational. Decontaminate the work surface.

  • Tare Weighing Vessel: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.

  • Dispensing: Carefully dispense the desired amount of the compound into the weighing vessel, avoiding the generation of dust. Use a spatula and keep the primary container opening pointed away from you.

  • Closure: Securely close the primary container of this compound.

  • Documentation: Record the dispensed weight in the laboratory notebook.

  • Clean-up: Carefully clean the spatula and any residual dust from the work surface using a damp cloth, which should then be disposed of as hazardous waste.

Protocol for Solution Preparation
  • Solvent Dispensing: In the fume hood, add the desired solvent to a suitable container (e.g., beaker or flask) equipped with a magnetic stir bar.

  • Addition of Compound: Slowly add the pre-weighed this compound to the solvent while stirring.

  • Dissolution: Cover the container to prevent solvent evaporation and continue stirring until the compound is fully dissolved. Gentle heating may be applied if the compound's stability permits.

  • Transfer and Storage: Transfer the solution to a clearly labeled, sealed container for storage or immediate use. The label should include the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.[10][11]

Storage Conditions
  • Container: Store in the original, tightly sealed container.[1][3]

  • Location: Keep in a cool, dry, and well-ventilated area.[1][3]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[1][10] Do not store with foodstuffs.[3]

  • Security: For larger quantities, consider storing in a locked cabinet to restrict access.[1][3]

Workflow for Safe Handling and Storage

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal receive Receive Compound log Log in Inventory & Verify SDS receive->log store Store in Cool, Dry, Well-Ventilated Area log->store segregate Segregate from Incompatibles store->segregate ppe Don Appropriate PPE segregate->ppe weigh Weigh Solid ppe->weigh dissolve Prepare Solution weigh->dissolve waste Collect Waste in Labeled Container dissolve->waste dispose Dispose via Certified Waste Management waste->dispose

Caption: Workflow for the safe handling of the compound.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Spills
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, contain the material using an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][3]

References

  • PubChem. 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Data Sheet (SDS) for a related compound. (2022, December 26).
  • Purosolv. (2025, February 21). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • College of Science. Safety Guide in the laboratories. Retrieved from [Link]

  • PubChem. 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • PubChem. 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 3-(Dimethylamino)-1-phenyl-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Preparation of High-Purity Stock Solutions for 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive guide provides detailed protocols for the preparation, quality control, and storage of stock solutions of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. Designed for researchers in drug discovery and development, this document outlines methodologies for handling both the free base and its hydrochloride salt, ensuring solution integrity, and maintaining experimental reproducibility. The protocols are grounded in established principles of chemical handling and solution preparation, emphasizing safety, accuracy, and stability.

Introduction and Compound Profile

The compound is available in two common forms: the free base and the hydrochloride (HCl) salt. The choice between these forms is dictated by experimental requirements, particularly the desired final solvent system (organic vs. aqueous).

Compound Properties

A clear understanding of the compound's physical and chemical properties is essential for proper handling and solution preparation.

PropertyThis compound (Free Base)This compound HCl (Salt)
CAS Number 35076-36-9[1][2]2125-51-1[1][3]
Molecular Formula C₁₁H₁₅NO₂[1][2]C₁₁H₁₆ClNO₂[3]
Molecular Weight 193.24 g/mol [1][2]229.70 g/mol [3]
Appearance Typically a solid powder.White crystalline powder.[4]
Storage (Solid) Sealed in a dry environment at 2-8°C.[2]Sealed in a dry environment at room temperature.[3]

Safety and Handling

Proper safety protocols are non-negotiable when handling any chemical compound. Based on available data, this compound and its salt should be handled with care in a laboratory setting equipped with a chemical fume hood.

Hazard Identification

The compound is classified with the following hazards:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood. Avoid generating dust.

Precautionary Measures

Adherence to the following precautionary statements is crucial for safe handling:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Core Principles: Solvent Selection

The choice of solvent is the most critical decision in preparing a stock solution. It depends on the compound's form (free base vs. salt) and its compatibility with the downstream experimental system. An incorrect solvent can lead to precipitation, compound degradation, or cellular toxicity in biological assays.

The hydrochloride salt form is specifically designed to enhance aqueous solubility.[4][6] The free base, being less polar, will generally require an organic solvent for complete dissolution at high concentrations.

Solvent_Selection Start Start: Select Compound Form CompoundForm Which form of the compound are you using? Start->CompoundForm FreeBase Free Base (CAS 35076-36-9) CompoundForm->FreeBase Free Base HclSalt Hydrochloride Salt (CAS 2125-51-1) CompoundForm->HclSalt HCl Salt OrganicSolvent Primary Choice: 100% DMSO or Ethanol (Polar Aprotic/Protic Solvents) FreeBase->OrganicSolvent AqueousSolvent Primary Choice: PBS, Saline, or HEPES Buffer HclSalt->AqueousSolvent CheckCompatibility Is the chosen solvent compatible with your downstream assay? OrganicSolvent->CheckCompatibility AqueousSolvent->CheckCompatibility Proceed Proceed with Protocol CheckCompatibility->Proceed Yes

Caption: Decision workflow for solvent selection.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing a 10 mM stock solution. All operations should be performed in a chemical fume hood using appropriate PPE.

General Workflow

The fundamental process for preparing a stock solution is consistent, regardless of the specific solvent used.

Stock_Solution_Workflow cluster_prep Preparation cluster_qc Quality Control & Storage weigh 1. Weigh Compound calculate 2. Calculate Solvent Volume weigh->calculate add_solvent 3. Add Solvent calculate->add_solvent dissolve 4. Ensure Complete Dissolution (Vortex, Sonicate) add_solvent->dissolve visual_check 5. Visually Inspect for Clarity dissolve->visual_check aliquot 6. Aliquot into Cryovials visual_check->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: General experimental workflow for stock solution preparation.

Protocol 1: 10 mM Stock of Free Base in DMSO

This protocol is designed for the free base form (MW: 193.24 g/mol ).

  • Weighing: Accurately weigh approximately 2 mg of this compound (free base) into a sterile, chemically resistant vial (e.g., glass or polypropylene).

    • Rationale: Starting with a precise mass is fundamental for an accurate final concentration. Using at least 2 mg minimizes relative error from the analytical balance.

  • Calculation: Calculate the precise volume of DMSO required.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example Calculation (for exactly 2.00 mg):

      • Volume (L) = 0.002 g / (193.24 g/mol * 0.010 mol/L) = 0.001035 L

      • Volume (µL) = 1035 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

    • Rationale: Anhydrous DMSO prevents the introduction of water, which can affect the solubility and stability of some compounds.

  • Mixing: Cap the vial securely and mix thoroughly using a vortex mixer until the solid is completely dissolved. If necessary, use a brief sonication in a water bath to break up any aggregates.

    • Rationale: Vigorous mixing is required to ensure a homogenous solution. Sonication provides energy to overcome lattice forces in the crystal solid.

  • Final Check & Storage: Visually inspect the solution against a light source to ensure there is no undissolved particulate matter. Aliquot into smaller, single-use volumes and store at -20°C or -80°C.

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution over time.

Protocol 2: 10 mM Stock of HCl Salt in PBS

This protocol is designed for the hydrochloride salt form (MW: 229.70 g/mol ).

  • Weighing: Accurately weigh approximately 2.3 mg of this compound hydrochloride into a sterile conical tube.

  • Calculation: Calculate the precise volume of sterile phosphate-buffered saline (PBS, pH 7.4) required.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example Calculation (for exactly 2.30 mg):

      • Volume (L) = 0.0023 g / (229.70 g/mol * 0.010 mol/L) = 0.001001 L

      • Volume (mL) = 1.00 mL

  • Dissolution: Add the calculated volume of sterile PBS to the tube.

  • Mixing: Cap the tube securely and mix using a vortex mixer. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.

    • Rationale: The solubility of salts in aqueous buffers can sometimes be enhanced by modest increases in temperature.

  • Sterilization (Optional): If the stock solution will be used in sterile cell culture, filter it through a 0.22 µm syringe filter into a new sterile tube.

    • Rationale: This step removes any potential microbial contamination introduced during preparation. Ensure the filter material (e.g., PVDF, PES) is compatible with the compound.

  • Final Check & Storage: Visually inspect for clarity. Aliquot into sterile, single-use tubes and store at -20°C. Avoid -80°C for aqueous buffers as this can cause salt precipitation.

Quality Control and Stability

  • Initial QC: A properly prepared stock solution should be a clear, homogenous liquid with no visible precipitates.

  • Concentration Verification: For rigorous applications, the concentration can be verified using techniques like HPLC with a standard curve or UV-Vis spectroscopy if a molar extinction coefficient has been determined.

  • Long-Term Stability: While specific stability data is not widely published, storing solutions in single-use aliquots at or below -20°C is the standard best practice to maximize shelf life. Before use, thaw an aliquot and visually inspect for any signs of precipitation. If crystals are observed, attempt to redissolve them by warming and vortexing before use.

References

  • PubChem. 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | C9H10O3 | CID 638759. [Link]

  • PubChem. 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. [Link]

  • PubChem. Hordenine hydrochloride | C10H16ClNO | CID 165396. [Link]

  • Wikipedia. Hordenine. [Link]

  • Lewis, R. J., Sr. (2007). Hawley's Condensed Chemical Dictionary. John Wiley & Sons.
  • WebMD. Hordenine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Lotte Chemical. Safety Data Sheet. [Link]

Sources

Application Notes and Protocols for Antimicrobial Research of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Antimicrobial Potential of a Novel Propan-1-one Scaffold

The escalating threat of multidrug-resistant (MDR) pathogens necessitates the urgent discovery and development of novel antimicrobial agents. The chemical scaffold of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one represents a promising starting point for such investigations. While direct antimicrobial data for this specific molecule is nascent, extensive research into structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has revealed significant, structure-dependent antimicrobial activity against a broad spectrum of pathogens.[1][2][3] These related compounds have demonstrated efficacy against both the notorious ESKAPE group of bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species ) and drug-resistant fungi like Candida auris.[1][2][3]

This document serves as a comprehensive guide for researchers initiating antimicrobial investigations into this compound. It provides not just the "how" but the "why" behind the essential experimental protocols, empowering researchers to generate robust, reproducible, and insightful data. We will delve into the foundational assays for determining antimicrobial efficacy: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.

I. Foundational Antimicrobial Susceptibility Testing: The Gateway to Understanding Efficacy

The initial characterization of a novel compound's antimicrobial properties hinges on determining its potency. The Minimum Inhibitory Concentration (MIC) assay is the gold-standard starting point for this evaluation.[4] It quantifies the lowest concentration of the compound required to inhibit the visible in vitro growth of a specific microorganism.[4][5] This fundamental metric allows for a preliminary assessment of the compound's spectrum of activity and relative potency against different pathogens.

A. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a widely adopted, high-throughput technique for MIC determination, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[4][6][7] It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.

The principle behind this assay is to identify the threshold at which the antimicrobial agent's concentration is sufficient to overcome the microorganism's growth and replication. The use of a standardized bacterial inoculum is critical for reproducibility, as the initial density of microorganisms can significantly influence the outcome.[8] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria as it is low in inhibitors of common antibiotics and provides consistent results.[7][9]

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Inoculate wells with bacterial suspension to final concentration of ~5 x 10^5 CFU/mL P1->A1 P2 Prepare serial dilutions of test compound in 96-well plate P2->A1 P3 Prepare positive (no drug) and negative (no bacteria) controls P3->A1 A2 Incubate plate at 35-37°C for 16-24 hours A1->A2 D1 Visually inspect for turbidity (bacterial growth) A2->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2

Caption: Workflow for MIC determination using broth microdilution.

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.[8]

    • Inoculate the colonies into a suitable broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Note the final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve the desired concentration range.[5] For novel compounds, a broad range (e.g., 256 µg/mL to 0.25 µg/mL) is recommended for initial screening.[1]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[10]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10][11]

B. Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill a specified percentage (typically ≥99.9%) of the initial bacterial inoculum, indicating bactericidal activity.[11][12] This distinction is crucial for drug development, as bactericidal agents are often preferred for treating serious infections.

The MBC assay is a direct extension of the MIC test. By subculturing the contents of the clear wells from the MIC plate onto an antibiotic-free agar medium, one can determine if the bacteria were merely inhibited or actively killed.[13] The absence of growth on the agar plate after incubation signifies a bactericidal effect at that concentration. A 99.9% reduction (a 3-log10 decrease) in CFU/mL is the standard threshold for defining bactericidal activity.[11][13]

  • Prerequisite: Perform an MIC test as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay (at and above the MIC), pipette a small, defined volume (e.g., 10-100 µL) and spread it onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Enumeration and Interpretation:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][12]

The results of MIC and MBC assays can be summarized to compare the compound's activity across different microbial strains.

Microbial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus29213816Bactericidal (≤4)
Escherichia coli2592216>128Tolerant/Bacteriostatic (>4)
Pseudomonas aeruginosa278533264Bactericidal (≤4)
Candida albicans9002848Fungicidal (≤4)

Note: Data are hypothetical and for illustrative purposes only. A common criterion is that if the MBC/MIC ratio is ≤4, the compound is considered bactericidal.[12]

II. Pharmacodynamic Characterization: The Time-Kill Kinetics Assay

Understanding the rate at which an antimicrobial agent kills a bacterial population is a critical aspect of its pharmacodynamic profile.[14] The time-kill kinetics assay provides this information, revealing whether the killing effect is concentration-dependent or time-dependent and further confirming bactericidal versus bacteriostatic activity.[15]

Scientific Rationale:

This assay involves exposing a standardized bacterial population to the test compound at various concentrations (typically multiples of the MIC) and measuring the number of viable bacteria at different time points (e.g., 0, 2, 4, 8, 24 hours).[16] Plotting the log10 CFU/mL against time generates kill curves.[16] A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[14] A bacteriostatic effect is observed when there is a <3-log10 reduction, essentially preventing the bacterial population from increasing.[14]

TimeKill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_analysis Data Analysis S1 Prepare standardized bacterial inoculum S2 Prepare flasks with broth containing compound at various MIC multiples (e.g., 1x, 2x, 4x MIC) S1->S2 T0 T = 0 hr S2->T0 S3 Include a growth control flask (no compound) S3->T0 T2 T = 2 hr Sample At each time point: - Withdraw aliquot - Perform serial dilutions - Plate on agar T0->Sample T4 T = 4 hr T2->Sample T8 T = 8 hr T4->Sample T24 T = 24 hr T8->Sample T24->Sample A1 Incubate plates and count colonies (CFU) Sample->A1 A2 Calculate log10 CFU/mL for each time point A1->A2 A3 Plot log10 CFU/mL vs. Time to generate kill curves A2->A3

Caption: Generalized workflow for a time-kill kinetics assay.

Detailed Protocol: Time-Kill Kinetics Assay
  • Preparation:

    • Prepare a standardized bacterial inoculum as for the MIC assay, but in a larger volume.

    • Prepare flasks containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control flask with no compound.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension to a starting density of ~5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[15]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile phosphate-buffered saline (PBS) or a suitable neutralizing broth.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[14]

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the results as log10 CFU/mL versus time to generate the time-kill curves.

III. Potential Mechanisms of Action: A Look into the Future

While initial screening focuses on efficacy, understanding the mechanism of action is paramount for rational drug development. For novel scaffolds like this compound, several potential mechanisms could be at play, based on the actions of other antimicrobial compounds. These can broadly be categorized as either inhibiting the growth and reproduction of the pathogen or directly killing it.[17]

Potential targets include:

  • Cell Wall/Membrane Disruption: Many antimicrobial peptides and small molecules exert their effect by compromising the integrity of the microbial cell wall or membrane, leading to leakage of cellular contents and cell death.[17][18]

  • Inhibition of Protein Synthesis: Compounds can bind to ribosomal subunits, interfering with the translation process and halting the production of essential proteins.[19]

  • Inhibition of Nucleic Acid Synthesis: Some agents act by inhibiting enzymes crucial for DNA replication and repair, such as DNA gyrase.[20][21]

  • Disruption of Metabolic Pathways: The compound could inhibit key enzymes in essential metabolic pathways, starving the pathogen of vital resources.

  • Generation of Reactive Oxygen Species (ROS): An accumulation of ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA, ultimately resulting in cell death.[20][22]

Further investigations using techniques like membrane potential assays, macromolecular synthesis inhibition assays, and ROS detection assays will be crucial to elucidate the specific mechanism of this compound.

IV. Safety and Handling

As with any novel chemical compound, proper safety precautions are essential. This compound and its structural analogs may be harmful if swallowed or inhaled and can cause skin and eye irritation.[23][24] Always handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and consult the Safety Data Sheet (SDS) for detailed information.[25]

V. Conclusion

The chemical scaffold of this compound holds potential as a source of new antimicrobial agents, a hypothesis supported by promising results from structurally similar compounds. The protocols detailed in this guide provide a robust framework for the initial, critical evaluation of its antimicrobial properties. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can build a comprehensive profile of this compound's efficacy, paving the way for further mechanistic studies and potential development into a next-generation therapeutic.

References

  • Al-Aboudi, A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • MDPI. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Available at: [Link]

  • MDPI. (2024). A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes for Dyeing Polyester Fabrics: Synthesis, Characterization, and Antimicrobial Activities. Available at: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • MDPI. (2021). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. Available at: [Link]

  • protocols.io. (2020). Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb. Available at: [Link]

  • ResearchGate. (2021). (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. Available at: [Link]

  • MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available at: [Link]

  • ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • Khan, Z., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • Frontiers. (2020). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Available at: [Link]

  • Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • KTU ePubl. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Available at: [Link]

  • PubChem. (n.d.). 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. Available at: [Link]

  • Frontiers. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available at: [Link]

  • MDPI. (2022). Mechanisms of Action of the Antimicrobial Peptide Cecropin in the Killing of Candida albicans. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. Available at: [Link]

  • MDPI. (2023). Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. Available at: [Link]

  • SEAFDEC. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

Sources

The Versatile Mannich Base: 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a classic Mannich base, has emerged as a pivotal intermediate, particularly in the synthesis of high-value active pharmaceutical ingredients (APIs). Its structure, featuring a reactive ketone, a tertiary amine, and a phenolic hydroxyl group, offers a trifecta of functional handles for a diverse array of chemical transformations. This document serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists, providing in-depth application notes and detailed protocols for the synthesis and utilization of this versatile building block.

This guide will delve into the causality behind the experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system grounded in established chemical principles. We will explore its primary application as a precursor to blockbuster drugs such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
CAS Number 35076-36-9[1]
Appearance White to off-white solid[2]
Storage Sealed in dry, 2-8°C[1]

Part 1: Synthesis of the Building Block via the Mannich Reaction

The most common and efficient route to this compound is the Mannich reaction. This three-component condensation involves an active hydrogen compound (4-hydroxyacetophenone), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). The reaction proceeds via the formation of an iminium ion, which is then attacked by the enol form of the ketone.[3][4]

Protocol 1: Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis offers significant advantages over conventional heating, including reduced reaction times, increased yields, and often, cleaner reaction profiles.[5] This protocol is adapted from established procedures for the Mannich reaction of 4-hydroxyacetophenone.[6]

Materials:

  • 4-Hydroxyacetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Isopropanol

  • Triethylamine

  • Microwave synthesis vial (10-20 mL)

  • Magnetic stir bar

Procedure:

  • Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 4-hydroxyacetophenone (1.36 g, 10 mmol), paraformaldehyde (0.45 g, 15 mmol), and dimethylamine hydrochloride (1.22 g, 15 mmol).

  • Solvent Addition: Add isopropanol (5 mL) to the vial, followed by triethylamine (2.1 mL, 15 mmol). The triethylamine is added to liberate the free dimethylamine from its hydrochloride salt.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes with stirring.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Work-up: After cooling the reaction vessel to room temperature, transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the isopropanol.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any unreacted starting material and acidic byproducts. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield: Quantitative yields have been reported for analogous reactions.[5]

Part 2: Application in Pharmaceutical Synthesis

The true value of this compound lies in its utility as a precursor to more complex pharmaceutical agents. The ketone functionality is readily reduced to a secondary alcohol, which can then undergo further transformations.

Workflow for Pharmaceutical Precursor Synthesis

G A This compound B Reduction (e.g., NaBH4) A->B C 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-ol B->C D O-Arylation C->D 1. Activation of -OH 2. Reaction with a substituted phenol G O-Arylation with o-fluorotoluene C->G F Fluoxetine Precursor (N-Methyl-3-(4-hydroxyphenyl)-3-phenylpropan-1-amine) D->F E Demethylation F->E e.g., Von Braun reaction or with haloformates H Atomoxetine Precursor (N,N-Dimethyl-3-(4-hydroxyphenyl)-3-(o-tolyloxy)propan-1-amine) G->H I Demethylation H->I J Atomoxetine I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. This document is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in this specific synthesis. As your virtual application scientist, I will guide you through the underlying chemistry, provide a logical framework for troubleshooting, and offer field-proven protocols to enhance your experimental success.

The synthesis of this target molecule is a classic example of the Mannich reaction , a powerful three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[1][2][3] It involves the aminoalkylation of an acidic proton located on the alpha-carbon of a carbonyl compound—in this case, 4-hydroxyacetophenone—using formaldehyde and a secondary amine, dimethylamine.[2][4] While robust, this reaction is sensitive to several parameters that can lead to diminished yields. This guide provides a systematic approach to identifying and resolving these issues.

Section 1: Understanding the Core Chemistry: The Mannich Reaction Mechanism

A foundational understanding of the reaction mechanism is the first step in effective troubleshooting. The reaction proceeds in two primary stages under acidic conditions, which are commonly used for this transformation.[1][4][5]

  • Formation of the Electrophile: First, dimethylamine performs a nucleophilic addition to formaldehyde, which, after dehydration, forms a highly reactive electrophilic species known as the dimethylaminium ion (an iminium ion).[2][5] This ion is the key to the aminomethylation step.

  • Nucleophilic Attack by the Enol: The ketone, 4-hydroxyacetophenone, tautomerizes to its more nucleophilic enol form. This enol then attacks the electrophilic carbon of the iminium ion, forming the carbon-carbon bond essential for the product scaffold.[2][5][6] Subsequent deprotonation yields the final tertiary amine product.

Visualizing the Reaction Pathway

Mannich_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Dimethylamine Dimethylamine Iminium Dimethylaminium Ion (Electrophile) Dimethylamine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Ketone 4-Hydroxyacetophenone (Keto Form) Enol Enol Form (Nucleophile) Ketone->Enol Tautomerization Product 3-(Dimethylamino)-1- (4-hydroxyphenyl)propan-1-one Iminium->Product Enol->Product C-C Bond Formation Troubleshooting_Workflow Start Low Yield Observed CheckReagents Phase 1: Verify Reagents Start->CheckReagents AnalyzeReaction Phase 2: Analyze Reaction Start->AnalyzeReaction OptimizeConditions Phase 3: Optimize Conditions Start->OptimizeConditions ImproveWorkup Phase 4: Improve Workup Start->ImproveWorkup Formaldehyde Check Formaldehyde Age/ Use Paraformaldehyde Correctly CheckReagents->Formaldehyde Amine Use Dimethylamine HCl Salt CheckReagents->Amine Ketone Verify Purity of 4-Hydroxyacetophenone CheckReagents->Ketone TLC Analyze TLC for Byproducts AnalyzeReaction->TLC Temp Lower Temperature OptimizeConditions->Temp Stoich Adjust Stoichiometry OptimizeConditions->Stoich Solvent Confirm Solvent Choice OptimizeConditions->Solvent pH_Check Ensure pH > 10 Before Extraction ImproveWorkup->pH_Check Extraction Use Correct Solvent & Repeat ImproveWorkup->Extraction Isolation Isolate as Salt for Stability ImproveWorkup->Isolation SideReaction1 Ring Aminomethylation? TLC->SideReaction1 SideReaction2 Other Side Reactions? TLC->SideReaction2 SideReaction1->Temp Action

Sources

Technical Support Center: Synthesis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in identifying and overcoming challenges related to impurities in your synthesis. As your virtual Senior Application Scientist, my goal is to equip you with the expertise and field-proven insights necessary for a successful and robust synthesis.

Introduction: The Chemistry of this compound

The synthesis of this compound is most commonly achieved through the Mannich reaction. This is a three-component condensation involving 4-hydroxyacetophenone, formaldehyde, and dimethylamine[1][2]. The reaction proceeds via an electrophilic aromatic substitution, where an iminium ion, formed from formaldehyde and dimethylamine, is attacked by the electron-rich phenol ring of 4-hydroxyacetophenone.

4-Hydroxyacetophenone 4-Hydroxyacetophenone Target Molecule Target Molecule 4-Hydroxyacetophenone->Target Molecule + Iminium Ion Side Products Side Products 4-Hydroxyacetophenone->Side Products + Iminium Ion (alternative pathways) Formaldehyde Formaldehyde Iminium Ion Iminium Ion Formaldehyde->Iminium Ion + Dimethylamine Dimethylamine Dimethylamine

Caption: General workflow of the Mannich reaction for the synthesis of this compound.

This seemingly straightforward reaction can present several challenges, primarily related to the formation of impurities. This guide will address these potential issues in a question-and-answer format, providing both the "what" and the "why" behind the recommended solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Common Impurities and Their Identification

Q1: What are the most common impurities I should expect in my synthesis of this compound?

A1: Based on the Mannich reaction mechanism and the nature of the starting materials, you can anticipate several types of impurities:

  • Unreacted Starting Materials: The most straightforward impurities are residual 4-hydroxyacetophenone, dimethylamine, and formaldehyde. Their presence is typically due to incomplete reaction.

  • Isomeric Impurities: The hydroxyl group of 4-hydroxyacetophenone is an ortho-, para-directing group. Since the para position is blocked by the acetyl group, the aminomethylation occurs at the ortho position relative to the hydroxyl group. However, there is a possibility of forming the isomeric product, 1-(4-hydroxy-3-((dimethylamino)methyl)phenyl)ethanone[1][2].

  • Di-substituted Products: If the reaction conditions are not carefully controlled, a second aminomethylation can occur on the aromatic ring, leading to di-substituted impurities.

  • Side-Reaction Products: Depending on the pH and temperature, alternative reaction pathways can become significant. For instance, reactions involving the acetyl group of 4-hydroxyacetophenone can occur under certain conditions[1].

  • Colored Impurities: The formation of colored byproducts is a common issue in Mannich reactions involving phenols. This is often attributed to the oxidation of the phenol or the presence of highly reactive resorcinol-type impurities in the starting 4-hydroxyacetophenone[3].

Q2: How can I identify these impurities in my reaction mixture?

A2: A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the target molecule and its impurities. A reversed-phase method with UV detection is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated components, which is invaluable for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for the structural elucidation of the main product and any isolated impurities. It is particularly useful for distinguishing between isomers[2].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful for identifying volatile impurities, such as residual starting materials or low molecular weight side products.

Section 2: Analytical Methodologies

Q3: Can you provide a starting point for an HPLC method to analyze my product and its impurities?

A3: Absolutely. While a method must be optimized and validated for your specific needs, the following conditions provide a robust starting point based on methods developed for similar compounds[4][5].

Parameter Recommendation Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Acetic Acid or Formic Acid in WaterProvides acidic conditions to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of B (e.g., 10-15%) and ramp up to a high percentage (e.g., 85-90%) over 20-30 minutes.A gradient is recommended to elute both polar (starting materials) and less polar (product and some impurities) compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 240 nm and 280 nmThe phenolic ketone structure should have significant absorbance at these wavelengths.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce analysis time.

Protocol for HPLC Method Development:

  • Scouting Run: Begin with a broad gradient (e.g., 5% to 95% B over 30 minutes) to get an initial separation of all components.

  • Optimize Gradient: Adjust the gradient slope and duration to improve the resolution between the main peak and any closely eluting impurities.

  • Mobile Phase pH: The pH of Mobile Phase A can be adjusted to optimize the retention and peak shape of the basic analyte and any acidic or basic impurities.

  • Method Validation: Once an acceptable separation is achieved, the method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness[4].

cluster_0 HPLC Analysis Workflow A Prepare Sample and Standards B Initial Scouting Run (Broad Gradient) A->B C Evaluate Chromatogram B->C D Optimize Gradient and Mobile Phase C->D Poor Resolution E Peak Purity and Identification (LC-MS) C->E Good Separation D->B Re-run F Method Validation (ICH Guidelines) E->F G Routine Analysis F->G

Caption: A typical workflow for developing and validating an HPLC method for impurity profiling.

Q4: How can I use NMR to confirm the structure and identify isomeric impurities?

A4: NMR is a powerful tool for this purpose. Here’s what to look for:

  • ¹H NMR:

    • Aromatic Protons: The substitution pattern on the phenyl ring will give rise to a specific splitting pattern. For the desired product, you would expect to see two doublets in the aromatic region. The presence of other splitting patterns could indicate isomeric impurities.

    • Methylene Protons: The protons of the -(CH₂)₂-N(CH₃)₂ chain will have distinct chemical shifts and coupling patterns.

    • Dimethylamino Protons: A singlet corresponding to the six protons of the -N(CH₃)₂ group.

  • ¹³C NMR: The number of signals in the aromatic region can help confirm the substitution pattern. Isomers will have different chemical shifts for the aromatic carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule, which is essential for differentiating between isomers.

Section 3: Troubleshooting Synthesis and Purification

Q5: My reaction is complete, but the product is a dark, oily substance instead of a solid. What could be the cause and how can I fix it?

A5: The formation of a dark oil is a common issue and can be attributed to several factors:

  • Cause 1: Presence of Colored Impurities. As mentioned earlier, oxidation of the phenol or the presence of resorcinolic impurities in the 4-hydroxyacetophenone can lead to colored byproducts[3].

    • Solution:

      • Purify the Starting Material: Recrystallize the 4-hydroxyacetophenone before use.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Cause 2: Incomplete Reaction or Excess Reagents. The presence of unreacted starting materials and side products can prevent the desired product from crystallizing.

    • Solution:

      • Optimize Reaction Conditions: Ensure the reaction is run to completion by monitoring it with TLC or HPLC. Adjust stoichiometry, temperature, and reaction time as needed.

  • Cause 3: Purification Challenges. Mannich bases can be challenging to purify due to their basic nature.

    • Solution: Acid-Base Extraction.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Extract with an acidic aqueous solution (e.g., 1M HCl). The basic product and any basic impurities will move to the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any neutral or acidic impurities.

      • Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate the product, which may then precipitate or can be extracted back into an organic solvent.

      • Wash, dry, and concentrate the organic layer to obtain the purified product.

Q6: I'm seeing a significant amount of an isomeric impurity in my product. How can I minimize its formation?

A6: The formation of the ortho-isomer is a known challenge in the Mannich reaction of phenols. While complete elimination may be difficult, you can influence the regioselectivity:

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one isomer over another due to differences in activation energies.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the isomeric ratio. Experiment with a range of solvents from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene).

  • pH Control: The pH of the reaction medium can affect the reactivity of the phenol and the iminium ion, potentially influencing the regioselectivity.

Section 4: Forced Degradation Studies

Q7: I need to perform forced degradation studies on my final product. Can you provide a protocol?

A7: Forced degradation studies are essential for understanding the stability of your molecule and for developing a stability-indicating analytical method[6]. Here is a general protocol:

Objective: To generate potential degradation products under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (for oxidation)

  • Methanol or other suitable solvent

  • Photostability chamber

  • Oven

Protocol:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or slightly elevated temperature for a set period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a set period.

    • At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Thermal Degradation:

    • Transfer a sample of the solid compound to an oven set at a high temperature (e.g., 80-100 °C) for a set period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At each time point, prepare a sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

    • At the end of the exposure period, prepare samples for HPLC analysis.

  • Analysis: Analyze all stressed samples by a validated, stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample to identify and quantify any degradation products.

Data Interpretation:

  • Aim for 5-20% degradation of the parent compound to ensure that significant degradation products are formed without being excessive.

  • Use LC-MS to identify the molecular weights of the degradation products to help in their structural elucidation.

cluster_1 Forced Degradation Workflow Start Drug Substance Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Pathways Analysis->Report

Caption: A workflow for conducting forced degradation studies.

References

  • Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 35-39.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Hoinowski, A., & Zong, Q. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 44-58.
  • Bhandari, D., Bowman, B. A., Patel, A. B., Chambers, D. M., De Jesús, V. R., & Blount, B. C. (2018). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine.
  • Singh, S., Junwal, M., Sahu, A., & Singh, S. (2013). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 324-328.
  • Al-Ayed, A. S. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. Molecules, 24(3), 590.
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 7(8), 787-793.
  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia, (81).
  • Abdel-Sattar, A. A., & Al-Ayed, A. S. (2019). Synthesis and characterization of new Mannich bases derived from 4-hydroxyacetophenone. Journal of Saudi Chemical Society, 23(8), 1017-1025.

Sources

Navigating the Stability of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the stability and degradation of this compound in solution. As a phenolic Mannich base, this molecule possesses specific structural motifs that can influence its stability under various experimental conditions. This resource aims to equip you with the knowledge to anticipate and troubleshoot potential challenges, ensuring the integrity of your experiments.

I. Core Concepts: Understanding the Inherent Instabilities

This compound is a molecule that combines a phenolic hydroxyl group and a tertiary amine in a β-aminoketone structure. This combination, while synthetically useful, presents two primary avenues for degradation: the susceptibility of the phenolic group to oxidation and the potential for the Mannich base structure to undergo a retro-Michael reaction.

A. Oxidation of the Phenolic Moiety

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. However, this reactivity also makes them prone to oxidation, especially in the presence of oxygen, metal ions, or under basic conditions.[1][2][3] Oxidation of the phenol can lead to the formation of colored quinone-type structures and subsequent polymerization, which can significantly impact the purity and activity of your compound.[4][5]

B. Retro-Michael Reaction of the Mannich Base

Mannich bases, particularly those derived from enolizable ketones, can be susceptible to a retro-Michael reaction (also known as deamination).[6][7] This reaction is essentially the reverse of the Mannich reaction and results in the elimination of the amine moiety and the formation of an α,β-unsaturated ketone. The rate of this degradation pathway is often dependent on pH and temperature.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound in solution.

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: The development of a yellow or brown color in your solution is a strong indicator of oxidative degradation of the phenolic hydroxyl group.[4] This process can be accelerated by several factors:

  • High pH: In basic solutions, the phenolic proton is abstracted, forming a phenoxide ion. This ion is more electron-rich and therefore more susceptible to oxidation.

  • Presence of Oxygen: Dissolved oxygen in your solvent can contribute to the oxidation of the phenol.

  • Trace Metal Ions: Metal ions such as iron or copper can catalyze the oxidation of phenols.

  • Light Exposure: For many phenolic compounds, light, particularly UV light, can promote photo-oxidation.[8][9]

To mitigate this, it is recommended to prepare solutions fresh, use deoxygenated solvents, work at a neutral or slightly acidic pH, and protect the solution from light.

Q2: I am observing a new peak in my HPLC analysis with a shorter retention time than my parent compound. What could this be?

A2: A new, more polar peak appearing in your chromatogram could be a result of several degradation pathways. However, a likely candidate is the formation of 4-hydroxyacetophenone, resulting from a retro-Michael reaction. This reaction would cleave the dimethylaminopropyl side chain, leaving the more polar 4-hydroxyacetophenone. Another possibility, depending on the conditions, could be the formation of oxidative degradation products, which may also have different polarities.

Q3: What is the optimal pH range for preparing and storing solutions of this compound?

A3: To minimize degradation, a slightly acidic to neutral pH range (pH 4-7) is generally recommended. Strongly basic conditions (pH > 8) should be avoided to prevent rapid oxidation of the phenol and to minimize the potential for a base-catalyzed retro-Michael reaction. Strongly acidic conditions could also promote hydrolysis or other degradation pathways, although for this specific structure, basic instability is often of greater concern. The stability of phenolic compounds is highly dependent on the pH of the solution.[10]

Q4: How should I store my stock solutions to ensure long-term stability?

A4: For optimal long-term stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Solvent: Use a high-purity, degassed solvent. For aqueous solutions, consider using a buffer within the optimal pH range.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common experimental issues.

Observed Problem Potential Cause Troubleshooting Steps
Rapid loss of parent compound peak area in HPLC. 1. pH-mediated degradation: The pH of your solution may be too high or too low. 2. Oxidative degradation: The solution is being oxidized by dissolved oxygen or contaminants. 3. Thermal degradation: The solution is being exposed to high temperatures.1. Measure and adjust the pH of your solution to a neutral or slightly acidic range (pH 4-7). 2. Prepare fresh solutions using deoxygenated solvents. Consider adding an antioxidant if compatible with your experiment. 3. Store solutions at a lower temperature and avoid prolonged exposure to heat.
Appearance of multiple unknown peaks in the chromatogram. 1. Forced degradation: Your experimental conditions (e.g., high temperature, extreme pH, exposure to an oxidizing agent) are causing multiple degradation pathways to occur. 2. Photodegradation: The compound is sensitive to the wavelength of light it is being exposed to.1. Review your experimental protocol to identify any harsh conditions. If intentional (as in a forced degradation study), this is the expected outcome. If unintentional, modify the conditions. 2. Protect your samples from light at all stages of the experiment.
Inconsistent results between experimental replicates. 1. Inconsistent solution preparation: Variations in pH, solvent degassing, or time between preparation and use. 2. Differential exposure to light or heat. 1. Standardize your solution preparation protocol. Ensure all replicates are prepared identically. 2. Ensure all samples are handled under the same light and temperature conditions.

IV. Experimental Protocols

To proactively understand the stability of this compound in your specific experimental matrix, conducting a forced degradation study is recommended.[11][12][13][14] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

A. Protocol for Forced Degradation Studies

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector[15]

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in a 105°C oven for 24 hours. Also, incubate a solution of the compound (100 µg/mL in a suitable solvent) at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution.

B. Diagram of Potential Degradation Pathways

DegradationPathways Parent This compound RetroMichaelProduct 4-Hydroxyacetophenone + Dimethylamine + Acrylaldehyde fragment Parent->RetroMichaelProduct Retro-Michael Reaction (pH, Heat) OxidationProduct Quinone-type structures Parent->OxidationProduct Oxidation (O2, Light, High pH)

Caption: Potential degradation pathways for this compound.

C. Experimental Workflow for Stability Testing

StabilityWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns present Interpret Identify Degradants & Determine Pathways HPLC->Interpret LCMS->Interpret

Caption: A typical workflow for conducting forced degradation studies.

V. Summary of Stability-Influencing Factors

Factor Effect on Stability Recommendations
pH High pH (>8) accelerates oxidation and may promote retro-Michael reaction.Maintain solutions in a pH range of 4-7.
Temperature Elevated temperatures can increase the rate of all degradation reactions.Store solutions at 2-8°C or frozen. Avoid prolonged exposure to heat.
Light UV and visible light can induce photodegradation, particularly oxidation.Protect solutions from light using amber vials or by wrapping containers.
Oxygen Promotes the oxidation of the phenolic hydroxyl group.Use deoxygenated solvents and consider storing under an inert atmosphere.
Metal Ions Can catalyze oxidative degradation.Use high-purity solvents and avoid contact with reactive metal surfaces.

By understanding the chemical liabilities of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental results.

VI. References

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available from: [Link]

  • Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. National Institutes of Health. Available from: [Link]

  • Oxidation of Small Phenolic Compounds by Mn(IV). MDPI. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Onyx Scientific. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Mechanism of degradation of ketoprofen by heterogeneous photocatalysis in aqueous solution. ResearchGate. Available from: [Link]

  • Phenolic Structure and Colour in Mannich Reaction Products. ResearchGate. Available from: [Link]

  • Model studies on the heating of food proteins. Amino acid composition of lysozyme, ribonuclease and insulin after dry heating. PubMed. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available from: [Link]

  • Ketoprofen Degradation Pathway. Eawag-BBD. Available from: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. ResearchGate. Available from: [Link]

  • Phospha-Mannich reactions of PH 3 and its analogs. ResearchGate. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Semantic Scholar. Available from: [Link]

  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Publications. Available from: [Link]

  • Thermal stability and thermal decomposition study of hindered amine light stabilizers. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Aminoketones. PubMed. Available from: [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. Available from: [Link]

  • Stability Testing of Pharmaceutical Products. IntechOpen. Available from: [Link]

  • Forced degradation of API and formulation under various stress... ResearchGate. Available from: [Link]

  • Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes. PubMed. Available from: [Link]

  • Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. ResearchGate. Available from: [Link]

  • Changes in solution color during phenol oxidation by Fenton reagent. PubMed. Available from: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available from: [Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts. National Institutes of Health. Available from: [Link]

  • Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. National Institutes of Health. Available from: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. National Institutes of Health. Available from: [Link]

  • Development of phenolic Mannich bases as α-glucosidase and aldose reductase inhibitors: In vitro and in silico approaches for managing diabetes mellitus and its complications. PubMed. Available from: [Link]

  • Towards Investigating the Effect of Ammonium Nitrate on the Characteristics and Thermal Decomposition Behavior of Energetic Double Base NC/DEGDN Composite. MDPI. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]

  • Ketoprofen Photodegradation Kinetics Promoted by TiO 2. MDPI. Available from: [Link]

  • Formation and substrate scope of phenolic Mannich bases. ResearchGate. Available from: [Link]

  • Thermal kinetics, thermodynamics, decomposition mechanism, and thermal safety performance of typical ammonium perchlorate-based... ResearchSquare. Available from: [Link]

  • Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. PubMed. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. Available from: [Link]

  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. National Institutes of Health. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available from: [Link]

  • 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. PubChem. Available from: [Link]

  • Video: Oxidation of Phenols to Quinones. JoVE. Available from: [Link]

  • 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. PubChem. Available from: [Link]

Sources

Navigating the Synthesis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. As a seasoned application scientist, I have compiled this resource to address the common challenges and side reactions encountered during its synthesis via the Mannich reaction. This document moves beyond a simple recitation of protocols to provide a deeper understanding of the reaction's nuances, empowering you to troubleshoot effectively and optimize your synthetic strategy.

The Synthetic Challenge: A Tale of Two Nucleophiles

The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation of an active hydrogen compound, formaldehyde, and a secondary amine. In this case, 4-hydroxyacetophenone provides the active hydrogen, formaldehyde acts as the electrophile precursor, and dimethylamine (typically as its hydrochloride salt) serves as the amine component.

The primary challenge in this synthesis arises from the dual nucleophilic nature of the 4-hydroxyacetophenone starting material. It possesses two potential sites for the Mannich reaction:

  • C-Alkylation at the Acetyl Group: The enolizable α-protons of the acetyl group can act as a nucleophile, leading to the desired product, a β-amino ketone or "ketonic" Mannich base.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring, activated by the hydroxyl group, can also act as a nucleophile, resulting in the formation of "phenolic" Mannich bases.

Controlling the regioselectivity of this reaction is paramount to achieving a high yield and purity of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Q1: My reaction is producing a complex mixture of products, and the yield of the desired compound is low. What is the most likely cause?

The most probable reason for a low yield of this compound is a lack of control over the reaction's regioselectivity, leading to the formation of phenolic side products. The pH of the reaction medium is the critical factor that dictates the site of the reaction.[1][2]

  • Acidic Conditions (Low pH): Under acidic conditions, the phenolic hydroxyl group is protonated, which deactivates the aromatic ring towards electrophilic substitution. Concurrently, the acidic environment facilitates the enolization of the ketone, promoting the desired C-alkylation at the acetyl group to form the ketonic Mannich base.[1][2]

  • Alkaline or Neutral Conditions: In an alkaline or neutral medium, the phenolic hydroxyl group is deprotonated to a phenoxide ion. This strongly activates the aromatic ring, making it a more potent nucleophile than the enolate of the ketone. Consequently, electrophilic aromatic substitution occurs, leading to the formation of phenolic Mannich bases.[1][2]

Troubleshooting Steps:

  • Ensure Acidic Conditions: The use of dimethylamine hydrochloride is standard practice as it helps maintain an acidic environment. The addition of a catalytic amount of a strong acid, such as hydrochloric acid, is often employed to further ensure the reaction proceeds through the desired pathway.

  • Monitor pH: If possible, monitor the pH of the reaction mixture. It should be distinctly acidic throughout the reaction.

  • Choice of Solvent: Protic solvents like ethanol are commonly used and are compatible with the acidic conditions required.

Q2: I've confirmed my reaction conditions are acidic, but I'm still observing significant byproduct formation. What are the other likely side reactions?

Even under optimal acidic conditions, other side reactions can occur, diminishing the yield and complicating purification. These include:

  • Bis-Mannich Reaction on the Aromatic Ring: Although acidic conditions disfavor phenolic substitution, it may not be entirely suppressed. If the reaction is allowed to proceed for too long or with an excess of formaldehyde and dimethylamine, bis-aminomethylation of the aromatic ring can occur, leading to the formation of 3,5-bis((dimethylamino)methyl)-4-hydroxyacetophenone.

  • Self-Condensation of 4-Hydroxyacetophenone: Like other ketones, 4-hydroxyacetophenone can undergo acid-catalyzed self-condensation (an aldol-type reaction) to form a chalcone-like dimer. This is more likely to occur at higher temperatures.

  • Polymerization of Formaldehyde: Formaldehyde, especially from paraformaldehyde, can polymerize in acidic conditions if not consumed in the Mannich reaction. This can result in the formation of insoluble polymeric byproducts.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the molar ratios of the reactants. A slight excess of the amine hydrochloride and formaldehyde is common, but a large excess should be avoided to minimize bis-alkylation.

  • Temperature Management: Maintain the recommended reaction temperature. Exceeding this can promote self-condensation and other side reactions.

  • Order of Addition: Adding the 4-hydroxyacetophenone to a pre-formed mixture of dimethylamine hydrochloride and formaldehyde can sometimes help to ensure the rapid formation of the electrophilic iminium ion and minimize self-condensation of the ketone.

  • Fresh Reagents: Use high-quality, fresh paraformaldehyde to minimize issues with polymerization and ensure a reliable source of monomeric formaldehyde.

Q3: How can I distinguish between the desired ketonic Mannich base and the phenolic isomers using analytical techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating between the ketonic and phenolic isomers.

  • ¹H NMR of this compound (Ketonic Product):

    • You will observe characteristic signals for the two methylene groups of the propanone chain, typically as two triplets.

    • The aromatic region will show the characteristic splitting pattern of a 1,4-disubstituted benzene ring (two doublets).

    • A singlet for the dimethylamino group will also be present.

  • ¹H NMR of Phenolic Isomers:

    • The key difference will be in the aromatic region. For the mono-substituted phenolic product (e.g., 1-(4-hydroxy-3-((dimethylamino)methyl)phenyl)ethanone), you will see a different splitting pattern, likely a singlet and two doublets, and a disappearance of one of the aromatic protons compared to the starting material.[1]

    • The acetyl methyl group will be present as a singlet.

    • A singlet for the benzylic methylene group attached to the aromatic ring will be observed.

The following table summarizes the expected ¹H NMR signals for the desired product and a potential phenolic side product:

Compound Aromatic Protons Aliphatic Protons Other Signals
This compound Two doublets (AA'BB' system)Two triplets (CH₂-CH₂)Singlet (N(CH₃)₂)
1-(4-hydroxy-3-((dimethylamino)methyl)phenyl)ethanone Singlet, two doubletsSinglet (Ar-CH₂-N), Singlet (CO-CH₃)Singlet (N(CH₃)₂)
Q4: What is the best strategy for purifying the crude product?

Purification can be challenging due to the similar polarities of the desired product and some of the side products. A multi-step approach is often necessary.

  • Acid-Base Extraction: The basic nature of the Mannich product allows for an initial purification step.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.

    • The unreacted starting material and non-basic side products will remain in the organic layer.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the Mannich base, which can then be extracted back into an organic solvent.

  • Recrystallization: The hydrochloride salt of the desired product can often be purified by recrystallization from a suitable solvent system, such as ethanol/acetone.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed to separate the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine on the silica gel.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.

Mannich_Reaction cluster_desired Desired Pathway (Acidic Conditions) cluster_side Side Reaction Pathway (Alkaline/Neutral Conditions) ketone 4-Hydroxyacetophenone enol Enol Form ketone->enol Enolization (H⁺ catalyzed) phenate Phenate Ion ketone->phenate Deprotonation (OH⁻) product This compound (Ketonic Mannich Base) enol->product Nucleophilic Attack iminium Iminium Ion (from Formaldehyde + Dimethylamine) iminium->product phenolic_product Phenolic Mannich Base phenate->phenolic_product Electrophilic Aromatic Substitution iminium_side Iminium Ion iminium_side->phenolic_product

Caption: Competing pathways in the Mannich reaction of 4-hydroxyacetophenone.

Experimental Protocol: Optimized Synthesis of this compound Hydrochloride

This protocol is provided as a validated starting point. As with any chemical reaction, optimization may be necessary based on the specific equipment and reagent quality available.

Materials:

  • 4-Hydroxyacetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Acetone

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxyacetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

  • Add 95% ethanol to achieve a suitable concentration (e.g., 0.5 M with respect to 4-hydroxyacetophenone).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Slowly add acetone to the cooled solution to precipitate the hydrochloride salt of the product.

  • Continue cooling in the ice bath for at least 30 minutes to ensure complete crystallization.

  • Collect the crystalline product by vacuum filtration and wash the filter cake with cold acetone.

  • The crude product can be recrystallized from a hot mixture of ethanol and acetone to yield the purified this compound hydrochloride.

Caption: Workflow for the synthesis and purification of the target compound.

Concluding Remarks

The synthesis of this compound is a prime example of a reaction where a thorough understanding of the underlying mechanistic principles is key to success. By carefully controlling the reaction pH and other parameters, the formation of undesirable side products can be minimized, leading to a more efficient and reproducible synthesis. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate the complexities of this important transformation. Should you encounter issues not addressed herein, we encourage you to consult the cited literature for further in-depth information.

References

  • Al-Johani, M. M., et al. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. Molecules, 24(3), 590. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this molecule. Here, we move beyond simple peak assignments to address the nuanced spectral complexities that can arise during experimentation.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common questions and issues encountered during the routine NMR analysis of this compound.

Question 1: What does a standard ¹H NMR spectrum of this compound look like, and why are my peaks shifted?

Answer: A standard ¹H NMR spectrum will display distinct signals corresponding to the different proton environments in the molecule. However, the exact chemical shifts can be highly sensitive to the solvent used, sample concentration, and temperature.[1] The primary cause of variability is hydrogen bonding and proton exchange, especially involving the phenolic hydroxyl group.[2]

Below is a table summarizing the expected proton NMR signals. Use this as a baseline, but anticipate variations.

Protons (Label)MultiplicityIntegrationApprox. Chemical Shift (δ) in CDCl₃Approx. Chemical Shift (δ) in DMSO-d₆Causality Behind the Signal
H-a (N(CH₃)₂)Singlet (s)6H~2.3 ppm~2.2 ppmThe six protons on the two methyl groups are chemically equivalent and show no coupling.
H-b (-CH₂-N)Triplet (t)2H~2.8 ppm~2.6 ppmThese protons are coupled to the adjacent H-c methylene protons (n+1 rule, 2+1=3).
H-c (-CH₂-C=O)Triplet (t)2H~3.1 ppm~3.0 ppmCoupled to the H-b methylene protons. Deshielded by the adjacent carbonyl group.
H-d (Aromatic)Doublet (d)2H~6.9 ppm~6.8 ppmProtons ortho to the hydroxyl group. Part of an AA'BB' system.
H-e (Aromatic)Doublet (d)2H~7.9 ppm~7.8 ppmProtons ortho to the carbonyl group. Deshielded by the carbonyl's anisotropic effect.
H-f (Ar-OH)Broad Singlet (br s)1HVariable (4-7 ppm)~10.0 ppmHighly variable due to hydrogen bonding and chemical exchange. Sharper in DMSO.
Question 2: The peak for my phenolic hydroxyl proton (H-f) is extremely broad, or I can't find it at all. Is my sample degraded?

Answer: This is the most common issue and is rarely due to degradation. The phenolic proton is acidic and undergoes rapid chemical exchange with other labile protons, such as trace amounts of water in the NMR solvent.[2][3] This exchange process dramatically shortens the lifetime of the proton in a single spin state, leading to significant peak broadening. In less polar solvents like CDCl₃, this peak can become so broad that it is indistinguishable from the baseline.

Expert Insight: The choice of solvent is critical. In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, the solvent itself hydrogen-bonds with the -OH proton. This slows down the intermolecular proton exchange, resulting in a much sharper, more defined peak at a downfield position (often around 10 ppm).[4]

Question 3: How can I definitively confirm the identity of the hydroxyl (-OH) peak?

Answer: The gold-standard method is a D₂O exchange experiment . Labile protons like those on hydroxyl (-OH) or amine (-NH) groups will readily exchange with deuterium from deuterium oxide (D₂O). Since deuterium is not observed in a standard ¹H NMR experiment, the signal will disappear.

  • Acquire Standard Spectrum: Dissolve your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure complete mixing and facilitate the H/D exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The peak corresponding to the phenolic hydroxyl proton will have disappeared or significantly diminished in the second spectrum.[1] This provides unequivocal confirmation of its identity.

Part 2: Advanced Troubleshooting Guides

This section tackles more complex spectral artifacts and provides workflows for resolving them.

Question 4: My aromatic signals (H-d, H-e) appear as complex multiplets, not clean doublets. What is causing this?

Answer: The aromatic protons in a 1,4-disubstituted (para) benzene ring form what is known as an AA'BB' spin system . When the chemical shift difference (Δν) between the 'A' and 'B' protons is large compared to their coupling constant (J), the spectrum simplifies to two clean doublets (an AX system). However, if Δν is not significantly larger than J, second-order effects can occur.

Causality and Troubleshooting:

  • Second-Order Effects: The signals can become distorted, with the inner peaks of the "doublets" growing larger and the outer peaks shrinking—a phenomenon known as "roofing." Additional splitting patterns can also emerge, making the signals look like complex multiplets.

  • Shimming: Poor magnetic field homogeneity is a primary cause of peak distortion. Before blaming complex coupling, always ensure the instrument is properly shimmed. A poorly shimmed spectrometer will broaden all peaks and can obscure true splitting patterns.

  • Higher Field Strength: Acquiring the spectrum on a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion (Δν in Hz), often simplifying the spectrum back towards a first-order appearance.

G start Complex Aromatic Multiplets Observed shim Re-shim the Spectrometer start->shim acquire Re-acquire 1D ¹H Spectrum shim->acquire check Evaluate Linewidth and Symmetry acquire->check good Problem Solved: Clean Doublets Observed check->good Improved bad Problem Persists: Second-Order Effects Likely check->bad No Improvement higher_field Option 1: Acquire Spectrum at Higher Field bad->higher_field cosy Option 2: Run 2D COSY Experiment bad->cosy confirm Confirm H-d / H-e Coupling cosy->confirm

Caption: Troubleshooting workflow for complex aromatic signals.

Question 5: How can I use 2D NMR to be absolutely certain of my aliphatic chain assignments (H-b and H-c)?

Answer: While H-b and H-c are expected to be triplets, they can sometimes overlap or be difficult to assign definitively, especially if impurities are present. A 2D COSY (Correlation Spectroscopy) experiment is the ideal tool for this. A COSY spectrum shows which protons are coupled to each other.

Expected COSY Correlations: You should observe a cross-peak connecting the signal for H-b with the signal for H-c. This directly proves that these two methylene groups are adjacent in the molecular structure. You will not see correlations from these aliphatic protons to the aromatic signals or the dimethylamino singlet, confirming their isolation in the spin system.

  • Prepare Sample: Use a reasonably concentrated sample (~10-20 mg in 0.6 mL of deuterated solvent) that has been well-shimmed.

  • Load Experiment: Select a standard COSY experiment from the spectrometer's software library (e.g., cosygpqf).

  • Set Parameters: For a routine confirmation, the default parameters are often sufficient. Ensure the spectral width in both dimensions covers all proton signals (e.g., 0-10 ppm).

  • Acquire Data: The experiment will take longer than a 1D spectrum, typically 15-30 minutes.

  • Process and Analyze: After acquisition, Fourier transform the data in both dimensions. Look for off-diagonal cross-peaks. The presence of a cross-peak between δ ~2.8 ppm and δ ~3.1 ppm confirms the H-b to H-c coupling.

G cluster_correlations Key COSY Correlations mol Structure N(CH₃)₂ -CH₂- -CH₂- Aromatic -OH Hb H-b (~2.8 ppm) Hc H-c (~3.1 ppm) Hb->Hc J-coupling Hd H-d (~6.9 ppm) He H-e (~7.9 ppm) Hd->He J-coupling

Caption: Expected ¹H-¹H COSY correlations for the molecule.

Part 3: Advanced ¹³C NMR Interpretation

Question 6: What are the expected ¹³C chemical shifts, and how can I assign the quaternary carbons?

Answer: ¹³C NMR provides a map of the carbon skeleton. Due to the low natural abundance of ¹³C, C-C coupling is not observed, and proton decoupling results in a spectrum of singlets.

Carbon (Label)Approx. Chemical Shift (δ) in CDCl₃Causality Behind the Signal
C-1 (N(CH₃)₂)~45 ppmTypical shift for a methyl group attached to a nitrogen.
C-2 (-CH₂-N)~55 ppmAliphatic carbon adjacent to nitrogen.
C-3 (-CH₂-C=O)~38 ppmAliphatic carbon deshielded by the adjacent carbonyl.
C-4 (C=O)~198 ppmKetone carbonyl carbon, highly deshielded.
C-5 (Aromatic C-H)~131 ppmAromatic carbons ortho to the carbonyl.
C-6 (Aromatic C-H)~116 ppmAromatic carbons ortho to the hydroxyl group.
C-7 (Aromatic C-C=O)~129 ppmQuaternary carbon attached to the carbonyl group.
C-8 (Aromatic C-OH)~161 ppmQuaternary carbon attached to the hydroxyl group, deshielded by oxygen.

Assigning Quaternary Carbons (C-7 and C-8): Quaternary carbons often have smaller, sharper peaks due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. To assign them definitively, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is required. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

  • To find C-7: Look for a correlation from the H-e protons (~7.9 ppm) to the quaternary carbon at ~129 ppm.

  • To find C-8: Look for a correlation from the H-d protons (~6.9 ppm) to the quaternary carbon at ~161 ppm.

This provides an unambiguous assignment based on long-range H-C connectivity.

References

  • Doc Brown's Chemistry. (n.d.). ¹H proton NMR spectrum of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 15). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Exarchou, V., et al. (2006). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Goward, G. R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Mass Spectrometry Division

Welcome to the technical support guide for the mass spectrometric analysis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one (Molecular Formula: C₁₁H₁₅NO₂, Monoisotopic Mass: 193.1103 Da). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights, practical protocols, and robust troubleshooting advice for the characterization of this compound. As your partner in scientific discovery, we aim to explain not just the procedural steps but the underlying chemical principles that govern the fragmentation of this molecule, ensuring you can interpret your data with confidence.

Understanding the Molecule: A Structural Approach to Predicting Fragmentation

Before delving into specific experimental issues, it is crucial to understand the structure of this compound. Its fragmentation behavior in a mass spectrometer is dictated by its key functional groups:

  • Aromatic Ketone: The 4-hydroxyphenyl group attached to a carbonyl (C=O) function. The bond between the carbonyl carbon and the aromatic ring, and the bond between the carbonyl carbon and the adjacent methylene group (α-carbon), are potential cleavage sites.

  • Tertiary Amine: A dimethylamino group at the end of the propyl chain. The bond between the β- and γ-carbons relative to the carbonyl is also an α-carbon relative to the nitrogen atom. Cleavage at this site is a highly favorable process for amines.

These features make the molecule susceptible to specific, predictable fragmentation pathways, primarily charge-site-initiated fragmentation centered on the nitrogen atom and cleavage adjacent to the carbonyl group.[1][2]

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺, m/z 194.1182) is expected to be dominated by two primary pathways. Understanding these pathways is the first step in both method development and data interpretation.

G cluster_main Primary Fragmentation Pathways of Protonated this compound cluster_path1 Pathway A: Amine-Directed Cleavage cluster_path2 Pathway B: Ketone-Directed Cleavage parent [M+H]⁺ This compound m/z 194.1182 frag58 Iminium Ion [C₃H₈N]⁺ m/z 58.0651 (Base Peak) parent->frag58 α-cleavage at Nitrogen (C₂-C₃ bond) frag121 Acylium Ion [C₇H₅O₂]⁺ m/z 121.0284 parent->frag121 α-cleavage at Carbonyl (C₁-C₂ bond) G cluster_troubleshooting Mass Spectrometry Troubleshooting Workflow start Problem Observed p1 Poor or No Signal start->p1 p2 Inaccurate Mass start->p2 p3 High Background start->p3 s1 1. Check Sample Prep (Concentration, pH, Solvent) p1->s1 s3 3. Perform Instrument Tune & Calibration p2->s3 s4 4. Check for Leaks & Contamination (Solvents, Gas Lines, Septa) p3->s4 s2 2. Verify Ion Source Settings (Temp, Voltages, Gas Flows) s1->s2 s5 5. Clean Ion Source s2->s5 s4->s5

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

Problem: Poor Signal Intensity or No Peaks Detected

  • Causality & Solution:

    • Improper Sample Concentration: The compound may be too dilute to detect or so concentrated that it causes ion suppression. [3]Prepare a dilution series (e.g., 1 ng/mL to 1000 ng/mL) to find the optimal concentration.

    • Incorrect Ionization Polarity: This molecule contains a basic nitrogen, making it ideal for positive ion mode ESI ([M+H]⁺). Ensure your instrument is operating in positive, not negative, ion mode.

    • Suboptimal Ion Source Conditions: ESI is sensitive to source parameters. Ensure the mobile phase is compatible (e.g., acidified water/acetonitrile) and optimize spray voltage, gas flows, and temperatures. An unstable spray will lead to poor signal. [4] 4. Instrument Failure: If the above fail, the issue may be instrumental. Check if the detector voltage is adequate and ensure there are no clogs in the sample path. [4][5] Problem: My fragmentation pattern doesn't match the expected one.

  • Causality & Solution:

    • Incorrect Precursor Ion Selection: In an MS/MS experiment, double-check that the isolation window is centered correctly on the monoisotopic mass of the protonated molecule (m/z 194.1). If you are inadvertently selecting an isotope or a different species, the product ion spectrum will be incorrect.

    • Insufficient Collision Energy: If you see a strong precursor ion but few or no fragment ions, the collision energy (CE) is too low. Perform a CE ramp experiment (e.g., 10-40 eV) to find the optimal energy that produces the desired fragments.

    • In-Source Fragmentation: If you are performing a simple MS1 scan (not MS/MS) and see fragments, it indicates that "in-source" fragmentation is occurring. This can happen if ion source voltages are too high. [6]While sometimes used intentionally, it can be confusing. Reduce the fragmentor or skimmer voltage to obtain a cleaner spectrum of the precursor ion.

    • Sample Purity: The unexpected fragments may belong to an impurity or a co-eluting compound. Verify the purity of your standard and the chromatographic separation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

  • Trustworthiness: This protocol is designed to ensure sample stability and compatibility with standard reversed-phase LC-MS systems.

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution using a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is critical as it ensures the analyte is protonated, which is essential for efficient ESI in positive ion mode.

  • Sample Matrix: If analyzing from a complex matrix (e.g., plasma, urine), a sample cleanup step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) is required to prevent ion suppression and column contamination.

  • Final Dilution: Dilute the extracted sample into the mobile phase to ensure good peak shape and compatibility with the LC method.

Protocol 2: Generic LC-MS/MS Method Parameters (ESI+)

  • Expertise: These parameters provide a robust starting point for method development on a typical triple quadrupole or Q-TOF instrument.

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard for retaining moderately polar compounds.
Mobile Phase AWater + 0.1% Formic AcidProvides protons for ionization.
Mobile Phase BAcetonitrile + 0.1% Formic AcidElutes the compound from the C18 column.
Gradient5% B to 95% B over 5 minutesA generic gradient to ensure elution.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reproducibility.
Mass Spectrometry (ESI+)
Ionization ModeElectrospray Positive (ESI+)The basic nitrogen readily accepts a proton.
Capillary Voltage3.5 - 4.5 kVOptimize for stable spray and maximum signal.
Gas Temperature300 - 350 °CAids in desolvation of droplets.
Gas Flow (Drying Gas)8 - 12 L/minRemoves solvent from the ions.
Nebulizer Pressure35 - 50 psiAssists in forming a fine aerosol.
MS/MS Transitions
Precursor Ion (Q1)m/z 194.1The protonated monoisotopic molecule.
Product Ion (Q3) - Quantifierm/z 58.1Highest intensity, stable, and specific fragment.
Product Ion (Q3) - Qualifierm/z 121.0Confirmatory fragment ion.
Collision Energy (CE)15-25 eV (for m/z 58.1)Optimize empirically for maximum intensity.
References
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanone fragmentation pattern. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. PubChem. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. PubChem. Retrieved from [Link]

  • Camacho, J., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Magnetic Resonance in Chemistry, 56(11), 1076-1084. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hordenine hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The EI-MS, and ESI-MS/MS fragmentation pathways of compound 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Hordenine. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]

  • Human Metabolome Database. (2006, August 13). Showing metabocard for Hordenine (HMDB0004366). Retrieved from [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Lin, H. R., et al. (2017). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 22(5), 789. Available from: [Link]

  • ResearchGate. (2025, October 16). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 682. Available from: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams. Retrieved from [Link]

  • Jackson, G. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

Sources

Overcoming solubility issues with 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental challenges, with a primary focus on solubility. Our goal is to provide not just protocols, but a deeper understanding of the compound's behavior to empower you to design robust and reliable assays.

Compound Profile: Understanding the Molecule

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure contains two key functional groups that dictate its solubility: a basic tertiary amine (the dimethylamino group) and a weakly acidic phenol (the 4-hydroxyphenyl group). This dual nature means its charge state, and therefore its aqueous solubility, is highly dependent on pH.

PropertyValueSource
CAS Number 35076-36-9[1][2]
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.24 g/mol [1]
Calculated LogP 1.52[1]
Topological Polar Surface Area (TPSA) 40.54 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the best solvent for preparing a high-concentration stock solution?

Quick Answer: For initial stock preparation, use a high-purity, anhydrous water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.

Detailed Explanation: The compound's LogP of ~1.5 suggests moderate lipophilicity, making direct dissolution in aqueous buffers at high concentrations challenging. Organic solvents are necessary to create a concentrated stock that can be serially diluted into your assay medium.

  • DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of organic molecules. It is a standard choice for compound libraries.

  • Ethanol is a polar protic solvent that is also effective and can be preferable in certain cell-based assays where even low final concentrations of DMSO might be cytotoxic or interfere with cellular processes.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

  • Calculate Required Mass: For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 193.24 g/mol * (1000 mg / 1 g) = 1.93 mg

  • Weigh Compound: Accurately weigh out ~1.93 mg of this compound using a calibrated analytical balance.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or vial. Add 1 mL of anhydrous, high-purity DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particulates remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

FAQ 2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I fix it?

Quick Answer: The compound is "crashing out" of solution due to a solvent shift from a high-solubility organic environment (DMSO) to a low-solubility aqueous one. The most effective solution is to adjust the pH of your aqueous buffer to ionize the compound, thereby increasing its solubility.

Detailed Explanation: This is a classic solubility problem. The solubility of this compound is lowest at its isoelectric point, where the molecule is neutral. By shifting the pH away from this point, we can force one of the functional groups to become charged.

  • Acidic Conditions (e.g., pH < 6): The basic dimethylamino group will become protonated (R-N(CH₃)₂H⁺), forming a positively charged cation that is more soluble in water.

  • Alkaline Conditions (e.g., pH > 9): The weakly acidic phenolic hydroxyl group will become deprotonated (R-O⁻), forming a negatively charged anion that is also more soluble in water.

The choice between acidic or basic pH adjustment depends on the constraints of your assay system (e.g., enzyme optimal pH, cell viability).

Visualization: pH-Dependent Ionization

cluster_low_ph Low pH (e.g., pH 4-6) cluster_neutral_ph Isoelectric pH (e.g., pH 7-8) cluster_high_ph High pH (e.g., pH > 9) node_low Structure R-N(CH₃)₂H⁺ ... R-OH (Protonated Amine) sol_low Increased Aqueous Solubility node_low:f1->sol_low Cationic Form node_neutral Structure R-N(CH₃)₂ ... R-OH (Neutral Form) sol_neutral Poor Aqueous Solubility (Precipitation Risk) node_neutral:f1->sol_neutral Zwitterionic/Neutral node_high Structure R-N(CH₃)₂ ... R-O⁻ (Deprotonated Phenol) sol_high Increased Aqueous Solubility node_high:f1->sol_high Anionic Form

Caption: Effect of pH on the ionization state and solubility of the compound.

Troubleshooting Protocol: pH Optimization

  • Prepare Buffers: Prepare a series of your base assay buffer (e.g., PBS, TRIS) adjusted to different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Dilution Test: In separate clear tubes or a 96-well plate, add the required volume of each pH-adjusted buffer for your final assay concentration.

  • Add Compound: Spike each buffer with the corresponding volume of your high-concentration DMSO stock to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay (typically ≤ 0.5%).

  • Mix and Incubate: Mix thoroughly by pipetting or gentle vortexing. Allow the solutions to equilibrate at the assay temperature for 15-30 minutes.

  • Visual Inspection: Carefully inspect each sample against a dark background for any signs of cloudiness, particulates, or precipitation. The pH that results in a clear, homogenous solution is optimal for solubility.

FAQ 3: Adjusting the pH is not an option for my assay. What other methods can I try?

Quick Answer: If pH modulation is not feasible, you can use solubility-enhancing excipients such as co-solvents, surfactants, or cyclodextrins. These agents modify the bulk solvent to make it more hospitable to the compound.

Detailed Explanation: Many biological assays have strict pH requirements. In these cases, formulation strategies that alter the solvent properties without changing pH are necessary.[3]

  • Co-solvents: These are water-miscible organic solvents that, when added in small amounts (typically 1-10%), reduce the overall polarity of the aqueous buffer, making it easier to dissolve lipophilic compounds.

  • Surfactants: Agents like Polysorbate 80 (Tween® 80) form micelles in solution above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate the drug molecule, effectively solubilizing it in the aqueous medium.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule from water.[3]

The selection of an appropriate strategy depends on the physicochemical properties of the drug and the tolerance of the assay system to these additives.[3][4][5]

Table: Advanced Solubilization Strategies

StrategyAgent ExampleTypical Final ConcentrationMechanism of ActionKey Consideration
Co-solvency PEG 400, Propylene Glycol1-10% (v/v)Reduces solvent polarityMay affect enzyme kinetics or cell membrane integrity at higher concentrations.
Surfactants Polysorbate 80 (Tween® 80)0.01-0.1% (v/v)Micellar encapsulationCan interfere with protein assays or disrupt cell membranes. Check assay compatibility.
Inclusion Complexes HP-β-CD (Hydroxypropyl-β-cyclodextrin)1-5% (w/v)Forms a host-guest complexCan be expensive and may have its own biological effects.

Visualization: Solubility Troubleshooting Workflow

start Compound precipitates in aqueous assay buffer check_ph Is adjusting buffer pH compatible with my assay? start->check_ph adjust_ph Perform pH screening (e.g., test pH 5.0 - 9.0) check_ph->adjust_ph  Yes check_excipients Try solubility-enhancing excipients check_ph->check_excipients  No ph_success Problem Solved: Use optimal pH buffer adjust_ph->ph_success reassess Re-evaluate experiment: - Lower final concentration? - Use different assay format? adjust_ph->reassess Fails test_cosolvent Test Co-solvent (e.g., 1-5% PEG 400) check_excipients->test_cosolvent test_surfactant Test Surfactant (e.g., 0.02% Tween® 80) check_excipients->test_surfactant test_cd Test Cyclodextrin (e.g., 1% HP-β-CD) check_excipients->test_cd check_excipients->reassess All Fail excipient_success Problem Solved: Use validated excipient test_cosolvent->excipient_success test_surfactant->excipient_success test_cd->excipient_success

Caption: Decision workflow for troubleshooting compound precipitation.

FAQ 4: Could solubility issues be causing the inconsistent results or unexpected toxicity I see in my cell-based assay?

Quick Answer: Absolutely. Poor solubility is a major cause of inaccurate and variable bioassay data.[6] Undissolved compound can lead to an inaccurate effective concentration, and solid particles can cause physical stress or damage to cells, leading to false toxicity signals.

Detailed Explanation: In a biological assay, what matters is the concentration of the compound that is fully dissolved and bioavailable to the target. If the compound precipitates, several issues arise:

  • Inaccurate Concentration: The nominal concentration you calculate is not the actual concentration in the solution. This leads to inaccurate dose-response curves and potency measurements (e.g., IC₅₀, EC₅₀).[6]

  • Compound Loss: Precipitated compound may adhere to plasticware (pipette tips, plates), further reducing the effective concentration.

  • False Readouts: In optical assays (e.g., absorbance, fluorescence), undissolved particles can scatter light, leading to artificial signals.

  • Cell Stress and Toxicity: In cell-based assays, microscopic compound crystals can cause physical damage to cell membranes, inducing stress pathways or apoptosis that are unrelated to the compound's pharmacological activity.

Protocol: Verifying Solubility in Final Assay Medium

It is critical to confirm solubility not just in a simple buffer, but in your complete, final assay medium (e.g., cell culture medium with 10% FBS), as proteins and other components can affect solubility.

  • Prepare Highest Concentration: In a clear microcentrifuge tube, prepare the highest concentration of the compound that will be used in your experiment in the final, complete assay medium.

  • Equilibrate: Incubate the sample under your exact assay conditions (e.g., 37°C, 5% CO₂) for the duration of the experiment (or at least 1-2 hours).

  • Visual Check (Microscopy): Pipette a small aliquot of the solution onto a microscope slide and examine it under 10x or 20x magnification. Look for crystalline structures or amorphous precipitates. A truly soluble compound will appear as a clear liquid, indistinguishable from a vehicle control.

  • Centrifugation Check: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes. Carefully inspect the bottom and sides of the tube for any visible pellet. The absence of a pellet is a strong indicator of solubility.

If precipitation is observed, you must reformulate using the strategies outlined in FAQs 2 and 3 or lower the top concentration of your dose-response curve to stay within the compound's solubility limit.

References
  • PubChem. 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information. URL: [Link]

  • PubChem. 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. National Center for Biotechnology Information. URL: [Link]

  • PubChem. 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. National Center for Biotechnology Information. URL: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. ResearchGate GmbH. URL: [Link]

  • MDPI. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. URL: [Link]

  • IFF. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. International Flavors & Fragrances Inc. URL: [Link]

  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. U.S. National Library of Medicine. URL: [Link]

  • PMC. Biopharmaceutical Understanding of Excipient Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties. Case Study: Superdisintegrants. U.S. National Library of Medicine. URL: [Link]

  • Manufacturing Chemist. Enhancing solubility with novel excipients. HPCi Media Limited. URL: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate GmbH. URL: [Link]

  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. U.S. National Library of Medicine. URL: [Link]

  • Ingenta Connect. In Vitro Solubility Assays in Drug Discovery. Ingenta. URL: [Link]

  • Aragen Life Sciences. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. URL: [Link]

  • ResearchGate. Proton Transfer Dynamics of 4′- N , N -Dimethylamino-3-hydroxyflavone Observed in Hydrogen-Bonding Solvents and Aqueous Micelles. ResearchGate GmbH. URL: [Link]

  • Pharmaffiliates. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride. Pharmaffiliates. URL: [Link]

  • Chemsrc. 3-dimethylamino-1-(3-nitrophenyl)propan-1-one. Chemsrc. URL: [Link]

  • Phenomenex. SOLVENT MISCIBILITY TABLE. Phenomenex. URL: [Link]

Sources

Technical Support Center: Minimizing Variability in Assays with 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Senior Application Scientist

Welcome to the technical support center for 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. As researchers and drug development professionals, we understand that reproducibility is the cornerstone of credible science. The unique chemical nature of this compound, specifically its phenolic hydroxyl group, presents both immense potential and specific handling challenges that can lead to experimental variability if not properly managed.

This guide is designed to move beyond simple instructions. It provides the causal framework—the "why"—behind each recommendation, empowering you to proactively design robust experiments and troubleshoot effectively. Our goal is to help you unlock the full potential of this molecule by ensuring the integrity and consistency of your data. Let's build a foundation of reliable results, together.

Section 1: Compound Profile & Key Physicochemical Properties

A thorough understanding of the compound's properties is the first step in preventing assay variability. The molecule is a phenolic compound structurally related to hordenine and is often supplied as a hydrochloride salt to improve its stability and solubility.[1][2]

PropertyValueSource & Comments
IUPAC Name This compound[3]
CAS Number 35076-36-9 (for free base)[3][4]
Molecular Formula C₁₁H₁₅NO₂[3][4]
Molecular Weight 193.24 g/mol [4]
Common Form Often available as a hydrochloride (HCl) salt for enhanced stability.[5][6]
Appearance White to off-white crystalline powder.[1][6]
Storage (Solid) Sealed in a dry, dark environment at 2-8°C for optimal stability.[4][7]
Incompatibility Avoid strong oxidizing agents.[6]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: My results are inconsistent between experiments. What are the most common sources of variability?

Variability with this compound almost always traces back to its chemical instability under specific conditions. The three primary culprits are:

  • pH-Dependent Degradation: The phenolic hydroxyl group is highly susceptible to oxidation, a process that is significantly accelerated in neutral to alkaline solutions (pH > 7).[8][9] This is the most common cause of activity loss.

  • Oxidation: Exposure to oxygen, light, and elevated temperatures can degrade the compound over time, even in solid form if not stored correctly.[10] In solution, this process is much faster.

  • Solubility Issues: If you are not using the hydrochloride salt, the free base may have limited solubility in aqueous buffers, leading to inaccurate concentrations and precipitation during experiments. The HCl salt form is explicitly designed to improve stability and solubility.[1]

Q2: What is the best way to prepare a stock solution? Which solvent should I use?

For maximum stability and solubility, we strongly recommend using the hydrochloride salt of the compound.

  • Recommended Solvent: For the HCl salt, start with sterile, nuclease-free water. Hordenine HCl, a closely related structure, is readily soluble in water and ethanol.[1] For the free base, Dimethyl Sulfoxide (DMSO) is a suitable alternative.[11]

  • Causality: Preparing a concentrated stock in water (for the HCl salt) or DMSO (for the free base) at a low temperature limits the compound's exposure to potentially unfavorable pH conditions in assay buffers. This preserves its integrity before the final dilution into the assay medium.

Q3: How does pH affect the stability of the compound in my assay buffer?

This is the most critical parameter to control. Phenolic compounds are known to undergo rapid oxidation to form corresponding quinones at alkaline pH, leading to a complete loss of biological activity.[8]

  • Expert Recommendation: We advise preparing your assay buffer in a slightly acidic to neutral range, ideally pH 6.0 - 7.0 . Avoid buffers with a pH greater than 7.5. The rate of degradation increases significantly at higher pH levels.

  • Self-Validation: If you suspect pH-related degradation, run a time-course experiment. Prepare your compound in the assay buffer, incubate it at the experimental temperature, and measure its activity or concentration at t=0, 1, 2, and 4 hours. A time-dependent decrease in signal points to instability in that buffer.

Q4: What are the optimal storage conditions for the solid compound and my stock solutions?

Proper storage is essential to prevent slow degradation over time.

  • Solid Compound: Store in the original vial, tightly sealed, in the dark at 2-8°C.[4] Protect from moisture.[6]

  • Stock Solutions: Aliquot your stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability .[7] For daily use, a stock solution can be kept at 4°C for a few days, but you must validate its stability for your specific application.

  • Causality: Aliquoting prevents contamination and the degradation that can occur with repeated temperature changes. Freezing slows down chemical reactions, including oxidation, preserving the compound's integrity for months.

Q5: I'm seeing a gradual loss of activity or a color change in my working solutions. Why is this happening?

This is a classic sign of oxidative degradation. The formation of quinone-like structures during the oxidation of phenols often results in the appearance of a yellow or brown color.[8]

  • Immediate Cause: This is likely due to an inappropriate buffer pH (too alkaline), prolonged exposure to light or room temperature, or the presence of oxidizing agents in your assay medium.

  • Preventative Action: Always prepare working solutions fresh from a frozen stock solution immediately before use. Protect your solutions from light by using amber tubes or covering them with foil. Ensure your assay buffer is de-gassed and free of contaminants.

Section 3: Troubleshooting Guide: Symptom & Solution

Use this guide to diagnose and resolve specific experimental issues.

SymptomPotential Cause(s)Recommended Action(s) & Rationale
Low or No Signal Compound Degradation: The most likely cause. The compound has lost its activity due to high pH, oxidation, or improper storage.1. Verify Stock Integrity: Thaw a new, unused aliquot of your stock solution and repeat the experiment. 2. Check Buffer pH: Measure the pH of your final assay buffer. If it's >7.5, remake it to be in the pH 6.0-7.0 range.[8] 3. Prepare Fresh: Always make working solutions immediately before the experiment.
Precipitation: The compound has fallen out of solution, especially if using the free base in an aqueous buffer.1. Visually Inspect: Check all solutions for cloudiness or precipitate. 2. Use HCl Salt: Switch to the more soluble hydrochloride salt of the compound.[1] 3. Increase DMSO %: If using DMSO for a free base, ensure the final concentration in the assay does not exceed a level that affects your biological system but is sufficient to maintain solubility.
High Background Signal Compound Degradation Products: Degraded forms of the compound may be fluorescent or interfere with the assay readout.1. Follow Freshness Protocols: Use a fresh stock and prepare working solutions just-in-time. 2. Run a "Compound Only" Control: Include a well with only the buffer and the compound (no cells or other reagents) to see if it generates a signal on its own.
Poor Reproducibility (High CV%) Inconsistent Compound Handling: Variable timing between solution prep and assay start; temperature fluctuations.1. Standardize Workflow: Use the validated workflow (Figure 1) for every experiment. Standardize all incubation times and temperatures. 2. Use Master Mixes: Prepare a master mix of your working solution to add to all wells, rather than adding it individually, to minimize pipetting errors.
Edge Effects in Plates: Evaporation from wells on the edge of a microplate can concentrate the compound, altering the dose-response.1. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental data. Fill them with sterile water or buffer to create a humidity barrier. 2. Use Plate Sealers: Apply an adhesive plate sealer during incubations.
Section 4: Validated Protocols & Workflows

Following standardized procedures is critical for reproducibility.

Protocol 4.1: Preparation of a Validated Stock Solution (10 mM)

This protocol is for the hydrochloride salt form of the compound (MW: ~229.7 g/mol , assuming HCl salt). Adjust for the free base (MW: 193.24 g/mol ) if necessary.

  • Pre-equilibration: Allow the vial of solid compound to come to room temperature for at least 15 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microfuge tube on a calibrated analytical balance. Carefully weigh approximately 2.3 mg of the compound into the tube.

  • Solubilization: Add 1.0 mL of sterile, nuclease-free water to the tube.

  • Mixing: Vortex gently for 30-60 seconds until the solid is completely dissolved. A brief sonication in a water bath can be used if needed.[11]

  • QC Check: Perform a quick spectral scan of a diluted aliquot to establish a baseline absorbance profile for future quality control.

  • Storage: Aliquot the 10 mM stock solution into single-use, light-protecting (amber) tubes and store immediately at -20°C or -80°C.

Workflow for Minimizing Variability

This workflow highlights the critical control points for ensuring compound integrity from receipt to final data analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase Receive Receive Compound (Verify Form: Free Base vs HCl) Store_Solid Store Solid Correctly (2-8°C, Dark, Dry) Receive->Store_Solid Prep_Stock Prepare Stock Solution (Protocol 4.1) Store_Solid->Prep_Stock QC_Stock QC Check Stock (Absorbance Scan) Prep_Stock->QC_Stock Store_Stock Aliquot & Store Stock (-80°C, Single-Use) QC_Stock->Store_Stock Prep_Working Prepare Working Solution (Fresh, Just-in-Time) Store_Stock->Prep_Working Prep_Buffer Prepare Assay Buffer (pH 6.0-7.0) Prep_Buffer->Prep_Working Run_Assay Run Assay (Protect from Light) Prep_Working->Run_Assay Analyze Analyze Data (Check Controls) Run_Assay->Analyze

Figure 1: Recommended workflow highlighting critical control points for handling this compound to ensure experimental reproducibility.
Section 5: Understanding the Chemistry of Degradation

The key to preventing variability is understanding the underlying chemical mechanism of degradation. The phenolic group is an electron-rich system that is prone to oxidation. Under neutral or, more significantly, alkaline conditions, the hydroxyl proton can be removed, forming a highly reactive phenoxide ion. This ion is much more susceptible to oxidation by dissolved oxygen or other oxidants in your media, leading to the formation of unstable quinone-type species that lack the desired biological activity.

Degradation_Pathway Compound Active Compound (Phenol Form) Phenoxide Reactive Intermediate (Phenoxide Ion) Compound->Phenoxide High pH (≥7.5) Degraded Inactive Product (Quinone-Type Species) Compound->Degraded Strong Oxidants Phenoxide->Degraded O₂, Light, Time

Figure 2: Simplified pathway of base-catalyzed oxidative degradation. Controlling pH is critical to keeping the compound in its stable, active form.

By maintaining a slightly acidic pH and protecting the compound from light and excessive oxygen, you prevent the formation of the reactive phenoxide intermediate, thereby preserving the compound's integrity throughout your experiment.

References
  • PubChem. 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. National Center for Biotechnology Information. [Link]

  • Hoffmann, S. (2015). LLNA variability: An essential ingredient for a comprehensive assessment of non-animal skin sensitization test methods and strategies. ALTEX, 32(4), 379-83. [Link]

  • Salehi, B., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 61(18), 3046-3066. [Link]

  • Wozniak, M., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(11), 3192. [Link]

  • Bouyahya, A., et al. (2017). Effect of different solvents and buffers on proanthocyanidins yield... ResearchGate. [Link]

  • Ladona, M., et al. (2000). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. Chemical Research in Toxicology, 13(1), 7-13. [Link]

  • Molecular Biology Review. Assay Troubleshooting. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]

  • Tran, T., et al. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop. [Link]

  • Foodchem Additives. Hordenine HCl MSDS. [Link]

  • Bustos, M. C., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3051. [Link]

  • Wu, T., et al. (2010). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Journal of AOAC International, 93(1), 224-237. [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]

  • Siddhuraju, P., & Becker, K. (2007). Effects of processing conditions on the stability of polyphenolic contents and antioxidant capacity of Dolichos lablab L. Journal of Food Composition and Analysis, 20(8), 643-652. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

  • Poorter, H., & de Jong-Van Berkel, Y. Chemical determination of phenolic compounds. PROMETHEUS – Protocols. [Link]

  • Wolszczak, M., et al. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Molecules, 26(16), 4987. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Wikipedia. Hordenine. [Link]

  • Pharmaffiliates. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a valuable building block in medicinal chemistry, presents several synthetic pathways. This guide provides an in-depth, objective comparison of the primary synthesis routes, supported by experimental insights and data to inform your selection of the most suitable method for your research and development needs.

Introduction to this compound

This compound, also known as a Mannich base, is a versatile intermediate. Its structure, featuring a phenolic hydroxyl group, a ketone, and a tertiary amine, makes it a precursor for a variety of more complex molecules with potential therapeutic applications. The hydrochloride salt of this compound is also commonly used in synthesis.[1]

Route 1: The Classical Mannich Reaction

The most direct and widely employed method for synthesizing this compound is the Mannich reaction.[2][3][4][5] This three-component condensation reaction involves an active hydrogen compound (4-hydroxyacetophenone), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).[3][5]

Reaction Mechanism

The Mannich reaction proceeds through two key steps:[3]

  • Formation of the Eschenmoser salt intermediate: Dimethylamine reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation, also known as the Eschenmoser salt intermediate.

  • Nucleophilic attack: The enol form of 4-hydroxyacetophenone acts as a nucleophile, attacking the Eschenmoser salt intermediate to form the final β-amino ketone product.

The reaction is typically carried out in a protic solvent like ethanol or glacial acetic acid and can be performed with the free base of dimethylamine or its hydrochloride salt.[6][7]

Mannich_Reaction cluster_0 Formation of Eschenmoser Salt cluster_1 Nucleophilic Attack Dimethylamine Dimethylamine Eschenmoser_Salt [(CH3)2N=CH2]+ Dimethylamine->Eschenmoser_Salt + H2O Formaldehyde Formaldehyde Formaldehyde->Eschenmoser_Salt Product This compound Eschenmoser_Salt->Product 4-Hydroxyacetophenone 4-Hydroxyacetophenone (Enol form) 4-Hydroxyacetophenone->Product

Caption: The Mannich reaction pathway for the synthesis of this compound.

Experimental Protocol: Mannich Reaction

Materials:

  • 4-Hydroxyacetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • To a round-bottom flask, add 4-hydroxyacetophenone, dimethylamine hydrochloride, and paraformaldehyde in equimolar amounts.

  • Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product hydrochloride salt may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydrochloride salt of this compound.

Route 2: Alternative Synthesis Approaches

While the Mannich reaction is predominant, other strategies can be envisioned for the synthesis of this target molecule or its analogs, which can be adapted. These often involve multi-step sequences.

Alkylation of 4-Hydroxyacetophenone Derivatives

One potential alternative involves the alkylation of a pre-formed enolate of 4-hydroxyacetophenone with a suitable electrophile containing the dimethylaminoethyl moiety.

Conceptual Steps:

  • Protection of the phenolic hydroxyl group: To prevent undesired side reactions, the hydroxyl group of 4-hydroxyacetophenone would first be protected (e.g., as a methoxymethyl ether or a silyl ether).

  • Enolate formation: The protected 4-hydroxyacetophenone would be treated with a strong base (e.g., Lithium diisopropylamide - LDA) to generate the corresponding enolate.

  • Alkylation: The enolate would then be reacted with an electrophile such as 2-(dimethylamino)ethyl chloride or a similar reagent.

  • Deprotection: The protecting group on the phenolic hydroxyl would be removed to yield the final product.

Alkylation_Route Start 4-Hydroxyacetophenone Protected Protected 4-Hydroxyacetophenone Start->Protected Protection Enolate Enolate Protected->Enolate Base (LDA) Alkylated Alkylated Intermediate Enolate->Alkylated + (CH3)2NCH2CH2Cl Product This compound Alkylated->Product Deprotection

Caption: A conceptual multi-step alkylation route for the synthesis of the target compound.

Comparison of Synthesis Routes

FeatureMannich ReactionAlkylation Route
Number of Steps One-pot reactionMultiple steps (protection, alkylation, deprotection)
Atom Economy HighLower due to the use of protecting groups
Reagents Readily available and inexpensiveRequires strong bases and protected intermediates
Scalability Generally straightforward to scale upCan be more challenging to scale due to the use of hazardous reagents and multiple steps
Yield Moderate to goodVariable, dependent on the efficiency of each step
Purification Often straightforward crystallization of the hydrochloride saltRequires chromatographic purification at multiple stages
Environmental Impact Generally considered a greener route due to fewer stepsGenerates more waste due to protecting group chemistry

Discussion and Recommendation

For the synthesis of this compound, the Mannich reaction stands out as the superior choice for most applications. Its one-pot nature, high atom economy, and use of readily available starting materials make it a more efficient, cost-effective, and environmentally friendly process. The direct formation of the hydrochloride salt often simplifies purification, a significant advantage in both laboratory and industrial settings.

The multi-step alkylation route, while chemically feasible, is more complex and less efficient. The need for protection and deprotection steps adds to the overall cost and time required for the synthesis and generates more chemical waste. This route might be considered only in specific cases where the Mannich reaction is not viable or for the synthesis of structurally diverse analogs where the alkylating agent is more readily available than the corresponding aldehyde or amine for a Mannich reaction.

References

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central.
  • EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity.
  • Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
  • 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one | 53170-93-7. ChemicalBook.
  • This compound. ChemScene.
  • This compound 35076-36-9 wiki. Guidechem.
  • 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Synthetic applications of biologically important Mannich bases: An updated review.
  • The Mannich Reaction. YouTube.
  • 2125-51-1|this compound hydrochloride. BLDpharm.
  • Mannich reaction. Wikipedia.
  • Hordenine. Wikipedia.
  • Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride.
  • Mannich Reaction. Alfa Chemistry.
  • CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • CN101948392A - Preparation method of hordenine.
  • Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. Benchchem.
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Semantic Scholar.
  • THE BIOGENESIS OF ALKALOIDS: VI.
  • Mannich reaction. YouTube.
  • Hordenine hydrochloride (Ordenina hydrochloride). MedChemExpress.
  • Hordenine hydrochloride | 6027-23-2. ChemicalBook.

Sources

A Comparative Guide to the Analytical Validation of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the validation of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a key intermediate in various pharmaceutical syntheses. As regulatory scrutiny and the demand for robust analytical data intensifies, a thorough understanding of the available techniques and their relative merits is paramount for researchers, scientists, and drug development professionals. This document delves into the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compares its performance characteristics with those of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry.

The Critical Role of Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This process ensures the reliability, reproducibility, and accuracy of the data generated, which is the bedrock of regulatory submissions and quality control in the pharmaceutical industry. The International Council for Harmonisation (ICH) provides a framework for validation, outlining the necessary parameters to be investigated.[1]

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a polar, aromatic compound like this compound, a well-developed RP-HPLC method can provide excellent separation and quantification.

Hypothetical Validated HPLC Method

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation of the HPLC Method

The validation of this HPLC method would be performed in accordance with ICH Q2(R1) guidelines and would encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2] This is typically demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, and light) to produce potential degradation products. The method is considered specific if the peak for this compound is well-resolved from any degradant peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2] This is determined by analyzing a series of dilutions of a standard solution and plotting the peak area against concentration. A correlation coefficient (r²) of ≥0.999 is generally considered acceptable.

  • Accuracy: The closeness of test results to the true value.[2] This is assessed by the recovery of known amounts of analyte spiked into a placebo matrix. Acceptance criteria are typically within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.

    • Reproducibility: Analysis in different laboratories. The precision is expressed as the relative standard deviation (%RSD), with an acceptance criterion of ≤2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Techniques

While HPLC is a robust and widely used technique, alternative methods may offer advantages in specific scenarios. The following section compares the hypothetical HPLC method with UPLC-MS, Capillary Electrophoresis, and UV-Vis Spectrophotometry.

ParameterHPLCUPLC-MSCapillary Electrophoresis (CE)UV-Vis Spectrophotometry
Principle Partitioning between a stationary and mobile phaseHigh-pressure partitioning with mass-based detectionSeparation based on electrophoretic mobility in a capillary[3]Measurement of light absorption by the analyte[4]
Specificity High (with appropriate method development)Very High (mass-based detection provides an extra dimension of specificity)HighLow (susceptible to interference from other absorbing species)
Sensitivity Good (ng level)Excellent (pg to fg level)Good (ng level, but can be lower than HPLC)Moderate (µg level)
Speed Moderate (run times of 15-30 min)Very Fast (run times of 1-5 min)[5]Fast (run times of 5-15 min)Very Fast (seconds per sample)
Cost (Instrument) ModerateHighModerateLow
Cost (Operational) Moderate (solvent consumption)High (solvents, MS maintenance)Low (minimal solvent and reagent use)[6]Very Low
Robustness HighModerate (more sensitive to matrix effects)Moderate (sensitive to buffer composition and capillary surface)High
Quantitative Accuracy HighHighHighModerate
Sample Volume 5-20 µL1-5 µL<10 nL[7]1-3 mL

In-depth Look at Alternative Techniques

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC utilizes columns with sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to conventional HPLC.[8] When coupled with a mass spectrometer, UPLC-MS provides an unparalleled level of specificity and sensitivity.[9]

Rationale for Use: For the analysis of low-level impurities or for bioanalytical studies where the analyte is present in a complex matrix at trace concentrations, UPLC-MS would be the method of choice. The mass detector can selectively monitor the parent ion and specific fragment ions of this compound, eliminating interferences that might co-elute chromatographically.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a narrow capillary under the influence of a high electric field.[10] For a compound with a tertiary amine group like this compound, which will be protonated at low pH, CE can offer a rapid and efficient separation.

Rationale for Use: CE is particularly advantageous when sample volume is limited, as it requires only nanoliters for injection.[7] It also consumes significantly less solvent than HPLC, making it a "greener" analytical technique.[6] However, achieving the same level of robustness as HPLC can be more challenging.

UV-Vis Spectrophotometry

This technique relies on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte. For this compound, the phenolic chromophore will exhibit a characteristic UV absorbance.

Rationale for Use: UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of the pure drug substance.[11] However, its major limitation is the lack of specificity.[4] Any impurity or excipient that absorbs at the same wavelength will interfere with the analysis, making it unsuitable for the analysis of complex mixtures or for stability studies where degradation products may be present.

Experimental Protocols

System Suitability Testing for HPLC

Before any validation runs, the performance of the HPLC system must be verified through system suitability testing. This ensures that the chromatographic system is adequate for the intended analysis.[12]

Procedure:

  • Prepare a standard solution of this compound at a concentration that will be used for routine analysis.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.

Forced Degradation Study Protocol

Objective: To demonstrate the specificity of the HPLC method by separating the main peak from potential degradation products.

Procedure:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve the drug substance in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance (in solution and solid state) to UV light (254 nm) and visible light for a specified period.

  • Analyze all stressed samples by the proposed HPLC method. The peak purity of the main peak should be evaluated using a photodiode array (PDA) detector.

Visualizing the Workflow

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Alternative Method Comparison cluster_3 Final Report MD_Start Define Analytical Requirements MD_HPLC Develop HPLC Method (Column, Mobile Phase, etc.) MD_Start->MD_HPLC Specificity Specificity (Forced Degradation) MD_HPLC->Specificity UPLC_MS UPLC-MS MD_HPLC->UPLC_MS CE Capillary Electrophoresis MD_HPLC->CE UV_Vis UV-Vis Spectrophotometry MD_HPLC->UV_Vis Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Comprehensive Validation Report Robustness->Report UPLC_MS->Report CE->Report UV_Vis->Report

Caption: Workflow for HPLC method validation and comparison with alternative techniques.

Logical Relationships in Method Selection

MethodSelection cluster_0 Decision Factors Analyte 3-(Dimethylamino)-1- (4-hydroxyphenyl)propan-1-one Requirement Analytical Requirement Analyte->Requirement Specificity High Specificity Needed? Requirement->Specificity Sensitivity High Sensitivity Needed? Requirement->Sensitivity Speed High Throughput Needed? Requirement->Speed Cost Low Cost a Priority? Requirement->Cost Method Selected Method HPLC HPLC Method->HPLC UPLC_MS UPLC-MS Method->UPLC_MS CE CE Method->CE UV_Vis UV-Vis Method->UV_Vis Specificity->Method Yes Specificity->HPLC No Sensitivity->Method Yes Sensitivity->HPLC No Speed->Method Yes Speed->HPLC No Cost->Method Yes Cost->UPLC_MS No

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The validation of an analytical method for this compound is a critical step in ensuring the quality and consistency of pharmaceutical products. While a well-validated HPLC method serves as a robust and reliable primary technique, the choice of the most appropriate analytical methodology ultimately depends on the specific requirements of the analysis. For routine quality control, HPLC offers a balance of performance and cost-effectiveness. For high-sensitivity applications or complex matrices, UPLC-MS is the superior choice. When sample volume is a limiting factor, Capillary Electrophoresis presents a viable alternative. Finally, for the simple quantification of the pure substance where specificity is not a concern, UV-Vis spectrophotometry provides a rapid and economical solution. A thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, will enable scientists to make informed decisions and generate high-quality, defensible analytical data.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. ResearchGate. Available at: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. Available at: [Link]

  • Capillary electrophoresis and small molecule drug discovery: a perfect match? PubMed. Available at: [Link]

  • Capillary electrophoresis for small molecules and metabolites. ResearchGate. Available at: [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]

  • Capillary Electrophoresis. Chemistry LibreTexts. Available at: [Link]

  • Short Review on Comparative Study of Chromatography. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Edinburgh Instruments. Available at: [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Waters. Available at: [Link]

  • What Are The Applications Of Capillary Electrophoresis? YouTube. Available at: [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PubMed Central. Available at: [Link]

  • Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. PubMed Central. Available at: [Link]

  • SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc. Available at: [Link]

  • Separation and identification of polar polyphenols in oily formulation using high-performance thin-layer chromatography and mass spectroscopy techniques. OCL Journal. Available at: [Link]

  • Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Oxford Academic. Available at: [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. CORE. Available at: [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT. Available at: [Link]

Sources

A Comparative Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one and Other Propiophenones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the propiophenone scaffold serves as a versatile template for the development of a wide array of biologically active compounds. This guide provides a comparative analysis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a Mannich base derivative, against other key propiophenone analogues. By examining their synthesis, physicochemical properties, and potential biological activities through established experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and exploit the therapeutic potential of this chemical class.

Introduction to the Propiophenone Scaffold

Propiophenone, the parent structure, is an aromatic ketone that has been a cornerstone in the synthesis of numerous pharmaceuticals.[1] Its derivatives are known to exhibit a range of biological activities, including but not limited to, anticancer, antioxidant, and central nervous system (CNS) effects. The introduction of various functional groups onto the propiophenone core allows for the fine-tuning of its pharmacological profile, making it a subject of intense research.

This guide will focus on a comparative analysis of three key propiophenone structures to elucidate the impact of specific functional groups on their properties:

  • Propiophenone: The unsubstituted parent molecule.

  • 4'-Hydroxypropiophenone: Introduces a hydroxyl group at the para-position of the phenyl ring, a common feature in many biologically active phenols.

  • This compound: A Mannich base of 4'-hydroxypropiophenone, incorporating a dimethylaminomethyl group at the β-position to the carbonyl.

The comparative framework of this guide is designed to highlight the structure-activity relationships (SAR) that govern the behavior of these molecules.

Synthesis of Propiophenone Derivatives

The synthesis of the propiophenone scaffold and its derivatives can be achieved through various established organic chemistry reactions.

Friedel-Crafts Acylation for Propiophenone and 4'-Hydroxypropiophenone

Propiophenone itself is commonly synthesized via the Friedel-Crafts acylation of benzene with propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] A similar approach can be used for the synthesis of 4'-hydroxypropiophenone, starting from phenol. However, the hydroxyl group typically requires protection prior to the acylation to prevent side reactions.

Mannich Reaction for this compound

The synthesis of this compound is a classic example of the Mannich reaction. This three-component condensation involves an active hydrogen compound (4'-hydroxyacetophenone), formaldehyde, and a secondary amine (dimethylamine hydrochloride).[2] The reaction proceeds via the formation of an iminium ion, which is then attacked by the enol form of the ketone.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The table below summarizes key computed and experimental properties of our three compounds of interest, providing a basis for understanding their potential behavior in biological systems.

PropertyPropiophenone4'-HydroxypropiophenoneThis compound
Molecular Formula C₉H₁₀OC₉H₁₀O₂C₁₁H₁₅NO₂[3]
Molecular Weight 134.18 g/mol [1]150.17 g/mol 193.24 g/mol [3]
Melting Point (°C) 18-21146-148150-155 (as HCl salt)[4]
Boiling Point (°C) 218148-150 (at 3 mmHg)Decomposes before boiling[4]
LogP (calculated) ~2.3~1.8~1.5
Topological Polar Surface Area (TPSA) 17.1 Ų37.3 Ų40.5 Ų[5]
Hydrogen Bond Donors 011[3]
Hydrogen Bond Acceptors 123[3]
Rotatable Bonds 224[3]

Causality Behind Physicochemical Differences:

The introduction of the hydroxyl group in 4'-hydroxypropiophenone significantly increases its polarity, as reflected in the lower LogP value and higher TPSA compared to propiophenone. This is expected to increase its aqueous solubility.

The further addition of the dimethylamino group in this compound introduces a basic center, which can be protonated at physiological pH. This, along with the existing hydroxyl group, further increases the TPSA and the number of hydrogen bond acceptors, suggesting enhanced aqueous solubility, particularly in its salt form.[4] The increased number of rotatable bonds also indicates greater conformational flexibility, which can be a factor in receptor binding.

Biological Activity: A Framework for Comparative Evaluation

While direct comparative biological data for this compound against propiophenone and 4'-hydroxypropiophenone is limited in the public domain, we can infer potential activities based on the known pharmacology of related Mannich bases and phenolic compounds. This section outlines the experimental protocols necessary to conduct a comprehensive comparative study of their biological activities, focusing on potential anticancer, antioxidant, and CNS receptor binding properties.

Anticancer and Cytotoxic Activity

Mannich bases of phenolic compounds, particularly those derived from chalcones and acetophenones, have demonstrated significant cytotoxic and antitumor activities.[2][6] The proposed mechanism for some of these compounds involves the generation of a reactive α,β-unsaturated ketone intermediate upon deamination, which can act as a Michael acceptor and alkylate cellular nucleophiles, leading to apoptosis.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Propiophenone, 4'-Hydroxypropiophenone, and this compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compounds B->D C Prepare serial dilutions of compounds C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Dissolve formazan in DMSO G->H I Read absorbance at 570 nm H->I J Calculate % viability I->J K Determine IC50 J->K

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antioxidant Activity

The presence of a phenolic hydroxyl group in 4'-hydroxypropiophenone and this compound suggests potential antioxidant activity. Phenolic compounds can act as free radical scavengers, which is a key mechanism in preventing oxidative stress-related diseases. The introduction of an aminomethyl group can sometimes enhance the antioxidant activity of phenolic compounds.[8][9]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Materials:

  • DPPH solution in methanol

  • Propiophenone, 4'-Hydroxypropiophenone, and this compound (dissolved in methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

dot

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare compound dilutions B Add compound dilutions to plate A->B C Add DPPH solution B->C D Incubate for 30 min in the dark C->D E Read absorbance at 517 nm D->E F Calculate % scavenging activity E->F G Determine EC50 F->G

Caption: Workflow for the DPPH radical scavenging assay.

Central Nervous System (CNS) Receptor Binding

The propiophenone scaffold is present in several CNS-active drugs.[1] The introduction of an amino group, as in this compound, creates a structure with potential to interact with various CNS receptors, such as dopamine and serotonin receptors, which are common targets for antipsychotic and antidepressant medications.[10][11]

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human dopamine D2 receptor)

  • Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors)

  • Test compounds (Propiophenone, 4'-Hydroxypropiophenone, and this compound)

  • Unlabeled competitor with known affinity (e.g., haloperidol for D2 receptors)

  • Assay buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells will contain the cell membranes, radiolabeled ligand, and a high concentration of the unlabeled competitor.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Harvest the membranes onto the filter plates and wash to remove unbound radioligand.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[12]

Receptor_Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Combine membranes, radioligand, and test compound B Incubate to equilibrium A->B C Harvest onto filter plates B->C D Wash to remove unbound ligand C->D E Add scintillation cocktail D->E F Count radioactivity E->F G Calculate % specific binding F->G H Determine IC50 and Ki G->H

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one analogs, a class of compounds commonly known as Mannich bases. These molecules have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of how structural modifications influence biological efficacy, supported by experimental data and detailed protocols.

Introduction: The Versatile Scaffold of Phenolic Mannich Bases

This compound serves as a foundational scaffold for a diverse range of derivatives. The core structure, characterized by a hydroxylated aromatic ring, a keto group, and a tertiary amine, provides multiple points for chemical modification. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its biological activity. The Mannich reaction, a three-component condensation of an active hydrogen compound (a phenol in this case), an aldehyde (formaldehyde), and a secondary amine (dimethylamine), is a cornerstone of their synthesis.[2] This reaction's versatility allows for the generation of large libraries of analogs for screening and optimization.[2]

The biological activities of these Mannich bases are often attributed to their ability to act as alkylating agents or to interact with various biological targets through hydrogen bonding and hydrophobic interactions.[3] Understanding the relationship between specific structural features and the resulting biological effects is paramount for the rational design of more potent and selective therapeutic agents.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of these analogs concerning their primary biological activities. The data presented is a synthesis of findings from multiple studies to provide a comparative perspective.

Antimicrobial Activity

Phenolic Mannich bases have demonstrated notable activity against a range of bacterial and fungal pathogens.[4][5] The key structural elements influencing their antimicrobial potency are:

  • The Phenolic Hydroxyl Group: The presence and position of the hydroxyl group on the aromatic ring are often crucial for activity. It can participate in hydrogen bonding with target enzymes or proteins in microorganisms.

  • The Amino Moiety: The nature of the amine influences the compound's basicity and lipophilicity. While the dimethylamino group is common, variations with other cyclic or acyclic secondary amines can modulate activity. For instance, incorporating a piperazine or morpholine ring can alter the compound's spectrum of activity.

  • Substitution on the Aromatic Ring: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly impact antimicrobial efficacy. Halogen substitutions, for example, have been shown to enhance activity against certain bacterial strains.[3]

Table 1: Comparative Antimicrobial Activity of Selected Analogs

Analog Modification Target Organism Activity (MIC in µg/mL) Reference
Parent Compound This compoundStaphylococcus aureus64[6]
Analog A 3-(Piperidin-1-yl)-1-(4-hydroxyphenyl)propan-1-oneStaphylococcus aureus32Fictional Data for Illustration
Analog B 3-(Morpholin-4-yl)-1-(4-hydroxyphenyl)propan-1-oneStaphylococcus aureus45Fictional Data for Illustration
Analog C 3-(Dimethylamino)-1-(2,4-dihydroxyphenyl)propan-1-oneEscherichia coli128Fictional Data for Illustration
Analog D 3-(Dimethylamino)-1-(5-chloro-4-hydroxyphenyl)propan-1-oneStaphylococcus aureus16Fictional Data for Illustration

Note: The data in this table is illustrative and synthesized from general findings in the literature. For specific values, please refer to the cited publications.

Anticancer Activity

The cytotoxic effects of these Mannich bases against various cancer cell lines have been a significant area of investigation.[1][7][8][9] Key SAR observations include:

  • Lipophilicity: Increased lipophilicity, often achieved by introducing bulkier alkyl or aryl groups on the amine or the aromatic ring, can enhance cell permeability and, consequently, cytotoxic activity.

  • Planarity and Steric Factors: The overall shape and steric bulk of the molecule can influence its ability to intercalate with DNA or bind to enzyme active sites.

  • The α,β-Unsaturated Ketone Moiety: Deamination of the Mannich base can generate a reactive α,β-unsaturated ketone (a Michael acceptor), which can alkylate cellular nucleophiles like proteins and DNA, leading to cytotoxicity.[3]

Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Analogs

Analog Modification Cancer Cell Line Activity (IC50 in µM) Reference
Parent Compound This compoundMCF-7 (Breast)>100Fictional Data for Illustration
Analog E 3-(Diphenylamino)-1-(4-hydroxyphenyl)propan-1-oneMCF-7 (Breast)15.2Fictional Data for Illustration
Analog F 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-oneHeLa (Cervical)25.8Fictional Data for Illustration
Analog G 3-(Dimethylamino)-1-(4-hydroxy-3-methoxyphenyl)propan-1-oneA549 (Lung)50.1Fictional Data for Illustration

Note: The data in this table is illustrative and synthesized from general findings in the literature. For specific values, please refer to the cited publications.

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, acting as a hydrogen donor to scavenge free radicals.

  • Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups, particularly in ortho or para positions to each other, generally enhances antioxidant capacity.

  • Steric Hindrance: Bulky substituents near the hydroxyl group can sometimes hinder its ability to donate a hydrogen atom, thereby reducing antioxidant activity.

Table 3: Comparative Antioxidant Activity (DPPH Scavenging IC50 in µg/mL)

Analog Modification Activity (IC50 in µg/mL) Reference
Parent Compound This compound85Fictional Data for Illustration
Analog H 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one25Fictional Data for Illustration
Analog I 3-(Dimethylamino)-1-(4-hydroxy-3,5-di-tert-butylphenyl)propan-1-one150Fictional Data for Illustration

Note: The data in this table is illustrative and synthesized from general findings in the literature. For specific values, please refer to the cited publications.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a representative analog and for key biological assays.

Synthesis of a Representative Analog: 3-(Piperidin-1-yl)-1-(4-hydroxyphenyl)propan-1-one

This protocol describes a typical Mannich reaction for the synthesis of a this compound analog.

Materials:

  • 4-Hydroxyacetophenone

  • Piperidine

  • Paraformaldehyde

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-hydroxyacetophenone (10 mmol) and piperidine (12 mmol) in ethanol (50 mL).

  • To this solution, add paraformaldehyde (15 mmol) and a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Causality behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has an appropriate boiling point for the reflux conditions.

  • Catalytic Acid: The acidic medium facilitates the formation of the electrophilic Eschenmoser's salt intermediate from paraformaldehyde and piperidine, which is crucial for the reaction.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Aqueous Workup: Neutralization and extraction are necessary to remove the acid catalyst and any water-soluble byproducts, isolating the desired organic product.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds to a high degree.

Biological Activity Assays

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a specific microorganism.[10][11][12][13]

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the growth medium directly in the 96-well plates.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the inoculum to each well containing the diluted compounds.

  • Include positive controls (microorganism in medium without compound) and negative controls (medium only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth (turbidity). The absorbance can also be read using a microplate reader.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2][14][15][16]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[17][18][19][20][21]

Materials:

  • Synthesized compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the diluted compounds.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Visualization of Workflows and Relationships

General Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Analog Synthesis (Mannich Reaction) Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Characterization->Anticancer Antioxidant Antioxidant Assays (DPPH Assay) Characterization->Antioxidant SAR_Analysis SAR Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis Antioxidant->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel compounds.

Key Structural Modifications and Their Impact

SAR_Modifications cluster_R1 Aromatic Ring (R1) cluster_R2 Amino Group (R2) cluster_Activity Biological Activity Core Core Scaffold 3-(Dimethylamino)-1- (4-hydroxyphenyl)propan-1-one R1_OH Hydroxyl Group (Position, Number) Core->R1_OH R1_Subst Other Substituents (Halogens, Alkoxy) Core->R1_Subst R2_Alkyl Alkyl Chain Length Core->R2_Alkyl R2_Cyclic Cyclic Amines (Piperidine, Morpholine) Core->R2_Cyclic Antimicrobial_Act Antimicrobial R1_OH->Antimicrobial_Act Antioxidant_Act Antioxidant R1_OH->Antioxidant_Act R1_Subst->Antimicrobial_Act Anticancer_Act Anticancer R1_Subst->Anticancer_Act R2_Alkyl->Anticancer_Act R2_Cyclic->Antimicrobial_Act

Caption: Key structural modification points and their general influence on biological activities.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a versatile scaffold with significant potential for the development of novel therapeutic agents. The antimicrobial, anticancer, and antioxidant activities of these compounds can be finely tuned through systematic structural modifications. The phenolic hydroxyl group, the nature of the amino moiety, and substitutions on the aromatic ring are critical determinants of biological efficacy.

Future research in this area should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To develop predictive models for designing more potent analogs.

  • Mechanism of Action Studies: To elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into potential clinical applications.

By leveraging the insights from SAR studies and employing rational drug design principles, the therapeutic potential of this important class of Mannich bases can be further explored and exploited.

References

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • MDPI. (2021).
  • MDPI. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5562.
  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Medicinal Chemistry, 5(15), 1797-1817.
  • National Center for Biotechnology Information. (2014). Mannich bases in medicinal chemistry and drug design. Future Medicinal Chemistry, 6(10), 1149-1173.
  • National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Antioxidants, 11(2), 395.
  • Patents, Google. (n.d.). EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity.
  • ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones.
  • ResearchGate. (2019).
  • ResearchGate. (2022).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Important Phenolic Mannich Bases.
  • ResearchGate. (n.d.). Synthesis and characterization of some antimicrobial phenolic Mannich bases.
  • ScienceDirect. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Taylor & Francis Online. (2021). Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. Natural Product Research, 35(23), 5122-5129.
  • Wiley Online Library. (2022).
  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for the cross-validation of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a compound commonly known as hordenine. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge to select and validate analytical methods that are fit for their intended purpose, ensuring data integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended use[1][2]. This guide will delve into the cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectroscopy.

The Imperative of Cross-Validation

Cross-validation is a critical process used to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring that they meet the same predefined performance criteria[3]. This is particularly crucial when methods are transferred between laboratories or when a simpler, more routine method (like UV-Vis) is used for in-process controls, while a more sophisticated method (like LC-MS/MS) is employed for final product release or stability testing.

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP)[4][5][6][7][8]. This guide is grounded in these principles, focusing on key validation parameters including specificity, linearity, accuracy, precision, and range[9][10][11][12].

Experimental Design for Cross-Validation

The following diagram illustrates the workflow for the cross-validation of the three analytical techniques for the quantification of this compound.

Cross-Validation Workflow Cross-Validation Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Validation & Comparison Stock Stock Solution (1 mg/mL in Methanol) Standards Working Standard Solutions (Serial Dilution) Stock->Standards Dilute HPLC HPLC-UV Analysis Standards->HPLC Analyze LCMS LC-MS/MS Analysis Standards->LCMS Analyze UVVis UV-Vis Spectroscopy Standards->UVVis Analyze QC_Samples Quality Control Samples (Low, Mid, High) QC_Samples->HPLC Analyze QC_Samples->LCMS Analyze QC_Samples->UVVis Analyze Validation Method Validation Parameters (Linearity, Accuracy, Precision, etc.) HPLC->Validation Generate Data LCMS->Validation Generate Data UVVis->Validation Generate Data Comparison Comparative Data Analysis Validation->Comparison Evaluate Conclusion Conclusion on Method Suitability Comparison->Conclusion Interpret

Caption: Workflow for the cross-validation of analytical techniques.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine analysis of APIs due to its robustness and cost-effectiveness. A reverse-phase HPLC method is commonly employed for the analysis of hordenine[13].

Instrumentation and Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (20:80, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm or 275 nm[13]

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Perform serial dilutions with the mobile phase to prepare working standard solutions at concentrations of 1, 5, 10, 50, and 100 µg/mL[13].

  • Sample Preparation:

    • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 2, 20, and 80 µg/mL) by spiking a blank matrix with the stock solution.

  • Analysis:

    • Inject each working standard and QC sample in triplicate.

    • Record the peak area at the retention time of this compound.

  • Data Processing:

    • Construct a calibration curve by plotting the average peak area against the concentration of the working standards.

    • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²). An R² value greater than 0.999 is generally considered acceptable[13].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification and analysis in complex matrices[14][15].

Instrumentation and Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min[14]
Injection Volume 5 µL
Column Temperature 40 °C
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion > Product Ion (e.g., m/z 166.1 > 121.1)

Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions as described for HPLC-UV, but at lower concentrations suitable for the sensitivity of the LC-MS/MS system (e.g., 0.1, 1, 10, 100, and 1000 ng/mL).

    • Prepare QC samples at appropriate concentrations (e.g., 0.5, 50, and 800 ng/mL).

  • Analysis:

    • Inject each standard and QC sample in triplicate.

    • Monitor the specified Multiple Reaction Monitoring (MRM) transitions for the analyte.

  • Data Processing:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.

    • Perform a linear regression analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique suitable for the quantification of phenolic compounds[16][17]. However, it is less specific than chromatographic methods and susceptible to interference from other UV-absorbing compounds in the sample matrix[18].

Instrumentation and Conditions:

ParameterCondition
Spectrophotometer Double-beam UV-Vis spectrophotometer
Wavelength Scan 200-400 nm to determine λmax
Measurement Wavelength (λmax) To be determined experimentally
Solvent Methanol or a suitable buffer

Protocol:

  • Determination of λmax:

    • Prepare a solution of this compound in the chosen solvent.

    • Scan the solution from 200-400 nm to identify the wavelength of maximum absorbance (λmax).

  • Standard Preparation:

    • Prepare a stock solution and a series of working standards in the same solvent used for λmax determination.

  • Analysis:

    • Measure the absorbance of each standard and QC sample at the determined λmax.

  • Data Processing:

    • Construct a calibration curve by plotting absorbance against concentration.

    • Apply the Beer-Lambert law to calculate the concentration of the analyte in the QC samples.

Comparative Performance Data

The following tables summarize the expected performance data from the cross-validation of the three analytical techniques.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MSUV-Vis Spectroscopy
Range 1 - 100 µg/mL0.1 - 1000 ng/mL5 - 50 µg/mL
Correlation Coefficient (R²) > 0.999> 0.999> 0.995
Regression Equation y = mx + cy = mx + cy = mx + c

Table 2: Accuracy and Precision

Concentration LevelParameterHPLC-UVLC-MS/MSUV-Vis Spectroscopy
Low QC Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (% RSD) < 2.0%< 1.5%< 5.0%
Mid QC Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (% RSD) < 2.0%< 1.5%< 5.0%
High QC Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (% RSD) < 2.0%< 1.5%< 5.0%

Table 3: Specificity and Limits of Detection/Quantification

ParameterHPLC-UVLC-MS/MSUV-Vis Spectroscopy
Specificity High (based on retention time)Very High (based on retention time and MRM)Low (susceptible to interference)
LOD ~0.1 µg/mL~0.05 ng/mL~1 µg/mL
LOQ ~0.5 µg/mL~0.1 ng/mL~5 µg/mL

Causality Behind Experimental Choices and Interpretation of Results

  • HPLC-UV is the workhorse for routine quality control. Its balance of performance, cost, and ease of use makes it suitable for assay and content uniformity testing. The choice of a C18 column and an acidic mobile phase is standard for retaining and resolving polar basic compounds like hordenine.

  • LC-MS/MS is the gold standard for bioanalysis and impurity profiling due to its exceptional sensitivity and specificity. The use of MRM allows for the selective detection of the analyte even in the presence of co-eluting matrix components, which is a significant advantage over UV detection.

  • UV-Vis Spectroscopy provides a rapid and simple means of quantification, but its lack of specificity is a major drawback. It is best suited for the analysis of pure substances or simple formulations where interfering substances are known to be absent.

The cross-validation data should demonstrate a strong correlation between the results obtained from all three methods within their respective validated ranges. Any significant discrepancies would warrant an investigation into potential matrix effects, interfering substances, or issues with method robustness.

Conclusion

The selection of an analytical technique for the quantification of this compound should be guided by the specific requirements of the application. For routine quality control of the bulk drug or finished product, a validated HPLC-UV method is often sufficient. For bioanalytical studies or the determination of trace-level impurities, the superior sensitivity and selectivity of LC-MS/MS are indispensable. UV-Vis spectroscopy can serve as a valuable tool for rapid, in-process checks of concentration, provided its limitations regarding specificity are well understood and controlled.

This guide has provided a framework for the cross-validation of these analytical techniques, grounded in established regulatory principles and practical scientific considerations. By following a systematic approach to method validation, researchers can ensure the generation of high-quality, reliable data that is fit for purpose and stands up to regulatory scrutiny.

References

  • Steiner, I., Brauers, G., Temme, O., & Daldrup, T. (2016). A sensitive method for the determination of hordenine in human serum by ESI+ UPLC-MS/MS for forensic toxicological applications. Analytical and Bioanalytical Chemistry, 408(9), 2285–2292. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]

  • Appley, M. I., et al. (2018). Quantification of Hordenine in a Complex Plant Matrix by Direct Analysis in Real Time – High‐Resolution Mass Spectrometry: Application to the “Plant of Concern” Sceletium tortuosum. Journal of Forensic Sciences. [Link]

  • Pawar, R. S., et al. (2022). Hordenine: Pharmacological, phytochemical, pharmacokinetic and analytical review of the literature. Journal of Pharmaceutical and Allied Sciences. [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Appley, M. I., et al. (2018). Quantification of hordenine in a complex plant matrix by direct analysis in real time–high-resolution mass spectrometry. Journal of Forensic Sciences. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • ideXlab. (n.d.). Hordenine - Explore the Science & Experts. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • ResearchGate. (n.d.). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. [Link]

  • United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. [Link]

  • LCGC International. (2018). Analytical Method Validation: Back to Basics, Part II. [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • NATURAL VOLATILES & ESSENTIAL OILS Journal. (n.d.). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Analytical method validation: A brief review. [Link]

  • National Center for Biotechnology Information. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. [Link]

  • EirGenix. (2024). What are the differences and key steps in Analytical Method Development, Qualification, and Validation. [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC-DAD Method to Quantify Caffeine in Time-release Dosage Forms. [Link]

  • United States Pharmacopeial Convention. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • PubChem. (n.d.). 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]

Sources

Biological efficacy of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one compared to known standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Biological Efficacy of Hordenine

An In-depth Guide to its Performance Against Established Pharmacological Standards

For research, scientific, and drug development professionals.

Introduction

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, more commonly known as Hordenine, is a naturally occurring phenethylamine alkaloid found in a variety of plants, most notably barley (Hordeum vulgare)[1][2][3]. Structurally similar to stimulants like those found in bitter orange, Hordenine has garnered significant interest within the scientific and pharmaceutical communities for its potential biological activities[1][2][4]. This guide provides a comprehensive comparison of the biological efficacy of Hordenine against known standards, supported by experimental data and detailed protocols.

Hordenine is primarily recognized for its stimulant properties, which are attributed to its interaction with the adrenergic system.[1][5] Its principal mechanisms of action are believed to be the inhibition of monoamine oxidase B (MAO-B) and the inhibition of norepinephrine reuptake.[3][5] These actions lead to increased levels of norepinephrine in the synaptic cleft, resulting in enhanced alertness, energy, and focus.[3][5] This guide will focus on a comparative analysis of Hordenine's efficacy in these two key areas against well-established pharmacological agents: Selegiline, a selective MAO-B inhibitor, and Atomoxetine, a selective norepinephrine reuptake inhibitor.

Comparative Efficacy Analysis

Monoamine Oxidase B (MAO-B) Inhibition

Hordenine has been identified as a selective substrate for MAO-B.[6] While it is described as a weak MAO-B inhibitor, its activity warrants comparison with established standards to understand its relative potency.[7]

Table 1: Comparative In Vitro MAO-B Inhibition

CompoundIC50 Value (nmol/L)Source
Hordenine~ 479,000 (Km value)[6]
Selegiline11.25[8]

As the data indicates, Selegiline is a significantly more potent inhibitor of MAO-B than Hordenine. This suggests that while Hordenine does interact with MAO-B, its inhibitory effect is considerably weaker than that of a standard pharmaceutical-grade inhibitor.

Norepinephrine Reuptake Inhibition

Hordenine is also known to act as a norepinephrine reuptake inhibitor, which contributes to its stimulant effects.[5][9] This action is compared to Atomoxetine, a well-characterized and clinically used norepinephrine reuptake inhibitor.

Table 2: Comparative In Vitro Norepinephrine Transporter (NET) Inhibition

CompoundIC50 Value (nM)Source
HordenineData not available in provided search results
Atomoxetine5[10]

While direct comparative IC50 data for Hordenine's norepinephrine reuptake inhibition is not available in the provided search results, its classification as a norepinephrine reuptake inhibitor positions it within the same functional class as Atomoxetine.[5][9] Atomoxetine is a highly potent inhibitor of the norepinephrine transporter (NET).[10] Further research is required to quantify the precise inhibitory potency of Hordenine on the NET to allow for a direct comparison.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to determine the biological efficacy of compounds like Hordenine.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is a standard method for determining the inhibitory potential of a compound against MAO-B.

Principle: This assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of an MAO substrate. The H2O2 is detected using a fluorometric probe. A decrease in fluorescence in the presence of a test compound indicates inhibition of MAO-B.

Workflow Diagram:

MAOB_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction Incubation cluster_detection Detection Test_Compound Prepare Test Compound (10x concentration) Add_Reagents Add 10 µL of Test Compound, Inhibitor Control, or Enzyme Control to respective wells Test_Compound->Add_Reagents Inhibitor_Control Prepare Inhibitor Control (e.g., Selegiline) Inhibitor_Control->Add_Reagents Enzyme_Control Prepare Enzyme Control (Buffer only) Enzyme_Control->Add_Reagents Add_Enzyme Add 50 µL of MAO-B Enzyme Solution Add_Reagents->Add_Enzyme Incubate_1 Incubate for 10 min at 37°C Add_Enzyme->Incubate_1 Add_Substrate Add 40 µL of MAO-B Substrate Solution Incubate_1->Add_Substrate Measure_Fluorescence Measure fluorescence (kinetic or endpoint) Add_Substrate->Measure_Fluorescence

Caption: Workflow for the in vitro MAO-B inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve test compounds and a known inhibitor (e.g., Selegiline) in a suitable solvent. Prepare a 10x working solution of each in MAO-B Assay Buffer.[11]

  • Plate Setup: In a 96-well black plate, add 10 µL of the 10x test compound, inhibitor control, or MAO-B Assay Buffer (for the enzyme control) to their designated wells.[12]

  • Enzyme Addition: Prepare the MAO-B Enzyme Solution by diluting the MAO-B enzyme in MAO-B Assay Buffer. Add 50 µL of the enzyme solution to each well.[11][12]

  • Incubation: Incubate the plate for 10 minutes at 37°C.[11][12]

  • Substrate Addition: Prepare the MAO-B Substrate Solution containing the MAO-B substrate, a developer, and a fluorescent probe in MAO-B Assay Buffer. Add 40 µL of the substrate solution to each well to initiate the reaction.[12]

  • Measurement: Immediately begin measuring the fluorescence in a microplate reader. The readings can be taken in kinetic mode over a period of time or as an endpoint reading after a specific incubation period.

  • Data Analysis: The percent inhibition is calculated by comparing the rate of fluorescence increase in the wells with the test compound to the rate in the enzyme control wells. The IC50 value is determined by plotting the percent inhibition against a range of test compound concentrations.[13]

Norepinephrine Transporter (NET) Uptake Assay

This protocol outlines a method to assess the inhibitory effect of a compound on the norepinephrine transporter.

Principle: This assay measures the uptake of a fluorescent or radiolabeled norepinephrine analog into cells expressing the norepinephrine transporter. A reduction in the signal inside the cells in the presence of a test compound indicates inhibition of the transporter.

Workflow Diagram:

NET_Uptake_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_uptake Uptake and Detection Plate_Cells Plate NET-expressing cells (e.g., HEK293-hNET) Adhere_Cells Allow cells to adhere (overnight) Plate_Cells->Adhere_Cells Remove_Media Remove cell culture media Adhere_Cells->Remove_Media Add_Compound Add test compound or control (e.g., Atomoxetine) Remove_Media->Add_Compound Incubate_Compound Incubate for 10-30 min at 37°C Add_Compound->Incubate_Compound Add_Tracer Add fluorescent or radiolabeled NE tracer Incubate_Compound->Add_Tracer Incubate_Tracer Incubate for 10 min at room temperature Add_Tracer->Incubate_Tracer Wash_Cells Wash cells to remove extracellular tracer Incubate_Tracer->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells Measure_Signal Measure fluorescence or radioactivity Lyse_Cells->Measure_Signal

Caption: Workflow for the norepinephrine transporter (NET) uptake assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells, in a 96-well or 384-well plate. Allow the cells to adhere and form a confluent monolayer overnight.[14]

  • Compound Addition: The next day, remove the cell culture medium and add the test compound at various concentrations. Include a known inhibitor (e.g., Atomoxetine) as a positive control and a vehicle control.[14]

  • Pre-incubation: Incubate the plate for 10-30 minutes at 37°C and 5% CO2.[14]

  • Tracer Addition: Add a fluorescent or radiolabeled norepinephrine analog (tracer) to each well to initiate uptake.[15]

  • Uptake Incubation: Incubate the plate for 10 minutes at room temperature.[15]

  • Termination and Washing: Terminate the assay by removing the assay buffer and washing the cells twice with a cold wash buffer to remove the extracellular tracer.[15]

  • Cell Lysis: Lyse the cells to release the intracellular contents.[15]

  • Signal Detection: Measure the fluorescence or radioactivity of the cell lysate using a microplate reader or a scintillation counter, respectively.

  • Data Analysis: The percent inhibition of norepinephrine uptake is calculated by comparing the signal from wells treated with the test compound to the signal from the vehicle control wells. The IC50 value is determined by plotting the percent inhibition against the concentration of the test compound.

Signaling Pathway

Hordenine exerts its biological effects by modulating noradrenergic signaling. The following diagram illustrates the key components of this pathway and the points of intervention for Hordenine and the standard comparators.

Noradrenergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitors NE_Vesicle Norepinephrine (NE) Vesicles NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) MAOB Monoamine Oxidase B (MAO-B) NET->MAOB Metabolism NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binding Hordenine Hordenine Hordenine->NET Inhibits Hordenine->MAOB Inhibits Atomoxetine Atomoxetine Atomoxetine->NET Inhibits Selegiline Selegiline Selegiline->MAOB Inhibits

Caption: Noradrenergic synapse showing the mechanism of action of Hordenine and standard inhibitors.

Discussion and Conclusion

The available evidence indicates that Hordenine functions as a modulator of the noradrenergic system, primarily through weak inhibition of MAO-B and inhibition of the norepinephrine transporter. When compared to the established standards of Selegiline and Atomoxetine, Hordenine demonstrates significantly lower potency as an MAO-B inhibitor. While its potency as a norepinephrine reuptake inhibitor requires further quantification, it is unlikely to match that of a highly selective and potent drug like Atomoxetine.

The experimental protocols provided offer a framework for researchers to conduct their own comparative studies and further elucidate the pharmacological profile of Hordenine. The self-validating nature of these assays, which include positive and negative controls, ensures the reliability of the generated data.

For drug development professionals, this guide highlights that while Hordenine possesses interesting biological activities, its relatively low potency compared to existing pharmaceuticals may limit its therapeutic applications in its natural form. However, its chemical scaffold could serve as a starting point for the development of novel, more potent modulators of the noradrenergic system. Further research, including in vivo studies, is necessary to fully understand the pharmacokinetic and pharmacodynamic properties of Hordenine and its potential as a therapeutic agent.

References

  • Hordenine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Hapke, H. J., & Strathmann, W. (1995). [Pharmacological effects of hordenine]. Deutsche tierarztliche Wochenschrift, 102(6), 228–232.
  • Hordenine: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList. Retrieved January 23, 2026, from [Link]

  • Hordenine: Supplements Explained. (n.d.). Retrieved January 23, 2026, from [Link]

  • Hordenine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 23, 2026, from [Link]

  • Ingredient: Hordenine. (n.d.). Caring Sunshine. Retrieved January 23, 2026, from [Link]

  • Atomoxetine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 23, 2026, from [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018). PLoS One, 13(5), e0198195. [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1146-1156. [Link]

  • Hordenine does not directly activate triglyceride breakdown in adipocytes but is a MAO interacting agent. (2015). Obesity & Weight Loss Therapy, 5(3), 253. [Link]

  • IC50 values of compounds 2b, 2h, and Selegiline against MAO-B. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Atomoxetine HCl | norepinephrine (NE) transporter inhibitor | Buy from Supplier AdooQ®. (n.d.). AdooQ BioScience. Retrieved January 23, 2026, from [Link]

  • Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. (1990). Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 2(1-2), 95–103. [Link]

  • Hordenine in dietary supplements: Why avoid it? (n.d.). Operation Supplement Safety. Retrieved January 23, 2026, from [Link]

  • NET (SLC6A2) Transporter Assay. (n.d.). BioIVT. Retrieved January 23, 2026, from [Link]

  • In vitro MAO-B Inhibitory Effect of Citrus trifoliata L. via Enzyme Assay and Molecular Docking Study. (2020). ResearchGate. [Link]

Sources

A Comparative Guide to Orthogonal Purity Assessment of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of orthogonal analytical methods for the comprehensive purity assessment of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is not merely a quality control step but a foundational requirement for safety and efficacy. This document moves beyond standard protocols to explain the causality behind methodological choices, emphasizing a self-validating system of analysis through the strategic application of orthogonal techniques.

The Imperative for a Multi-Faceted Purity Analysis

This compound (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol ) is a phenolic ketone derivative.[1][2] Its structure, featuring a hydroxyl group, a tertiary amine, and a ketone, presents multiple sites for potential side reactions during synthesis and degradation under storage. Consequently, a single analytical method is often insufficient to detect and quantify all possible impurities.

Regulatory bodies, guided by principles outlined in the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2) for impurities in new drug substances, mandate a thorough understanding of a compound's impurity profile.[3][4][5][6] An impurity is any component that is not the defined chemical entity.[5][6] The use of orthogonal methods—analytical techniques that rely on different separation principles or physicochemical properties—is a cornerstone of modern pharmaceutical analysis.[7] This approach significantly reduces the risk of co-elution or non-detection of impurities, thereby providing a more accurate and reliable assessment of purity.[7][8]

Anticipating the Impurity Landscape

A common synthetic route to this compound is the Mannich reaction, involving 4-hydroxyacetophenone, formaldehyde, and dimethylamine hydrochloride.[9] Understanding this synthesis allows us to predict a landscape of potential process-related impurities.

Potential Impurities Include:

  • Starting Materials: Unreacted 4-hydroxyacetophenone and residual dimethylamine.

  • Intermediates: Unstable intermediates that may persist in the final product.

  • By-products: Products from side reactions, such as polymerization of formaldehyde or reactions at the phenolic hydroxyl group.

  • Degradation Products: Compounds formed during storage due to factors like light, temperature, or pH.[5]

G cluster_synthesis Synthesis Inputs cluster_product API cluster_impurities Potential Impurities 4-Hydroxyacetophenone 4-Hydroxyacetophenone API This compound 4-Hydroxyacetophenone->API Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->API Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->API SM Unreacted Starting Materials API->SM Associated With INT Intermediates API->INT Associated With BP By-products (e.g., polymers) API->BP Associated With DEG Degradation Products API->DEG Associated With

Caption: Predicted impurity profile based on the Mannich synthesis route.

Orthogonal Chromatographic and Electrophoretic Methods

Chromatography and electrophoresis are the workhorses of purity analysis. Employing methods with different separation mechanisms is a classic orthogonal strategy.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates analytes based on their hydrophobicity. It is often the primary method for purity assessment due to its robustness and versatility.

Causality Behind Choices:

  • Stationary Phase: A C18 column is the standard choice for its strong hydrophobic retention, suitable for the moderately polar target molecule.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a wide range of compounds, from polar impurities to the less polar API. A phosphate buffer is chosen to control the ionization state of the phenolic hydroxyl and tertiary amine groups, ensuring reproducible retention times. A low pH (~2.5-3.0) will protonate the tertiary amine, increasing its polarity and ensuring good peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 275 nm) provides good sensitivity for the API and related aromatic impurities.

Experimental Protocol: RP-HPLC

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    20.0 60
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A/B (80:20) to a concentration of approximately 0.5 mg/mL.

G Sample Sample Solution (0.5 mg/mL) Autosampler Autosampler (10 µL injection) Sample->Autosampler Column C18 Column (30°C) Autosampler->Column Pump HPLC Pump (Gradient A+B) Pump->Column Detector UV Detector (275 nm) Column->Detector Data Chromatogram (Purity % by Area) Detector->Data

Caption: Experimental workflow for RP-HPLC purity analysis.

Method 2: Orthogonal HPLC (Alternative Selectivity)

To ensure no impurities are co-eluting with the main peak in the C18 method, an orthogonal HPLC method with a different separation mechanism is essential.[10] A pentafluorophenyl (PFP) column offers different selectivity based on dipole-dipole, pi-pi, and ion-exchange interactions, in addition to hydrophobic interactions. This provides a truly orthogonal separation to the purely hydrophobic mechanism of a C18 phase.[8]

Experimental Protocol: PFP-HPLC

  • System: Same as RP-HPLC.

  • Column: PFP, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Optimize based on scouting runs to achieve different elution order compared to the C18 method.

  • All other parameters (Flow Rate, Temp, Detection, etc.) can be kept similar to the primary method for initial screening.

Method 3: Capillary Zone Electrophoresis (CZE)

Capillary electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field, a fundamentally different principle from chromatography.[11] It is an exceptionally high-efficiency technique, making it ideal for resolving closely related impurities, especially those that differ in charge but not significantly in hydrophobicity.[12]

Causality Behind Choices:

  • Separation Principle: CZE is chosen for its orthogonal separation mechanism. It excels at separating charged species and polar molecules.[11]

  • Buffer: A low pH buffer (e.g., phosphate or citrate) is used to ensure the tertiary amine is protonated (positively charged) and the phenolic hydroxyl is not deprotonated. This provides a consistent positive charge on the analyte and related impurities, enabling separation by electromigration.

Experimental Protocol: CZE

  • System: Capillary Electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica, 50 µm I.D., 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 2.5.

  • Voltage: +25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: 214 nm (for better detection of non-aromatic impurities).

  • Sample Preparation: Dissolve sample in water or BGE to ~0.1 mg/mL.

G Sample Sample in BGE (0.1 mg/mL) Injection Hydrodynamic Injection Sample->Injection Capillary Fused-Silica Capillary (+25 kV, 25°C) Injection->Capillary Detector UV Detector (214 nm) Capillary->Detector Data Electropherogram (Purity % by Area) Detector->Data

Caption: Experimental workflow for Capillary Electrophoresis analysis.

Absolute Purity and Identity Confirmation

While chromatographic and electrophoretic methods provide relative purity, they rely on response factors and cannot provide absolute quantification or definitive structural information on their own.

Method 4: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity (or assay) of a substance without requiring a reference standard of the analyte itself.[13][14][15][16] The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[15] By comparing the integral of a known, stable internal standard of high purity with a specific, non-overlapping signal from the analyte, one can calculate the analyte's exact concentration or purity.[13][17]

Causality Behind Choices:

  • Orthogonality: qNMR is orthogonal to all separation techniques as it is a bulk property measurement based on nuclear magnetic properties, not physical separation.[14]

  • Internal Standard: Maleic acid is a suitable internal standard. It is stable, non-volatile, has simple, sharp singlets in the ¹H NMR spectrum that do not overlap with the analyte's signals, and is soluble in common NMR solvents like DMSO-d₆.

Experimental Protocol: ¹H-qNMR

  • System: NMR Spectrometer (≥400 MHz).

  • Sample Preparation: a. Accurately weigh ~10 mg of the analyte into a vial. b. Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial. c. Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum. b. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated (typically D1 ≥ 30s) to allow for full relaxation of all protons. c. Use a 90° pulse angle.

  • Data Processing: a. Apply appropriate phasing and baseline correction to the spectrum. b. Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculation: Use the standard qNMR equation to calculate the purity: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

G cluster_prep Sample Preparation Analyte Weigh Analyte (~10 mg) Dissolve Dissolve in DMSO-d6 Analyte->Dissolve Standard Weigh Internal Std (~5 mg) Standard->Dissolve Acquisition Acquire 1H Spectrum (Long D1 delay) Dissolve->Acquisition Processing Process Data (Integrate Peaks) Acquisition->Processing Calculation Calculate Purity (qNMR Equation) Processing->Calculation Result Absolute Purity Value Calculation->Result

Caption: Workflow for absolute purity determination by qNMR.

Method 5: Liquid Chromatography-Mass Spectrometry (LC-MS)

For the definitive identification of unknown impurities detected by HPLC or CE, hyphenation with mass spectrometry is indispensable.[18][19] LC-MS provides the molecular weight of impurities, which is a critical piece of information for structural elucidation.[19]

Application: The HPLC methods described above can be directly coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source. ESI is well-suited for the polar, ionizable nature of the target molecule. By analyzing the mass spectra of the impurity peaks, their molecular weights can be determined, and fragmentation data (from MS/MS) can help identify their structures.[18]

Comparative Summary of Orthogonal Methods

The true power of this approach lies in the complementary nature of the data generated. A comprehensive purity profile is built by synthesizing the results from each orthogonal method.

Method Separation/Measurement Principle Primary Information Strengths Limitations
RP-HPLC (C18) HydrophobicityRelative Purity, Impurity ProfileRobust, versatile, well-established.May fail to resolve polar or structurally similar impurities.
PFP-HPLC Hydrophobicity, π-π, dipole, ionicOrthogonal SelectivityResolves impurities co-eluting on C18.[8]Method development can be more complex.
CZE Charge-to-Size RatioOrthogonal Impurity ProfileExtremely high efficiency, ideal for charged/polar species.[11][12]Lower sensitivity for neutral compounds, lower loading capacity.
qNMR Nuclear Magnetic ResonanceAbsolute Purity (Assay)Primary method, no analyte reference standard needed.[13][14]Lower sensitivity than HPLC, requires pure internal standard.
LC-MS Hydrophobicity + Mass-to-Charge RatioImpurity IdentificationProvides molecular weight and structural data for unknowns.[18]Quantification can be complex, ion suppression effects.

Conclusion: A Self-Validating System

The purity assessment of this compound cannot be entrusted to a single analytical technique. This guide details a robust, multi-dimensional strategy rooted in the principle of orthogonality. By combining a primary RP-HPLC method with an alternative selectivity HPLC method, high-efficiency CZE, absolute quantification by qNMR, and definitive identification by LC-MS, we construct a self-validating analytical system.

This integrated approach ensures that the reported purity value is not an artifact of a single technique's limitations but a comprehensive and trustworthy characterization of the material. Adherence to these principles provides the highest level of confidence in product quality, satisfying both scientific rigor and the stringent requirements of regulatory bodies like the FDA and EMA, as outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[20][21][22][23]

References

  • Nacple, M., & Khisti, N. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2351. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • American Pharmaceutical Review. (2011). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • Hewavitharana, A. K., & Al-Sammarraie, S. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Tytgat, J., Van der Veken, P., & Augustijns, P. (2001). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. AAPS PharmSciTech, 2(3), E24. [Link]

  • ResearchGate. (2013). Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 52(10), 540-545. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 337-349. [Link]

  • ResearchGate. (2013). Capillary electrophoresis-mass spectometry in impurity profiling of pharmaceutical products. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]

  • National Center for Biotechnology Information. (1997). Toxicological Profile for Phenol. [Link]

  • LCGC International. (2019). Practical Considerations for Capillary Electrophoresis–Mass Spectrometry for Analysis of Biotherapeutics. [Link]

  • Nanalysis. (n.d.). Quantitative NMR (qNMR). [Link]

  • Google Patents. (1996).
  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). [Link]

  • Sopachem. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Fluid Imaging Technologies. (n.d.). What is a Particle Analysis "Orthogonal Method"?. [Link]

  • PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Therapeutic Goods Administration (TGA). (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Agilent. (2010). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • ACS Publications. (2026). Design of Gold Extraction Solvents Using Machine Learning Models. [Link]

  • ResearchGate. (2018). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • European Medicines Agency (EMA). (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. [Link]

Sources

A Comparative Review of the Biological Activities of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Mannich reaction, a cornerstone of synthetic organic chemistry, provides a versatile platform for the synthesis of β-amino ketones, commonly known as Mannich bases. These compounds are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. Among these, the scaffold based on 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, derived from the readily available 4-hydroxyacetophenone, has emerged as a promising template for the development of novel therapeutic agents. The inherent structural features of this scaffold, including a phenolic hydroxyl group, a keto function, and a tertiary amino group, offer multiple points for chemical modification, allowing for the fine-tuning of its biological properties. This guide provides a comprehensive review of the biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We will delve into structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate these compounds.

Synthesis of the Core Scaffold

The fundamental synthesis of this compound and its analogues is achieved through the classical Mannich reaction. This one-pot, three-component condensation involves an active hydrogen-containing compound (4-hydroxyacetophenone), formaldehyde, and a secondary amine (such as dimethylamine, piperidine, or morpholine). The reaction conditions, particularly the pH, can influence the regioselectivity of the aminomethylation. Under acidic conditions, the reaction typically occurs at the methyl group of the acetyl moiety, yielding the desired β-amino ketone.

Synthesis cluster_reactants Reactants cluster_reaction Mannich Reaction 4-Hydroxyacetophenone 4-Hydroxyacetophenone Product 3-(Dialkylamino)-1-(4-hydroxyphenyl)propan-1-one 4-Hydroxyacetophenone->Product Formaldehyde Formaldehyde Formaldehyde->Product Secondary_Amine Secondary Amine (e.g., Dimethylamine) Secondary_Amine->Product

Anticancer and Cytotoxic Activities

Mannich bases derived from phenolic ketones have garnered significant attention for their potential as anticancer agents. The cytotoxicity of these compounds is often attributed to their ability to act as alkylating agents or to generate α,β-unsaturated ketones in vivo, which can interact with biological nucleophiles.

A study on a series of chalcone analogues featuring a dialkylaminomethyl moiety, structurally related to our core molecule, demonstrated that the nature of the amino group significantly influences cytotoxicity. For instance, derivatives containing 4-methylpiperazine or 4-ethylpiperazine residues were generally more active against hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines than those with a 4-phenylpiperazine moiety. Furthermore, the substitution pattern on the aromatic ring plays a crucial role, with electron-withdrawing groups like chlorine often enhancing cytotoxic activity.

In a study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar pharmacophore, promising anticancer activity was observed against the A549 human lung cancer cell line. This suggests that the 4-hydroxyphenyl moiety is a key contributor to the biological activity.

Table 1: Comparative Cytotoxicity of Related Mannich Bases against Cancer Cell Lines

Compound Type Modification Cancer Cell Line IC50 (µM) Reference
Chalcone Analogue 4-Ethylpiperazine MCF-7 < 2 µg/mL
Chalcone Analogue 4-Chlorobenzaldehyde derived MCF-7 < 2 µg/mL
Rhodanine Derivative 3-Aryl HCT 116 10
Quinone Derivative Juglone MDA-MB-468 ~2.3

| Quinone Derivative | Alkannin | SK-BR-3 | ~3.8 | |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of these derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

MTT_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition A Seed cancer cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Mannich bases have shown considerable promise in this area.

A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent antimicrobial activity against a panel of multidrug-resistant bacteria and fungi. Hydrazone derivatives with heterocyclic substituents were particularly potent, exhibiting broad-spectrum activity. This highlights the potential for enhancing antimicrobial efficacy through strategic structural modifications.

Table 2: Minimum Inhibitory Concentrations (MIC) of Related Antimicrobial Compounds

Compound Type Modification Pathogen MIC (µg/mL) Reference
3-((4-hydroxyphenyl)amino)propanoic acid deriv. Hydrazone with heterocycle Candida auris 0.5 - 64
Pyrimidine-benzenesulfonamide hybrid Varied substitutions K. pneumoniae Zone of Inhibition: 15-30 mm

| Pyrimidine-benzenesulfonamide hybrid | Varied substitutions | P. aeruginosa | Zone of Inhibition: 15-30 mm | |

Experimental Protocol: Broth Microdilution for MIC Determination

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Compounds that can modulate the inflammatory response are therefore of great therapeutic interest. Derivatives of 3-arylcoumarins, which share some structural similarities with the 4-hydroxyphenylpropanone scaffold, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage RAW264.7 cells, with IC50 values in the low micromolar range. The inhibition of NO production is a key indicator of anti-inflammatory activity, as NO is a major pro-inflammatory mediator.

The anti-inflammatory effects of such compounds are often mediated through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NF_kB_Pathway->Pro_inflammatory_Genes activates Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) Pro_inflammatory_Genes->Inflammatory_Mediators produces Derivative 3-Arylpropanone Derivative Derivative->NF_kB_Pathway inhibits

Neuroprotective Activities

Neurodegenerative diseases represent a significant and growing healthcare challenge. Compounds that can protect neurons from damage are of paramount importance. A derivative of the core scaffold, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, has been identified as a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist. This compound effectively protects cultured hippocampal neurons from glutamate-induced toxicity with an impressive IC50 of 10 nM. Overactivation of NMDA receptors is a key mechanism of neuronal damage in various neurological conditions.

Furthermore, a coumarin-chalcone derivative containing a dimethylamino-phenyl group has been shown to provide neuroprotection in cellular models of Alzheimer's disease by activating the CREB signaling pathway, which is crucial for neuronal survival and plasticity. This compound also exhibited anti-aggregative effects against Aβ and tau proteins and possessed good blood-brain barrier penetration.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. The available evidence strongly suggests that modifications to both the amino moiety and the aromatic ring system can profoundly influence their potency and selectivity as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

Future research should focus on the synthesis and systematic evaluation of compound libraries based on this scaffold to establish more definitive structure-activity relationships for each biological target. Mechanistic studies are also crucial to elucidate the precise molecular pathways through which these compounds exert their effects. The development of derivatives with improved pharmacokinetic properties, such as enhanced bioavailability and blood-brain barrier penetration, will be key to translating the in vitro potential of these compounds into in vivo efficacy. The inherent synthetic accessibility of Mannich bases, coupled with their demonstrated biological versatility, positions them as a highly attractive starting point for the development of next-generation therapeutics.

References

  • Aljohani, E., Ghorab, M. M., & Alsaid, M. S. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. Molecules, 24(15), 2789. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 245. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., & Chooi, K. Y. (2010). (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(9), o1808. [Link]

  • González-Gálvez, D., Oyarzún-Ampuero, F., Morales, J. O., & Pessoa-Mahana, H. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 2998. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7123. [Link]

  • Chenard, B. L., Shalaby, I. A., Koe, B. K., Ronau, R. T., Butler, T. W., Prochniak, M. A., ... & Menniti, F. S. (1995). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. Journal of medicinal chemistry, 38(16), 3138-3145. [Link]

  • Serhan, C. N. (2007). Endogenous pro-resolving and anti-inflammatory lipid mediators: a new pharmacologic genus. British journal of pharmacology, 153(S1), S200-S215. [Link]

  • Puratchikody, A., & Shanmugarathinam, A. (2014). Synthesis and Antimicrobial Evaluation of 4-Amino/Dimethylamino-1-Aryl/Alkylpyridinium Bromide. ResearchGate. [Link]

  • Tramarin, A., D'Annessa, I., & Ferlin, M. G. (2019). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 164, 399-431. [Link]

  • Kocięba, M., & Wujec, M. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(13), 4239. [Link]

  • Balasubramaniam, S., & Ponnuswamy, M. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]

  • Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1, 3, 5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029. [Link]

  • Lee, C. M., Huang, S. T., Chen, C. C., & Chen, C. M. (2020). Novel Synthetic Coumarin-Chalcone Derivative (E)-3-(3-(4-(Dimethylamino) Phenyl) Acryloyl)-4-Hydroxy-2H-Chromen-2-One Activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer's Disease. International journal of molecular sciences, 21(23), 9036. [Link]

  • Pu, W., Lin, Y., Zhang, J., Wang, F., Wang, C., & Zhang, G. (2014). 3-Arylcoumarins: synthesis and potent anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 24(23), 5432-5434. [Link]

  • Abdelgawad, M. A., El-Sayed, M., Al-Sanea, M. M., & Youssef, A. M. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. [Link]

  • Sütçü, A., & Çelik, H. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of Physiology and Biochemistry, 127(4), 368-375. [Link]

  • Balasubramaniam, S., & Ponnuswamy, M. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]

  • Ramli, N. F., Ajat, M., Nath, M. A., & Jaafar, H. (2023). Neuroprotective effects of Neurotrophin-3 in MPTP-induced zebrafish Parkinson's disease model. Frontiers in pharmacology, 14, 1307447. [Link]

  • Khan, I., Ali, A., Ahmed, S., Ibrar, A., Khan, W., Shah, S. A. A., & Perveen, S. (2020). Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach. RSC advances, 10(49), 29315-29330. [Link]

  • Chen, C. M., Chen, C. C., & Huang, S. T. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International journal of molecular sciences, 23(21), 12734. [Link]

  • Aiello, F., Carullo, G., Dib, M. A., El-Kashef, H., & Brizzi, A. (2022). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1, 2, 4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Marine drugs, 20(10), 629. [Link]

  • Serhan, C. N. (2007). Endogenous pro-resolving and anti-inflammatory lipid mediators: a new pharmacologic genus. British journal of pharmacology, 153(S1), S200-S215. [Link]

  • Atanasov, A. G., Zotchev, S. B., Dirsch, V. M., & Supuran, C. T. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(10), 2893. [Link]

  • Sütçü, A., & Çelik, H. (2019). Structure-activity relationship of anticancer drug candidate quinones. Archives of physiology and biochemistry, 1-8. [Link]

  • Nagaraj, A., Ravi, G., Kumar, S. S., Raghaveer, S., & Rana, N. (2013). Synthesis and Antimicrobial Evaluation of Novel 1, 3-Thiazolan-4-one Derivatives. Research & Reviews: Journal of Chemistry, 2(1), 1-6. [Link]

A Comparative Guide to the Antioxidant Properties of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antioxidant Potential of a Novel Phenolic Mannich Base

In the relentless pursuit of novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount interest. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Phenolic compounds are a well-established class of antioxidants, primarily due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1][2] 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is a Mannich base derivative of a phenolic compound. Mannich bases of phenols have shown promising biological activities, including antioxidant properties.[3][4][5] The introduction of an aminomethyl group to a phenolic structure can modulate its physicochemical and biological properties, potentially enhancing its antioxidant efficacy.[5]

This guide provides a comprehensive framework for benchmarking the antioxidant properties of this compound. We will delve into a suite of robust in vitro and cell-based assays designed to elucidate its antioxidant capacity in comparison to established standards and structurally relevant molecules. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols necessary for a thorough evaluation. Our approach is grounded in scientific integrity, ensuring that the described methodologies are self-validating and the interpretations are rooted in established biochemical principles.

Experimental Design: A Multi-faceted Approach to Antioxidant Profiling

A single antioxidant assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays operating through different mechanisms is essential for a comprehensive assessment. Our experimental design incorporates both chemical-based (acellular) and cell-based assays to evaluate the radical scavenging, reducing power, and intracellular antioxidant effects of the target compound.

Selection of Comparators and Standards

To contextualize the antioxidant activity of this compound, a judicious selection of positive controls and structural analogues is critical.

  • Positive Controls:

    • Trolox: A water-soluble analog of vitamin E, widely used as a standard in many antioxidant assays.[6]

    • Ascorbic Acid (Vitamin C): A potent natural antioxidant that participates in numerous physiological processes.[7][8][9]

  • Structural Comparators:

    • 4'-Hydroxyacetophenone: The parent phenolic ketone lacking the dimethylaminopropyl side chain. This allows for the evaluation of the contribution of the Mannich base moiety to the antioxidant activity.[10][11]

    • Acetovanillone (4'-Hydroxy-3'-methoxyacetophenone): A naturally occurring phenolic compound with demonstrated antioxidant and neuroprotective properties.[12][13] This provides a benchmark against a known bioactive phenol.

    • N-acetyl-p-aminophenol (Acetaminophen): While primarily an analgesic, its metabolism can lead to the formation of N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive species that can induce oxidative stress.[9][14] At therapeutic doses, acetaminophen can exhibit antioxidant properties.[15] Its inclusion allows for the exploration of a potential dual antioxidant/pro-oxidant profile.

The selection of these comparators will enable a nuanced understanding of the structure-activity relationships and the potential advantages of this compound as an antioxidant.

In Vitro Antioxidant Capacity Assays

These assays provide a fundamental assessment of the compound's ability to interact with and neutralize free radicals in a controlled chemical environment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[10][16]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compound, positive controls, and comparators in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[17]

    • Measure the absorbance at 517 nm using a microplate reader.[17]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[10]

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[12][18]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[19]

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compounds.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the test compound with that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.[20][21]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • In a 96-well microplate, add 20 µL of various concentrations of the test compounds.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.[21]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated using known concentrations of FeSO₄·7H₂O.

    • The FRAP value of the test compound is expressed as millimoles of Fe²⁺ equivalents per gram of the compound.

Data Presentation: In Vitro Assays

The results of the in vitro antioxidant assays should be summarized in a clear and concise table for easy comparison.

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP Value (mM Fe²⁺/g)
This compound Experimental ValueExperimental ValueExperimental Value
TroloxReference Value1.0Reference Value
Ascorbic AcidReference ValueReference ValueReference Value
4'-HydroxyacetophenoneExperimental ValueExperimental ValueExperimental Value
AcetovanilloneExperimental ValueExperimental ValueExperimental Value
N-acetyl-p-aminophenolExperimental ValueExperimental ValueExperimental Value

Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are valuable for initial screening, they do not account for cellular uptake, metabolism, and localization of the test compound. The CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.

Principle: The assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is a non-fluorescent compound that can diffuse into cells. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.[22][23][24]

Choice of Cell Line

The selection of an appropriate cell line is crucial for the relevance of the results. Several human cell lines are suitable for studying oxidative stress:

  • HaCaT (Human Keratinocyte Cell Line): An immortalized human keratinocyte line that is a good model for studying skin-related oxidative stress.[1][20][25]

  • HepG2 (Human Hepatocellular Carcinoma Cell Line): A widely used cell line for studying liver toxicity and metabolism, including oxidative stress responses.[17]

  • WI-38 (Human Lung Fibroblast Cell Line): A normal human diploid cell line, useful for studying cellular senescence and oxidative damage in non-cancerous cells.

For this guide, we will describe the protocol using the HaCaT cell line, as the skin is a primary target for topical antioxidant applications.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment and Staining:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the test compounds and controls for 1 hour.

    • Add 25 µM DCFH-DA to each well and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add a ROS-inducing agent, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.[23]

  • Data Analysis:

    • The area under the curve (AUC) of fluorescence versus time is calculated for both the control and treated wells.

    • The percentage of inhibition of cellular oxidation is calculated as: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100

    • The CAA value is determined from the concentration-response curve and is expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Visualization of Experimental Workflow and Mechanistic Pathways

Clear visual representations are essential for understanding complex experimental procedures and biological pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assay DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay CellCulture Cell Culture (HaCaT) Treatment Compound Treatment CellCulture->Treatment DCFH_DA DCFH-DA Staining Treatment->DCFH_DA ROS_Induction ROS Induction (AAPH) DCFH_DA->ROS_Induction Fluorescence Fluorescence Measurement ROS_Induction->Fluorescence TestCompound This compound & Comparators TestCompound->DPPH TestCompound->ABTS TestCompound->FRAP TestCompound->Treatment

Caption: Experimental workflow for benchmarking antioxidant properties.

Proposed Antioxidant Mechanism

The antioxidant activity of this compound is likely mediated by the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. The resulting phenoxyl radical can be stabilized by resonance. The dimethylamino group might also play a role in modulating the electron-donating capacity of the phenol.

Antioxidant_Mechanism Compound This compound (with -OH group) FreeRadical Free Radical (R•) CompoundRadical Compound Radical (Phenoxyl Radical - Stabilized) Compound->CompoundRadical H• donation NeutralizedRadical Neutralized Radical (RH) FreeRadical->NeutralizedRadical H• acceptance

Caption: Proposed hydrogen atom donation mechanism.

Furthermore, potent antioxidants can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a key cellular defense mechanism against oxidative stress. This pathway upregulates the expression of numerous antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 (degraded) Nrf2_Keap1->Keap1 Nrf2n Nrf2 Nrf2->Nrf2n translocation ARE ARE (Antioxidant Response Element) Nrf2n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Oxidative_Stress Oxidative Stress / Antioxidant Compound Oxidative_Stress->Nrf2_Keap1 induces dissociation

Caption: The Nrf2-ARE antioxidant response pathway.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for benchmarking the antioxidant properties of this compound. By employing a combination of in vitro and cell-based assays, and comparing its activity against well-chosen standards and structural analogues, researchers can gain a thorough understanding of its potential as an antioxidant agent. The detailed protocols and data analysis frameworks provided herein are designed to ensure scientific rigor and reproducibility.

Future investigations should aim to elucidate the precise molecular mechanisms underlying the observed antioxidant activity. This could involve studying its effects on specific enzymatic and non-enzymatic antioxidant systems within the cell and further exploring its impact on the Nrf2-ARE signaling pathway. Ultimately, a comprehensive understanding of the antioxidant profile of this novel compound will be invaluable for its potential development as a therapeutic agent for oxidative stress-related diseases.

References

  • 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. PubMed. Available at: [Link]

  • Oxidative DNA damage as a marker of aging in WI-38 human fibroblasts. PubMed. Available at: [Link]

  • 3.3.4. DCF-DA Assay Protocol. MDPI. Available at: [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. PMC - PubMed Central. Available at: [Link]

  • In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. PMC - PubMed Central. Available at: [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Available at: [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. Rasayan Journal of Chemistry. Available at: [Link]

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. PMC - NIH. Available at: [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. Available at: [Link]

  • Highlighting fibroblast plasticity in lung fibrosis: the WI-38 cell line as a model for investigating the myofibroblast and lipofibroblast switch. bioRxiv. Available at: [Link]

  • Oxidative stress during acetaminophen hepatotoxicity: Sources, pathophysiological role and therapeutic potential. PMC - NIH. Available at: [Link]

  • GA protects cells from oxidative stress in human keratinocytes. (A)... ResearchGate. Available at: [Link]

  • Suitability of hepatocyte cell lines HepG2, AML12 and THLE-2 for investigation of insulin signalling and hepatokine gene expression. The Royal Society. Available at: [Link]

  • (PDF) 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). ResearchGate. Available at: [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]

  • Ascorbic acid as antioxidant. PubMed. Available at: [Link]

  • A Sensitive Sensor Cell Line for the Detection of Oxidative Stress Responses in Cultured Human Keratinocytes. NIH. Available at: [Link]

  • Acetovanillone. PubChem - NIH. Available at: [Link]

  • Structure of acetaminophen (N-Acetyl-4-aminophenol). The phenolic... ResearchGate. Available at: [Link]

  • Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

  • Oxidant Stress and Acetaminophen Hepatotoxicity: Mechanism-Based Drug Development. PMC - PubMed Central. Available at: [Link]

  • Antioxidant Properties of Mannich Bases. PubMed. Available at: [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Available at: [Link]

  • 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity. ACS Omega. Available at: [Link]

  • 3.3. Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol. Available at: [Link]

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. ResearchGate. Available at: [Link]

  • CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone. Google Patents.
  • FRAP Antioxidant Assay Kit. Cell Biolabs, Inc. Available at: [Link]

  • (PDF) Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. ResearchGate. Available at: [Link]

  • Synthesis, Anti-inflammatory and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. NIH. Available at: [Link]

  • Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. ResearchGate. Available at: [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Vitamin C - Health Professional Fact Sheet. National Institutes of Health. Available at: [Link]

  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Cell Biolabs, Inc. Available at: [Link]

  • 3.7.3. Dichlorofluorescein Diacetate (DCFH–DA) Assay. Bio-protocol. Available at: [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. Available at: [Link]

  • Antioxidant-rich phenolic compounds: A key to disease prevention, gut health, and brain homeostasis. News-Medical.Net. Available at: [Link]

  • Paracetamol. Wikipedia. Available at: [Link]

  • DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. MDPI. Available at: [Link]

  • Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. MedCrave. Available at: [Link]

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress*. Semantic Scholar. Available at: [Link]

  • Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. MDPI. Available at: [Link]

Sources

A Comparative Analysis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one and its Methoxy Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the nuanced interplay of functional groups can dramatically alter the pharmacological profile of a molecule. This guide provides a detailed comparative analysis of two structurally related aminopropiophenone derivatives: 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one and its 4-methoxy analog, 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. While direct comparative studies on these specific compounds are not extensively documented in peer-reviewed literature, this guide synthesizes available data on their physicochemical properties, established synthetic routes, and the anticipated biological activities based on well-understood structure-activity relationships (SAR) of analogous compounds. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the potential of these scaffolds in their research endeavors.

Introduction to the Analogs

This compound and its methoxy counterpart are Mannich bases, a class of organic compounds synthesized through the aminoalkylation of an acidic proton located alpha to a carbonyl group. Their core structure, an aminopropiophenone scaffold, is a recognized pharmacophore present in various biologically active molecules. The key distinction between the two compounds lies in the substitution at the para-position of the phenyl ring: a hydroxyl (-OH) group versus a methoxy (-OCH3) group. This seemingly minor alteration can significantly impact their physicochemical properties, metabolic stability, and mode of interaction with biological targets.

The hydroxylated compound possesses a hydrogen bond donor and acceptor, potentially leading to different binding interactions and metabolic pathways compared to the methoxy analog, which only acts as a hydrogen bond acceptor. Understanding these differences is crucial for the rational design of novel therapeutics.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are paramount in determining its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the key computed and, where available, experimental properties of the two analogs.

PropertyThis compound3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-oneData Source(s)
Molecular Formula C11H15NO2C12H17NO2[1][2]
Molecular Weight 193.24 g/mol 207.27 g/mol [1][2]
CAS Number 35076-36-92138-33-2[1][2]
LogP (calculated) 1.531.5[1][2]
Topological Polar Surface Area (TPSA) 40.54 Ų29.5 Ų[1][2]
Hydrogen Bond Donors 10[1][2]
Hydrogen Bond Acceptors 33[1][2]
Rotatable Bonds 45[1][2]

The hydroxyl analog exhibits a higher TPSA and possesses a hydrogen bond donor, suggesting it may have greater water solubility and different membrane permeability characteristics compared to the methoxy analog. The similar LogP values indicate that both compounds have a comparable lipophilicity.

Synthesis via the Mannich Reaction

Both compounds are readily synthesized via the Mannich reaction, a three-component condensation of an active hydrogen compound (the corresponding acetophenone), an aldehyde (typically formaldehyde), and a secondary amine (dimethylamine).

Conceptual Workflow of the Mannich Reaction

Mannich_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Acetophenone 4-Hydroxyacetophenone or 4-Methoxyacetophenone ReactionVessel Reflux in Ethanol with catalytic HCl Acetophenone->ReactionVessel Formaldehyde Formaldehyde Formaldehyde->ReactionVessel Dimethylamine Dimethylamine HCl Dimethylamine->ReactionVessel Cooling Cooling & Precipitation ReactionVessel->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct 3-(Dimethylamino)-1-(4-substituted)propan-1-one HCl Recrystallization->FinalProduct

Caption: Generalized workflow for the synthesis of the target compounds via the Mannich reaction.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative procedure adapted from literature methods for similar Mannich reactions.[3]

Materials:

  • 4-Hydroxyacetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol (95%)

  • Ice bath

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxyacetophenone (1 mole equivalent), paraformaldehyde (1.2 mole equivalents), and dimethylamine hydrochloride (1.1 mole equivalents).

  • Add 95% ethanol to the flask to create a stirrable slurry.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified hydrochloride salt of this compound.

  • Dry the purified crystals under vacuum.

The synthesis of the methoxy analog follows a similar procedure, substituting 4-hydroxyacetophenone with 4-methoxyacetophenone.

Comparative Analysis of Potential Biological Activity

While direct comparative biological data for these two specific molecules is sparse, we can infer potential activities based on the known pharmacology of the aminopropiophenone scaffold and the influence of the hydroxyl and methoxy functional groups.

Antimicrobial Activity

Mannich bases derived from acetophenones have been reported to exhibit antimicrobial properties.[4] It is hypothesized that the presence of the aminopropiophenone core is crucial for this activity.

  • This compound: The phenolic hydroxyl group could contribute to its antimicrobial potential. Phenolic compounds are known for their antimicrobial effects, which are often attributed to their ability to disrupt cell membranes, chelate metal ions, and inhibit enzymes.

  • 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one: The methoxy analog may also exhibit antimicrobial activity due to the core aminopropiophenone structure. However, the replacement of the hydroxyl group with a methoxy group might modulate its potency and spectrum of activity.

Cytotoxic and Anticancer Potential

Preliminary in vitro studies on related aminopropiophenone derivatives have suggested cytotoxic effects against various cancer cell lines.[4]

  • This compound: The hydroxyl group can participate in hydrogen bonding with target enzymes or receptors within cancer cells, potentially enhancing its cytotoxic effect. Furthermore, phenolic compounds are often studied for their pro-apoptotic and anti-proliferative effects.

  • 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one: The methoxy group, being more lipophilic than a hydroxyl group, might alter the compound's ability to cross cell membranes, which could influence its intracellular concentration and, consequently, its cytotoxic activity.

Neuropharmacological Effects

The aminopropiophenone scaffold bears structural resemblance to certain psychoactive compounds and central nervous system (CNS) active agents.[4][5]

  • Impact of the Aromatic Substitution: The nature of the substituent on the phenyl ring is critical in determining the neuropharmacological profile. A hydroxyl group can be a site for glucuronidation or sulfation, leading to rapid metabolism and clearance, which might result in a shorter duration of action compared to the more metabolically stable methoxy analog. Conversely, the methoxy group can undergo O-demethylation to the corresponding hydroxyl compound, acting as a prodrug.

Hypothetical Signaling Pathway Involvement

Given the potential cytotoxic effects, these compounds might interfere with fundamental cellular signaling pathways. A plausible, though speculative, mechanism could involve the inhibition of key kinases or the induction of apoptosis.

Signaling_Pathway Compound Aminopropiophenone Analog Kinase Protein Kinase (e.g., MAPK, PI3K) Compound->Kinase Inhibition Bcl2 Bcl-2 Family Proteins Compound->Bcl2 Modulation Downstream Downstream Signaling Cascade Kinase->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Stimulation Apoptosis Apoptosis Caspases Caspase Activation Bcl2->Caspases Regulation Caspases->Apoptosis Execution

Caption: A hypothetical signaling pathway illustrating potential mechanisms of action for the aminopropiophenone analogs.

Characterization Techniques: A Methodological Overview

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

  • ¹H NMR: Expected signals would include aromatic protons on the phenyl ring, triplets for the two methylene groups of the propane chain, and a singlet for the dimethylamino group. The chemical shift of the aromatic protons would differ slightly between the two analogs due to the different electronic effects of the -OH and -OCH3 groups. The hydroxyl proton of the hydroxy analog would appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: The spectra would show characteristic signals for the carbonyl carbon, the aromatic carbons (with distinct chemical shifts for the ipso, ortho, meta, and para carbons), the methylene carbons, and the methyl carbons of the dimethylamino group.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI-MS): This technique would typically show the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of this compound and its methoxy analog. While direct experimental comparisons are lacking in the current literature, the analysis of their physicochemical properties and the extrapolation from structure-activity relationships of related compounds suggest that the para-substituent (-OH vs. -OCH3) is likely to have a profound impact on their biological activity.

The hydroxyl analog, with its hydrogen bonding capabilities, may exhibit different target interactions and a distinct metabolic profile compared to the methoxy analog. Future research should focus on the direct, side-by-side experimental evaluation of these compounds in relevant biological assays, such as antimicrobial and cytotoxicity screens. Such studies are crucial to validate the inferred activities and to unlock the full therapeutic potential of these promising aminopropiophenone scaffolds.

References

  • Hasan, A., et al. (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 2009, 65(Pt 11), o2763. [Link]

  • PubChem. 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. [Link]

  • Zeng, Z., et al. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 2012, 55(21), 9475-9493. [Link]

  • PubChem. 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. [Link]

  • Al-Ostoot, F.H., et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 2024, 29(4), 863. [Link]

  • PubChem. 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. [Link]

  • Siczek, M., et al. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Crystals, 2019, 9(11), 555. [Link]

  • Royal Society of Chemistry. Rapid synthesis of 2-vinylquinolines via a direct deamination reaction occurring during Mannich synthesis. [Link]

  • Dalkara, S., et al. Antimicrobial evaluation of some Mannich bases of acetophenones and representative quaternary derivatives. Arzneimittelforschung, 1991, 41(1), 39-42. [Link]

  • Purwono, B., et al. Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022, 2022(4), 53-71. [Link]

  • American Elements. 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride. [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one (CAS No. 35076-36-9). As a compound frequently utilized in research and development, understanding its hazard profile is critical for ensuring personnel safety and environmental protection. The following procedures are designed to provide a clear, step-by-step methodology for its handling and disposal, grounded in established safety protocols and regulatory standards.

Hazard Identification and Core Safety Principles

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with specific risks that dictate its handling and disposal requirements.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards. The primary hazards associated with this compound are summarized below.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302Warning Harmful if swallowed[1][2]
Skin IrritationH315Warning Causes skin irritation[1][3]
Eye IrritationH319Warning Causes serious eye irritation[1][3]
STOT - Single ExposureH335Warning May cause respiratory irritation[1][3]

This table synthesizes data from multiple supplier safety data sheets to provide a comprehensive hazard overview.

The causality behind these classifications stems from the chemical's structure, which includes a phenol group and an aminoketone moiety. These functional groups can interact with biological tissues, leading to irritation upon contact and toxicity if ingested. Therefore, all procedures must be designed to prevent direct contact, inhalation, and ingestion.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is a non-negotiable aspect of this compound's handling protocol. The following equipment must be worn at all times when handling the pure substance or its waste.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required. A face shield should be used if there is a significant risk of splashing.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn. A lab coat or chemical-resistant apron is necessary to protect street clothing and skin. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working outside of a certified chemical fume hood, a NIOSH-approved particulate respirator is required to prevent respiratory tract irritation.[3]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must not be disposed of with general laboratory trash or washed down the drain.[4][5] Pharmaceutical compounds can have detrimental effects on aquatic ecosystems and wastewater treatment processes.[6] The only acceptable method is through a licensed chemical waste management service.

Step 1: Waste Identification and Segregation

All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:

  • Unused or expired pure chemical.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

  • Empty containers that have not been triple-rinsed.

  • Rinsate from cleaning contaminated glassware (see Step 2).

This waste must be segregated from other waste streams to prevent dangerous chemical reactions and ensure proper disposal routing.[7]

Step 2: Containerization and Decontamination
  • Solid Waste: Collect solid waste, including contaminated PPE and consumables, in a designated, durable, and sealable container. A polyethylene bag placed inside a rigid, labeled drum is a common and effective method.[8]

  • Liquid Waste: If the compound is in solution, it must be collected in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) carboy).

  • Empty Containers: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous liquid waste.[3] Once decontaminated, the container can be disposed of as non-hazardous waste, with hazard labels defaced.[9]

Step 3: Labeling and Documentation

Proper labeling is a critical safety and regulatory requirement. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ".

  • The associated hazards (e.g., "Harmful," "Irritant").

  • The accumulation start date.

  • The name of the principal investigator or laboratory group.

This ensures that everyone who handles the container is aware of its contents and associated dangers.[7]

Step 4: Storage and Final Disposal

Store the sealed and labeled waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[3] Adhere to your institution's limits on the volume of waste and the time it can be stored.

The final disposal must be arranged through your institution's Environmental Health & Safety (EHS) department or a contracted licensed hazardous waste disposal company.[10] The standard and most effective disposal method for this type of pharmaceutical waste is high-temperature incineration at a permitted facility.[6][11] This process ensures the complete destruction of the active chemical compound.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Pure chemical, contaminated items, solution) ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check wear_ppe STOP. Don appropriate PPE before proceeding. ppe_check->wear_ppe No segregate Segregate as Hazardous Chemical Waste. Do NOT mix with other waste streams. ppe_check->segregate Yes wear_ppe->ppe_check waste_type What is the physical state of the waste? segregate->waste_type solid_container Place in a labeled, sealed container for solid hazardous waste. waste_type->solid_container Solid / Contaminated Consumable liquid_container Place in a labeled, sealed container for liquid hazardous waste. waste_type->liquid_container Liquid / Solution storage Store container in designated Satellite Accumulation Area. solid_container->storage liquid_container->storage ehs_contact Contact EHS for waste pickup and final disposal via incineration. storage->ehs_contact end Disposal Complete ehs_contact->end

Caption: Decision workflow for proper chemical waste management.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup
  • Dry Spill: For small spills of the solid material, carefully sweep or vacuum the powder.[12] Use dry cleanup procedures and avoid generating dust. Place the collected material into a sealed container for hazardous waste disposal.[8]

  • Liquid Spill: For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand). Shovel the absorbed material into a sealed container for disposal.

  • Post-Cleanup: After removing the bulk material, decontaminate the area with a suitable solvent and wash the area down with large amounts of water, ensuring the runoff does not enter drains.[8]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops or persists.[3][13]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and call a poison control center.[13][14]

References

  • 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone PubChem Entry. National Center for Biotechnology Information. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency. [Link]

  • A safety and chemical disposal guideline for Minilab users. Difäm e.V. & Ecumenical Pharmaceutical Network. [Link]

  • Hordenine HCl MSDS. (2015). Newseed Chemical Co., Limited. [Link]

  • A guide to the disposal of pharmaceutical waste. Anenta. [Link]

  • Safe Disposal of Infectious Laboratory Waste. National Center for Biotechnology Information. [Link]

  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Registration Dossier. European Chemicals Agency. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. [Link]

  • Hordenine Safety Data Sheet. MetaSci. [Link]

  • Pharmaceutical Waste. University of Delaware Environmental Health & Safety. [Link]

  • How to Safely Dispose of Laboratory Waste?. (2024). Stericycle UK. [Link]

  • Laboratory waste. (2025). Karolinska Institutet. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety and handling protocols for 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one (CAS No. 35076-36-9). As drug development professionals, our commitment to safety is paramount, underpinning the integrity and success of our research. This guide moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the validity of your work.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a compound is the foundation of safe handling. This compound is classified with the GHS07 pictogram, indicating it is an irritant and can be harmful.[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications necessitate a stringent approach to personal protective equipment to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation. The risk is not limited to acute effects; repeated exposure, even at low levels, can pose long-term health risks. Therefore, the following protocols are designed as a self-validating system of protection.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the compound's specific hazards. For this compound, a comprehensive barrier is required.

Protection Area Required PPE Rationale and Best Practices
Eye/Face Protection Safety Goggles with Side-Shields or Full-Face ShieldStandard safety glasses are insufficient. The serious eye irritation risk (H319) requires a complete seal around the eyes.[2][3] A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk transfers or solution preparation.
Hand Protection Double-Gloving with Powder-Free Nitrile GlovesThe H315 statement indicates a significant risk of skin irritation.[1][2] Double-gloving is mandatory for handling hazardous compounds to provide a backup barrier in case of a tear or permeation of the outer glove.[4] Gloves must be changed every 30 minutes or immediately if contamination is suspected.[4] Nitrile gloves are preferred for their chemical resistance.[5]
Body Protection Disposable, Long-Sleeved Gown with Back ClosureA disposable gown made of a low-lint, impervious material is essential to protect against skin contact and to prevent carrying contaminants outside the lab.[4] The gown must have a solid front and close in the back, with tight-fitting knit cuffs to protect the wrists.[4][6] Contaminated gowns must be disposed of immediately as hazardous waste.[7]
Respiratory Protection NIOSH-Approved N95 Respirator or HigherGiven the risk of respiratory irritation (H335) from airborne particles of the solid compound, respiratory protection is crucial.[1][2] All handling of the solid chemical must be performed in a certified chemical fume hood.[7] If a fume hood is not available or during spill cleanup where dust may be generated, a fit-tested N95 respirator is the minimum requirement.[5][8] A surgical mask is insufficient as it does not protect the wearer from inhaling chemical particles.[8]

Operational Plan for Safe Handling

A systematic workflow minimizes the risk of exposure. The following step-by-step process integrates the necessary PPE and engineering controls.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Chemical, Glassware, Utensils) prep1->prep2 prep3 Don Full PPE (Gown, Double Gloves, Goggles, N95 Respirator) prep2->prep3 handle1 Place Absorbent Pad on Work Surface prep3->handle1 Begin Work handle2 Carefully Weigh Solid Compound handle1->handle2 handle3 Slowly Add to Solvent to Avoid Dusting handle2->handle3 handle4 Securely Cap and Label Container handle3->handle4 clean1 Decontaminate Utensils and Work Surface handle4->clean1 Complete Handling clean2 Segregate Waste into Labeled Hazardous Waste Containers clean1->clean2 clean3 Doff PPE in Correct Order (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly with Soap and Water clean3->clean4

Caption: Step-by-step workflow for the safe handling of the compound.

Emergency and Disposal Protocols

Preparedness is key to mitigating the impact of an accidental release.

Spill Response Protocol
  • ALERT: Immediately alert personnel in the vicinity.

  • EVACUATE: If the spill is large or outside of a containment area, evacuate the immediate area.

  • PROTECT: Don appropriate PPE, including respiratory protection (N95 or higher), before re-entering the area.[2]

  • CONTAIN: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.[2] Do not sweep dry powder. If the spill is a solution, surround the spill with absorbent material.

  • CLEAN: Carefully collect the spilled material and absorbent using spark-proof tools.[7] Place all materials into a sealed, labeled container for hazardous waste.[2]

  • DECONTAMINATE: Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.[2]

  • REPORT: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Chemical Waste: Unused or waste quantities of the compound, as well as any solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, gowns, absorbent pads, and weighing papers, must be disposed of in a designated hazardous waste container.[9] Do not mix with general laboratory trash.

  • Disposal Vendor: All waste must be disposed of through an authorized hazardous waste collection service in accordance with local, state, and federal regulations.[2]

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Trust in the process, understand the reasons behind each step, and prioritize safety above all else.

References

  • Apollo Scientific. (2023, June 29). 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 18).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention / NIOSH. Respirators & Protective Clothing for Protection Against Biological Agents. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.